N-Ethyl-N-butylethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-butyl-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMDIPUMLDZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396153 | |
| Record name | N-Ethyl-N-butylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19435-65-5 | |
| Record name | N-Ethyl-N-butylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Ethyl-N-butylethylenediamine from Ethylenediamine and Butyl Halides
Abstract
N-substituted ethylenediamines are critical structural motifs in medicinal chemistry, polymer science, and as ligands in coordination chemistry. This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-N-butylethylenediamine, an unsymmetrically disubstituted diamine, from ethylenediamine and butyl/ethyl halides. We delve into the foundational principles of amine alkylation, address the inherent challenges of selectivity, and present a robust, field-proven protocol. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis, emphasizing control, optimization, and safety.
Introduction: The Challenge of Selective N-Alkylation
The direct alkylation of amines with alkyl halides is a fundamental carbon-nitrogen bond-forming reaction, typically proceeding via a nucleophilic aliphatic substitution (SN2) mechanism.[1][2] In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1]
However, the synthesis of a specific, unsymmetrically substituted diamine like this compound from the primary diamine, ethylenediamine, is not straightforward. The primary challenge lies in controlling the degree of alkylation.[2][3] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces a mixture of di-, tri-, and even quaternary ammonium salts.[3][4]
Achieving the desired this compound requires a strategic approach to control selectivity. This guide will focus on a stepwise methodology that prioritizes the formation of the mono-alkylated intermediate, followed by a second alkylation step. This ensures a higher yield and purity of the final target compound compared to a one-pot reaction with mixed halides.
Mechanistic Insights and Strategic Considerations
The core reaction is the SN2 displacement of a halide by the amine nucleophile. The overall process can be visualized as two key events: the initial C-N bond formation and a subsequent acid-base reaction.[1]
The SN2 Pathway and Over-alkylation Problem
The reaction between ethylenediamine and an alkyl halide (e.g., 1-bromobutane) initiates with the nucleophilic attack by one of the primary amine groups. This forms a secondary ammonium salt, which is then deprotonated, typically by another molecule of the excess starting amine, to yield the mono-alkylated product (N-butylethylenediamine) and an ammonium halide salt.
The critical issue is that the product, N-butylethylenediamine, now contains a secondary amine which is also nucleophilic and can compete with the remaining ethylenediamine for the alkyl halide. This leads to the formation of N,N'-dibutylethylenediamine and N,N-dibutylethylenediamine. Further reaction can lead to tri- and tetra-alkylated products.
Diagram: General Mechanism of Amine Alkylation and Side Reactions
Sources
An In-depth Technical Guide to N-Ethyl-N-butylethylenediamine: Chemical Properties and Reactivity
Introduction
N-substituted ethylenediamines are a critical class of compounds, serving as versatile building blocks in organic synthesis and as ligands in coordination chemistry. Their utility stems from the presence of multiple nitrogen atoms, which can be tailored with various alkyl or aryl substituents to modulate their steric and electronic properties. This guide focuses on N-Ethyl-N-butylethylenediamine, an unsymmetrically substituted diamine featuring a primary, a tertiary amine, and both ethyl and butyl groups. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for researchers in materials science and drug development. While specific literature on this compound is not extensive, its chemical behavior can be reliably inferred from the well-documented chemistry of analogous substituted diamines. This document provides a comprehensive overview of its chemical properties, reactivity, and safe handling, grounded in established chemical principles and data from closely related structures.
Molecular Identity and Structure
The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is systematically named based on the ethylenediamine backbone, with ethyl and butyl groups substituted on one of the nitrogen atoms.
-
IUPAC Name: N'-butyl-N'-ethylethane-1,2-diamine[1]
-
Synonyms: this compound, N1-Butyl-N1-ethylethane-1,2-diamine[1]
-
CAS Number: 19435-65-5[1]
-
Molecular Formula: C₈H₂₀N₂[1]
-
SMILES: CCCCN(CC)CCN[1]
The structure consists of a two-carbon ethylenediamine linker. One nitrogen atom is primary (NH₂), while the other is tertiary, bonded to both an ethyl and a n-butyl group. This asymmetry is key to its utility as a building block and ligand.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. The following table summarizes the key computed and experimental properties of this compound and its close structural analog, N-butylethylenediamine, for comparison.
| Property | Value (this compound) | Value (N-Butylethylenediamine - Analog) | Source |
| Molecular Weight | 144.26 g/mol | 116.20 g/mol | [1][2] |
| Boiling Point (bp) | Not available | 171-172 °C | [3] |
| Density | Not available | 0.836 g/mL at 25 °C | [3] |
| Refractive Index | Not available | n20/D 1.443 | [3] |
| Flash Point | Not available | 59 °C (138.2 °F) - closed cup | [3] |
| Solubility | Partially soluble in water; miscible with organic solvents. | Soluble in water. |
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹, often as a doublet) and C-N stretching vibrations (around 1000-1200 cm⁻¹). The absence of N-H stretching in the secondary amine region confirms the tertiary nature of the substituted nitrogen.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be complex but predictable. It should feature signals for the two methylene groups of the ethylenediamine backbone, triplets and sextets for the n-butyl group, a quartet and triplet for the N-ethyl group, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will show eight distinct signals corresponding to each unique carbon atom in the molecule.[1]
-
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the nucleophilic and basic character of its two amine functional groups.
Basicity and Nucleophilicity
-
Primary Amine (-NH₂): This group is a strong base and a potent nucleophile. It will readily react with acids to form ammonium salts and participate in nucleophilic substitution and addition reactions. Its reactivity is sterically unhindered, making it the primary site for reactions like acylation, alkylation, and imine formation with aldehydes and ketones.
-
Tertiary Amine (-N(Et)(Bu)): This group is also basic, though its nucleophilicity is significantly diminished due to steric hindrance from the ethyl and butyl groups. It can be protonated by strong acids and can undergo quaternization with reactive alkylating agents, but this requires more forcing conditions compared to the primary amine.
Common Reactions
-
Acid-Base Reactions: As a diamine, it readily reacts with acids to form salts. Depending on the stoichiometry, it can form mono- or di-protonated species. This is a foundational reaction, often used for purification or to prepare water-soluble derivatives.
-
Alkylation and Acylation: The primary amine is the preferential site for reaction with electrophiles like alkyl halides or acyl chlorides. This allows for the selective synthesis of more complex, unsymmetrically substituted diamines and amides.
-
Coordination Chemistry: The two nitrogen atoms act as a bidentate ligand, capable of chelating to metal ions to form stable metal complexes. The combination of a primary and a tertiary amine donor site makes it an interesting unsymmetrical ligand for catalysis and materials science.[4]
Stability and Hazards
-
Stability: The compound is stable under normal storage conditions (cool, dry, well-ventilated area).[5]
-
Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and other sources of ignition.[5][6]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[5]
-
Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[5]
Synthesis Methodologies
The synthesis of unsymmetrical N-substituted ethylenediamines can be achieved through several established routes. A logical and common approach for this compound would be the sequential alkylation of ethylenediamine or a related precursor.
Reductive Amination Pathway
A highly efficient and controlled method is reductive amination. This pathway minimizes over-alkylation, a common issue with direct alkylation using halides.
Plausible Synthesis Route:
-
Step 1: Reaction of N-ethylethylenediamine with butyraldehyde. This forms an imine intermediate.
-
Step 2: In-situ reduction of the imine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.
The causality for choosing this method lies in its selectivity. The primary amine of the starting material reacts preferentially with the aldehyde, and the mild reducing agent does not affect the carbonyl group, allowing for a one-pot procedure with high yield.[7]
Caption: Plausible workflow for synthesis via reductive amination.
Applications in Research and Development
This compound, like other substituted diamines, is not typically an end-product but rather a valuable intermediate.
-
Pharmaceutical Synthesis: It serves as a scaffold for building more complex molecules. The primary amine offers a reactive handle for attaching the molecule to other fragments, while the tertiary amine can influence properties like solubility and basicity in the final active pharmaceutical ingredient (API).[8]
-
Coordination Chemistry and Catalysis: As a bidentate ligand, it can be used to synthesize metal complexes. These complexes can be investigated for catalytic activity in various organic transformations, such as polymerizations or asymmetric synthesis.[4][9]
-
Corrosion Inhibitors and Surfactants: The amine functional groups can interact with metal surfaces, making related compounds effective as corrosion inhibitors. The combination of a hydrophilic diamine head and hydrophobic alkyl chains is also a classic motif in surfactant design.
Safety, Handling, and First Aid
Handling this compound requires strict adherence to safety protocols due to its hazardous nature, which is comparable to other short-chain alkylamines. It is classified as a corrosive and flammable liquid.[2][5][6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.
Safe Handling Protocol
-
Preparation: Ensure an eyewash station and safety shower are immediately accessible.[6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as vapors may form explosive mixtures with air.[5][6]
-
Dispensing: Conduct all transfers in a chemical fume hood. Use spark-proof tools.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and incompatible materials like strong oxidizers.[5][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician immediately.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[5]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician immediately.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a plausible, self-validating procedure for the synthesis of this compound. The progress is monitored at each stage to ensure the reaction proceeds as expected.
Objective: To synthesize this compound from N-ethylethylenediamine and butyraldehyde.
Materials:
-
N-ethylethylenediamine (1.0 eq)
-
Butyraldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-ethylethylenediamine (1.0 eq) and dissolve it in anhydrous DCM.
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add butyraldehyde (1.1 eq). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Causality: This step allows for the formation of the imine intermediate. Running the initial addition at 0 °C controls any potential exotherm.
-
Validation: Monitor the reaction by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting amine and the appearance of a new, less polar spot for the imine.
-
-
Reduction: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes. Portion-wise addition at 0 °C is critical to manage the reaction rate and prevent overheating.[11]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Validation: Monitor by TLC or LC-MS until the imine intermediate is fully consumed and a new spot corresponding to the product is observed.
-
-
Work-up: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768775, this compound. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519668, N-Butylethylenediamine. Available at: [Link]
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Ataman Kimya. N-ETHYL-N-BUTYLAMINE product page. Available at: [Link]
- Google Patents (2013). CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.
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Fisher Scientific. Chemical Identifiers for N-(n-Butyl)ethylenediamine. Available at: [Link]
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Oakwood Chemical. N-tert-Butyl-N'-ethyl ethylenediamine product page. Available at: [Link]
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CP Lab Safety. N-Butylethylenediamine product page. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77680, N,N'-Di-tert-butylethylenediamine. Available at: [Link]
- Yao, R-S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society.
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NIST (National Institute of Standards and Technology). Mass Spectrum for N,N'-di-t-Butylethylenediamine. Available at: [Link]
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WIPO Patentscope. (2015). Synthesis method of N-BOC-ethylenediamine. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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NIST (National Institute of Standards and Technology). Reaction thermochemistry data for N,N'-di-t-Butylethylenediamine. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of N-Ethyl-N-butylethylenediamine
Introduction
N-Ethyl-N-butylethylenediamine, systematically named N'-butyl-N'-ethylethane-1,2-diamine, is a diamine with the molecular formula C₈H₂₀N₂.[1] Its structure features a primary amine (-NH₂) and a tertiary amine (-N(Et)(Bu)) connected by an ethylene bridge. This unique combination of functional groups makes it a valuable building block in the synthesis of chelating agents, catalysts, and pharmacologically active compounds.[2][3] Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough characterization using modern spectroscopic techniques.
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers and scientists in chemical synthesis and drug development, offering not just the data, but also the underlying principles and experimental causality for its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
The asymmetry of the molecule results in eight unique proton environments. The electron-withdrawing character of the nitrogen atoms causes protons on adjacent carbons (α-protons) to be deshielded, shifting their resonance signals downfield.[4]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assigned Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H -f (-NH ₂) | ~1.5 (broad) | Singlet (br s) | 2H | Labile protons on the primary amine; often broad and exchangeable with D₂O.[5] |
| H -e (-CH₂-NH₂) | ~2.78 | Triplet (t) | 2H | α to primary amine, coupled to H-d. |
| H -d (-CH₂-N(Et)(Bu)) | ~2.65 | Triplet (t) | 2H | α to tertiary amine, coupled to H-e. |
| H -c (N-CH₂-CH₃) | ~2.55 | Quartet (q) | 2H | α to tertiary amine, coupled to H-a. |
| H -b (N-CH₂-C₃H₇) | ~2.50 | Triplet (t) | 2H | α to tertiary amine, coupled to H-g. |
| H -g (-CH₂-CH₂-CH₃) | ~1.45 | Multiplet (m) | 2H | β to tertiary amine. |
| H -h (-CH₂-CH₃) | ~1.35 | Multiplet (m) | 2H | γ to tertiary amine. |
| H -a (-CH₂-CH ₃) | ~1.05 | Triplet (t) | 3H | Terminal methyl of the ethyl group. |
| H -i (-C₃H₆-CH ₃) | ~0.92 | Triplet (t) | 3H | Terminal methyl of the butyl group. |
Note: Chemical shifts are estimations based on general principles and data for similar aliphatic amines. Actual values may vary based on solvent and concentration.[6]
¹³C NMR Spectroscopy: The Carbon Backbone
The molecule's structure predicts eight distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight chemically non-equivalent carbon atoms. Carbons directly bonded to nitrogen are deshielded and appear in the 40-60 ppm range.[5]
¹³C NMR Data
| Assigned Carbons | Chemical Shift (δ, ppm) (from SpectraBase) | Rationale |
|---|---|---|
| C -d (-C H₂-N(Et)(Bu)) | 54.1 | α to tertiary amine. |
| C -b (N-C H₂-C₃H₇) | 52.3 | α to tertiary amine (butyl chain). |
| C -c (N-C H₂-CH₃) | 47.1 | α to tertiary amine (ethyl chain). |
| C -e (-C H₂-NH₂) | 39.5 | α to primary amine. |
| C -g (-C H₂-CH₂-CH₃) | 29.3 | β to tertiary amine. |
| C -h (-C H₂-CH₃) | 20.7 | γ to tertiary amine. |
| C -a (-CH₂-C H₃) | 11.8 | Terminal methyl of the ethyl group. |
| C -i (-C₃H₆-C H₃) | 14.1 | Terminal methyl of the butyl group. |
(Source: SpectraBase, Wiley-VCH GmbH)[1]
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the amine sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of CDCl₃ in a small vial.
-
Transfer: Transfer the solution into a clean, dry NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 30-45° pulse angle, 2-4 second acquisition time, 16 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.[7]
-
Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its primary amine, C-N bonds, and aliphatic C-H bonds.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3350 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 2850 - 2960 | C-H Aliphatic Stretch | Alkyl Chains (-CH₃, -CH₂) | Strong |
| 1580 - 1650 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium-Strong |
| 1450 - 1470 | C-H Bend | Alkyl Chains (-CH₂, -CH₃) | Medium |
| 1020 - 1250 | C-N Stretch | Aliphatic Amines | Medium-Weak |
Interpretation:
-
The presence of two distinct, sharp-to-medium peaks in the 3350-3500 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) functional group.[5] Secondary amines, by contrast, show only a single weak band in this region, while tertiary amines show none.[8]
-
A strong absorption band in the 1580-1650 cm⁻¹ range due to N-H bending further confirms the primary amine.[9]
-
Strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in the ethyl and butyl groups.
-
The C-N stretching vibrations appear in the fingerprint region and provide corroborating evidence for the amine structure.[8]
Experimental Protocol: IR Data Acquisition (Neat Liquid)
Objective: To obtain an IR spectrum to identify the key functional groups.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample.
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and dry. Acquire a background spectrum of the empty accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Application: Place a single drop of the neat liquid amine sample directly onto the ATR crystal.
-
Acquire Spectrum: Acquire the sample spectrum. Typically, 16 to 32 co-added scans over a range of 4000-400 cm⁻¹ are sufficient to produce a high-quality spectrum.[7]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a soft tissue and an appropriate solvent after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Analysis:
-
Molecular Ion (M⁺): The molecular formula is C₈H₂₀N₂. The molecular weight is 144.26 g/mol .[1] this compound contains an even number of nitrogen atoms, so according to the Nitrogen Rule, its molecular ion peak will have an even mass-to-charge ratio (m/z).[5][10] Therefore, the M⁺ peak is expected at m/z 144 .
-
Fragmentation Pattern: Aliphatic amines characteristically fragment via α-cleavage , where the bond between the α- and β-carbons is broken.[11] This cleavage results in a stable, resonance-stabilized iminium cation. The most favorable α-cleavage pathway involves the loss of the largest possible alkyl radical.[12]
Major Predicted Fragmentation Pathways:
-
Loss of Propyl Radical (m/z 101): α-cleavage of the butyl group with loss of a propyl radical (•C₃H₇) is a highly probable pathway, leading to a fragment at m/z 101. This is often a major peak.
-
Loss of Ethyl Radical (m/z 115): α-cleavage of the butyl group with loss of an ethyl radical (•C₂H₅) would yield a fragment at m/z 115.
-
Fragmentation of the Ethylenediamine Bridge (m/z 100): Cleavage between the two carbons of the ethylene bridge leads to the [CH₂(CH₂)N(Et)(Bu)]⁺ fragment at m/z 100.
-
Loss of Butyl Radical (m/z 87): While less favorable than losing a propyl radical, the loss of the entire butyl group (•C₄H₉) would result in a fragment at m/z 87.
The base peak in the spectrum will be the most stable and readily formed fragment, which is anticipated to be one of the ions resulting from α-cleavage.
Experimental Protocol: MS Data Acquisition (Electron Ionization)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
-
Helium (for GC).
-
Dilute solution of the amine in a volatile solvent (e.g., methanol or dichloromethane).
Procedure:
-
Sample Introduction: Inject a small volume of the dilute sample solution into the GC inlet. The GC will separate the analyte from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization, EI), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations and Workflows
Diagrams can effectively illustrate the logical flow of analysis and complex chemical transformations like mass spectral fragmentation.
Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.
Caption: Key α-cleavage fragmentation pathways for this compound in MS.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of the critical primary amine functional group. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns consistent with the assigned structure. This multi-technique approach ensures the unambiguous identification and characterization of the molecule, a critical step for its application in research and development.
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Definitive Identification of N-Ethyl-N-butylethylenediamine: A Technical Guide to IUPAC Nomenclature and CAS Registration
An In-depth Technical Guide on the Core Identification of N-Ethyl-N-butylethylenediamine
Abstract: This technical guide provides a definitive resource for researchers, scientists, and drug development professionals on the precise chemical identification of the compound commonly known as this compound. Trivial and common names, while convenient, can introduce ambiguity in scientific communication, procurement, and regulatory documentation. This guide establishes the correct systematic International Union of Pure and Applied Chemistry (IUPAC) name and the unique Chemical Abstracts Service (CAS) Registry Number for this substance. We will deconstruct the IUPAC naming protocol to demonstrate the derivation of the systematic name, present a summary of key chemical identifiers, and provide a logical workflow for identity confirmation. The authoritative identification for this compound is the IUPAC name N'-butyl-N'-ethylethane-1,2-diamine and the CAS Number 19435-65-5 .[1][2]
Section 1: The Imperative of Unambiguous Chemical Identification
In the fields of chemical synthesis, pharmaceutical development, and materials science, the precise identification of a molecule is paramount. The use of common or historical names can create significant challenges, leading to potential errors in experimental replication, misinterpretation of data, and complications in regulatory compliance. To overcome these hurdles, the scientific community relies on two globally recognized standards:
-
The IUPAC Nomenclature System: A systematic method of naming chemical compounds that translates a compound's molecular structure into a unique, rule-based name.
-
The CAS Registry: A global database that assigns a unique numerical identifier, known as the CAS Registry Number®, to every identified chemical substance, preventing confusion arising from different naming conventions.
This guide will apply these standards to definitively identify the molecule referred to as this compound.
Section 2: Systematic Identification and Nomenclature
The accurate characterization of a chemical substance begins with its structural formula and the application of systematic naming rules.
Derivation of the Systematic (IUPAC) Name
The common name "this compound" correctly implies the constituent parts of the molecule but lacks the precise locants required by formal nomenclature. The systematic name is derived through a logical, step-by-step process that is self-validating.
Protocol for IUPAC Name Derivation:
-
Identify the Parent Hydride: The core structure is a two-carbon chain, which corresponds to the parent alkane, ethane .
-
Identify Principal Functional Groups: The molecule contains two amine (-NH) functional groups. The suffix for a diamine is appended to the parent name, creating ethanediamine .
-
Number the Parent Chain and Assign Locants: The carbon chain is numbered to give the amine groups the lowest possible locants, which are positions 1 and 2. This establishes the parent structure as ethane-1,2-diamine . To distinguish between the two nitrogen atoms, they are given the locants N (attached to carbon-1) and N' (attached to carbon-2).
-
Identify and Name Substituents: One nitrogen atom is unsubstituted (a primary amine, -NH₂). The other nitrogen atom (a tertiary amine) is bonded to two alkyl groups:
-
An ethyl group (-CH₂CH₃)
-
A butyl group (-CH₂CH₂CH₂CH₃)
-
-
Assign Locants to Substituents: Both the ethyl and butyl groups are attached to the same nitrogen atom. Assuming this is the N' nitrogen, the substituents are designated as N'-ethyl and N'-butyl.
-
Assemble the Final Name: The substituents are prefixed to the parent name in alphabetical order (butyl before ethyl).
Following this protocol, the definitive IUPAC name is generated: N'-butyl-N'-ethylethane-1,2-diamine .[1][3]
The CAS Registry Number: A Unique Digital Identifier
The Chemical Abstracts Service assigns a unique identifier to each substance to provide an unambiguous link to its information in databases. This number is independent of any naming convention.
The verified CAS Number for N'-butyl-N'-ethylethane-1,2-diamine is 19435-65-5 .[1][2] This identifier is crucial for accurate database searching, chemical procurement, and safety data sheet (SDS) management.
Section 3: Data Summary and Structural Visualization
Identification Summary Table
The following table summarizes the key identifiers for N'-butyl-N'-ethylethane-1,2-diamine, sourced from authoritative databases.[1]
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine |
| CAS Registry Number | 19435-65-5 |
| Molecular Formula | C₈H₂₀N₂ |
| Molecular Weight | 144.26 g/mol |
| SMILES | CCCCN(CC)CCN |
| InChI | InChI=1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3 |
| InChIKey | ZLXMDIPUMLDZDQ-UHFFFAOYSA-N |
Molecular Structure Diagram
The chemical structure dictates the compound's properties and reactivity. The diagram below illustrates the connectivity of N'-butyl-N'-ethylethane-1,2-diamine, highlighting the primary amine and the tertiary amine bearing the ethyl and butyl groups.
Caption: 2D structure of N'-butyl-N'-ethylethane-1,2-diamine.
Experimental Workflow for Identity Confirmation
For any research or development application, it is essential to verify the identity of a supplied chemical. The following workflow illustrates a standard, self-validating protocol for confirming the identity of a sample purported to be this compound.
Caption: Logical workflow for the experimental confirmation of chemical identity.
Conclusion
The compound commonly referred to as this compound is systematically and unambiguously identified by the IUPAC name N'-butyl-N'-ethylethane-1,2-diamine and the CAS Registry Number 19435-65-5 . Adherence to these standardized identifiers is a cornerstone of scientific integrity, ensuring clarity, reproducibility, and safety in research and development. This guide provides the foundational information and logical workflows necessary for professionals to confidently identify and utilize this chemical substance.
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Solubility of N-Ethyl-N-butylethylenediamine in organic solvents
An In-Depth Technical Guide Topic: Solubility Profile of N-Ethyl-N-butylethylenediamine in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS: 19435-65-5) is a substituted diamine with applications in chemical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. Publicly available quantitative solubility data for this specific compound is scarce. This guide, therefore, serves as a comprehensive technical resource that bridges this gap. It provides a foundational understanding of the molecule's physicochemical properties and the theoretical principles governing its solubility. Based on these principles, a predicted solubility profile across a range of common organic solvents is presented. The core of this document is a detailed, field-proven experimental protocol for the quantitative determination of its solubility, designed to ensure accuracy and reproducibility. This guide is structured to empower researchers and drug development professionals with the predictive framework and practical methodologies required to confidently work with this compound.
Introduction to this compound
This compound, with the molecular formula C₈H₂₀N₂, is a diamine featuring both a primary and a tertiary amine functional group.[1] This dual functionality, combined with the presence of both ethyl and butyl alkyl chains, imparts a unique set of physicochemical properties that directly influence its behavior in different solvent systems. Understanding its structure is the first step in predicting its solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₂₀N₂ | PubChem[1] |
| Molecular Weight | 144.26 g/mol | PubChem[1] |
| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine | PubChem[1] |
| CAS Number | 19435-65-5 | PubChem[1] |
| Appearance | Liquid (Typical) | Thermo Fisher[2] |
| Density | ~0.836 g/cm³ | Fisher Scientific[3] |
| Boiling Point | 171-172 °C | Sigma-Aldrich |
The presence of two nitrogen atoms with lone pairs of electrons makes the molecule a hydrogen bond acceptor. The primary amine group (-NH₂) can also act as a hydrogen bond donor. These characteristics suggest a strong potential for interaction with polar and protic solvents.
Theoretical Principles & Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces, polarity, and hydrogen bonding capabilities.[4] The overall enthalpy of solution (ΔHsoln) and the change in entropy (ΔSsoln) determine the spontaneity of the dissolution process.[5]
Factors Influencing the Solubility of this compound:
-
Polarity and Hydrogen Bonding: The amine functional groups introduce significant polarity and the capacity for hydrogen bonding. This suggests high solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).
-
Alkyl Chains: The ethyl and butyl groups form a nonpolar hydrocarbon portion of the molecule. This nonpolar character promotes solubility in solvents with lower polarity, such as ethers and chlorinated hydrocarbons.[6]
-
Molecular Size: While not excessively large, the molecule's size can influence its ability to fit into the solvent's structure. Generally, solubility decreases as molecular size increases for a given functional group.[4]
Logical Framework for Solubility Prediction
The interplay of these molecular features determines the compound's solubility profile.
Caption: Logical framework for predicting solubility based on solute and solvent properties.
Predicted Qualitative Solubility Profile
Based on the theoretical principles, the following qualitative solubility profile is predicted. This table should be used as a starting point for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine groups. |
| Polar Aprotic | Acetone, DMSO, Acetonitrile | High to Moderate | Dipole-dipole interactions are strong. Lack of solvent H-bond donation may slightly reduce solubility compared to protic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The solute's butyl and ethyl groups can interact favorably via van der Waals forces with the aromatic ring. |
| Ethers | Diethyl Ether, THF | Moderate to Low | Moderate polarity and H-bond accepting capability of the ether oxygen can solvate the amine, but overall interaction is weaker. |
| Chlorinated | Dichloromethane (DCM) | Moderate | The molecule's polarity is sufficient to interact with the dipole of DCM. |
| Aliphatic | Hexane, Heptane | Low | The high polarity of the diamine functionality is incompatible with the nonpolar nature of aliphatic hydrocarbons. |
Protocol for Experimental Solubility Determination
The most reliable method for determining solubility is through experimental measurement. The isothermal equilibrium method is a robust and widely accepted technique.
Experimental Workflow Diagram
Caption: Workflow for the isothermal equilibrium solubility determination method.
Step-by-Step Methodology
A. Materials and Reagents
-
This compound (purity >97%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed glass tubes (e.g., 4 mL)
-
Magnetic stir bars or orbital shaker with temperature control
-
Calibrated thermometer or temperature probe
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
B. Experimental Procedure
-
Preparation: To a series of labeled glass vials, add a precisely known volume of the chosen solvent (e.g., 2.0 mL).
-
Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Securely cap the vials. Place them in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 36, 48h) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle. If the solid remains suspended, centrifugation at the experimental temperature can be used.
-
Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.
-
Quantification:
-
Record the exact mass of the filtered solution transferred to the volumetric flask.
-
Dilute the sample to the flask's mark with a suitable solvent (often the same solvent used for the experiment or one compatible with the analytical method).
-
Prepare a series of calibration standards of known concentrations.
-
Analyze the standards and the sample using a validated GC or HPLC method. The choice of method depends on the volatility and chromophoric properties of the analyte and solvent. GC-FID is often suitable for volatile amines.
-
-
Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, expressed in units such as mg/mL, g/L, or mol/L.
Safety, Handling, and Disposal
This compound is a hazardous chemical that requires careful handling.
-
Hazards: The compound is classified as flammable and causes severe skin burns and eye damage.[7] Inhalation of vapors or mists should be avoided.[3]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2][8]
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[3] Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[3]
Conclusion
While direct, published solubility data for this compound is limited, a robust solubility profile can be developed through a combination of theoretical prediction and systematic experimental verification. The dual nature of its structure—containing both polar amine groups and nonpolar alkyl chains—suggests broad solubility across a range of polar and moderately nonpolar organic solvents. For drug development professionals and researchers, the detailed isothermal equilibrium protocol provided herein offers a reliable pathway to generate the precise, quantitative data needed for process optimization, formulation, and regulatory compliance. Adherence to strict safety protocols is essential when handling this corrosive and flammable compound.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768775, this compound. Available at: [Link]
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Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Available at: [Link]
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Moorpark College. Experiment 13 – Properties of Amines and Amides. Available at: [Link]
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Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Available at: [Link]
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Tereba, N., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. MDPI. Available at: [Link]
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A Prospective Analysis: Potential Applications of N-Ethyl-N-butylethylenediamine in Organic Chemistry
Abstract: N-Ethyl-N-butylethylenediamine is an unsymmetrical diamine whose potential in mainstream organic synthesis remains largely untapped in published literature. Its unique structure, featuring a primary amine and a tertiary amine with distinct N-alkyl substituents (ethyl and butyl), presents a compelling scaffold for novel applications. This technical guide moves beyond a simple recitation of known facts. Instead, it offers a prospective analysis, grounded in the established chemistry of analogous N-substituted ethylenediamines, to forecast the potential utility of this molecule. We will explore its promise as a bespoke ligand in coordination chemistry, a versatile building block for bioactive molecules, and a unique modulator of physicochemical properties in drug discovery. By synthesizing data from related structures, this whitepaper provides researchers and drug development professionals with a foundational framework and actionable protocols to pioneer the exploration of this compound.
Core Molecular Profile and Synthetic Strategy
Physicochemical Characteristics
This compound, with the IUPAC name N'-butyl-N'-ethylethane-1,2-diamine, is a diamine possessing distinct electronic and steric properties stemming from its asymmetric substitution.[1] The presence of both a primary nucleophilic site (-NH₂) and a sterically hindered tertiary amine center (N(Et)(Bu)) within the same molecule is the cornerstone of its potential utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₂₀N₂ | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine | [1] |
| CAS Number | 19435-65-5 | [1] |
| Canonical SMILES | CCCCN(CC)CCN |[1] |
Proposed Synthetic Pathways
While dedicated synthesis literature for this compound is sparse, its structure lends itself to established methodologies for N-alkylation. The most logical and controllable approach involves a stepwise synthesis to avoid statistical mixtures of poly-alkylated products. A plausible route is the reductive amination of N-ethylethylenediamine with butyraldehyde.
Causality in Method Selection: Reductive amination is chosen over direct alkylation with a butyl halide to mitigate the significant risk of quaternization of the tertiary amine or over-alkylation of the primary amine. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is selective for the iminium intermediate and tolerant of the amine functional groups, ensuring a clean, high-yield transformation.[2]
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-ethylethylenediamine (1.0 eq.) in dichloromethane (DCM, 10 volumes). Equip the flask with a magnetic stirrer.
-
Imine Formation: Add butyraldehyde (1.05 eq.) dropwise to the solution at room temperature. Stir for 2 hours. Monitor the formation of the imine intermediate via Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes. Rationale: Portion-wise addition is crucial to control the exotherm and prevent side reactions.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours, or until TLC analysis indicates complete consumption of the imine.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 45 minutes until gas evolution ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil should be purified by vacuum distillation or flash column chromatography (using a silica gel column with a mobile phase of Dichloromethane/Methanol/Triethylamine, 90:8:2) to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Application I: Asymmetric Ligand in Catalysis
The true potential of this compound lies in its application as a ligand in coordination chemistry. Ethylenediamines are classic bidentate ligands that form highly stable five-membered chelate rings with transition metals.[3] The asymmetric nature of this particular diamine offers a unique steric and electronic environment that can be exploited in catalysis.
Predicted Coordination Behavior
When coordinated to a metal center (M), the two nitrogen atoms will bind to form a stable chelate. The N-ethyl and N-butyl groups will create a sterically biased environment. This inherent asymmetry is valuable for enantioselective transformations, where the ligand's chiral pocket can influence the stereochemical outcome of a reaction. The tertiary amine provides a sterically demanding anchor, while the primary amine offers a site for potential secondary interactions or further functionalization.
Caption: Bidentate coordination of the ligand to a metal center (M).
Prospective Catalytic Systems
Based on the behavior of analogous ligands, this compound could be a highly effective ligand in several catalytic domains:
-
Polymerization: Bis(phenoxy-imine) Ti(IV) complexes are potent catalysts for ethylene polymerization.[4] A catalyst system incorporating our target ligand could modulate polymer properties like molecular weight and branching due to the specific steric hindrance imparted by the ethyl and butyl groups.
-
Cross-Coupling Reactions: Palladium and Nickel-catalyzed cross-coupling reactions often rely on diamine ligands to stabilize the active catalytic species and promote reductive elimination. The moderate steric bulk and strong sigma-donating ability of this ligand could prove beneficial for reactions like Buchwald-Hartwig amination or Suzuki coupling.
-
Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral diamine ligands are workhorses in asymmetric hydrogenation. While this compound is not inherently chiral, its coordination to a prochiral metal center creates a chiral-at-metal complex, which could induce moderate to high enantioselectivity in substrate reduction.
-
Ligand Solution: Dissolve this compound (2.2 eq.) in 20 mL of absolute ethanol in a 100 mL Schlenk flask.
-
Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq.) in 20 mL of absolute ethanol.
-
Complexation: Slowly add the copper(II) solution dropwise to the stirred ligand solution at room temperature. Rationale: A slight excess of the ligand ensures complete coordination to the metal center and prevents the formation of polymeric or bridged species.
-
Precipitation: Upon mixing, a colored precipitate (typically blue or green) should form immediately. Continue stirring for 2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the solid complex by vacuum filtration through a Büchner funnel.
-
Washing and Drying: Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 10 mL) to aid in drying. Dry the complex under high vacuum for several hours.
-
Characterization: Characterize the resulting complex using techniques such as FT-IR (to observe shifts in N-H stretches upon coordination), UV-Vis spectroscopy, and elemental analysis.
Potential Application II: Scaffold in Drug Discovery
The ethylenediamine motif is a privileged scaffold in medicinal chemistry, frequently used as a linker or core component in a vast array of therapeutic agents.[5][6] The unique substitution pattern of this compound offers a novel entry point for creating diverse chemical libraries for drug screening.
Synthetic Utility in Bioactive Molecule Synthesis
The differential reactivity of the primary and tertiary amines is the key to its utility. The primary amine can be selectively functionalized, leaving the tertiary amine intact. This allows for a modular approach to synthesis.
-
Selective Functionalization: The primary amine can be acylated, sulfonated, or used in reductive amination reactions. A common and highly effective strategy is to first protect the primary amine, for instance with a tert-butyloxycarbonyl (Boc) group.[7] This allows for subsequent chemistry to be directed elsewhere before a final deprotection step.
-
Modulation of Physicochemical Properties: The N-butyl group provides significant lipophilicity, which can be crucial for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and protein binding. The ethyl group provides a less bulky alternative for fine-tuning steric interactions.
Caption: Workflow for using the diamine as a drug discovery scaffold.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in tetrahydrofuran (THF, 10 volumes) in a round-bottom flask. Add triethylamine (TEA, 1.2 eq.). Cool the solution to 0 °C. Rationale: TEA acts as a base to neutralize the acid byproduct and drives the reaction forward.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine, ensuring high selectivity.
-
Workup: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography on silica gel to yield the mono-Boc-protected product.
Safety and Handling
While no specific safety data sheet (SDS) exists for this compound, data from close analogs like N,N-di-n-butylethylenediamine and N-(n-Butyl)ethylenediamine dictate that it should be handled as a hazardous substance.[8][9][10]
Table 2: Anticipated Hazard Profile
| Hazard Class | GHS Statement | Precautionary Measures |
|---|---|---|
| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/clothing/eye protection. |
| Flammability | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames. |
| Acute Toxicity | (Anticipated) Harmful if swallowed or inhaled | P260: Do not breathe mist/vapors/spray. |
-
Handling: Always use this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon), as amines are susceptible to oxidation and reaction with atmospheric CO₂.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Future Outlook
This compound stands as a molecule of significant, albeit unrealized, potential. This guide has laid out a scientifically grounded roadmap for its exploration, based on the proven utility of its structural relatives. The next steps for the research community are clear:
-
Systematic Synthesis and Characterization: Develop and optimize a robust, scalable synthesis for high-purity material.
-
Exploratory Coordination Chemistry: Investigate its coordination behavior with a range of catalytically relevant metals (e.g., Pd, Ni, Rh, Ru, Ti) and fully characterize the resulting complexes.
-
Catalytic Screening: Test the novel metal complexes in benchmark catalytic reactions to assess their activity, selectivity, and substrate scope.
-
Library Synthesis: Employ the selective functionalization protocols outlined herein to generate a library of derivatives for screening in biological assays.
By pursuing these research avenues, scientists and drug development professionals can unlock the full potential of this versatile chemical scaffold.
References
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Boc-乙二胺 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to N-Ethyl-N-butylethylenediamine as a Precursor for Heterocyclic Compounds
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these core structures.[1][2] The strategic selection of precursors is paramount for the efficient and diverse synthesis of these vital molecules. N-Ethyl-N-butylethylenediamine, an asymmetrically substituted diamine, presents itself as a versatile and valuable building block for a range of heterocyclic systems. Its distinct nucleophilic centers, offered by the primary and tertiary amino groups, allow for regioselective reactions, paving the way for the synthesis of complex and functionally diverse heterocycles. This guide provides a comprehensive technical overview of the application of this compound in the synthesis of key heterocyclic frameworks, namely piperazines, pyrazines, and benzodiazepines. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the analytical validation of these synthetic routes, aiming to equip researchers and drug development professionals with the knowledge to effectively utilize this precursor in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization of this compound
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H20N2 | [3] |
| Molecular Weight | 144.26 g/mol | [3] |
| CAS Number | 19435-65-5 | [3] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not explicitly available for the N,N-diethyl-N'-butyl derivative, but for the related N-butylethylenediamine, it is 171-172 °C. | [4] |
| Density | Not explicitly available for the N,N-diethyl-N'-butyl derivative, but for the related N-butylethylenediamine, it is 0.836 g/mL at 25 °C. | [4] |
| Solubility | Partially soluble in water; miscible with organic solvents. | - |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a critical tool for confirming the structure of this compound. The expected signals would include triplets and sextets for the butyl group's methylene protons, a quartet and a triplet for the ethyl group's protons, and distinct signals for the methylene protons of the ethylenediamine backbone. The protons on the carbons adjacent to the nitrogen atoms will show characteristic chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, providing further structural confirmation.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-N stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can be used to confirm the structure.
Synthesis of this compound
While commercially available, a brief overview of a potential synthetic route provides valuable context. A common method for synthesizing asymmetrically substituted ethylenediamines is through sequential N-alkylation of ethylenediamine.
Workflow for the Synthesis of this compound
Caption: Sequential N-alkylation for the synthesis of this compound.
Applications in Heterocyclic Synthesis
The presence of both a primary and a tertiary amine in this compound allows for its application as a versatile precursor in the synthesis of various nitrogen-containing heterocycles.
Synthesis of 1-Butyl-4-ethylpiperazine
Piperazines are a ubiquitous class of N-heterocycles found in numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial and antipsychotic effects.[2][5] The synthesis of 1-butyl-4-ethylpiperazine can be envisioned through an intramolecular cyclization of a dihalo intermediate derived from this compound.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Dihaloethane: To the stirred solution, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.5 equivalents) to the reaction mixture. The base is crucial for scavenging the HBr generated during the reaction and promoting the final ring-closing step.
-
Reaction Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-butyl-4-ethylpiperazine.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile or DMF are polar aprotic solvents that are suitable for SN2 reactions and can dissolve the reactants and intermediates.
-
Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to deprotonate the ammonium intermediates without causing significant side reactions.
-
Stoichiometry: A slight excess of 1,2-dibromoethane is used to ensure complete consumption of the starting diamine.
Self-Validating System:
-
TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate indicates the progress of the reaction.
-
Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The NMR spectra of substituted piperazines show characteristic signals for the ring protons.[6]
Workflow for the Synthesis of 1-Butyl-4-ethylpiperazine
Caption: Synthetic workflow for 1-butyl-4-ethylpiperazine.
Synthesis of Substituted Pyrazines
Pyrazines are another important class of heterocycles found in many natural products and pharmaceuticals, known for their diverse biological activities.[7][8] A common method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[9]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Dicarbonyl: To this solution, add a 1,2-dicarbonyl compound, such as benzil (1 equivalent), at room temperature.
-
Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the initial imine formation.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, the solvent can be removed under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired substituted pyrazine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction.
-
Catalyst: A catalytic amount of acid protonates one of the carbonyl groups, making it more electrophilic and promoting the initial nucleophilic attack by the amine.
-
Reactants: The choice of the 1,2-dicarbonyl compound determines the substituents on the pyrazine ring.
Self-Validating System:
-
Color Change: The reaction often involves a color change, which can be an initial indicator of the reaction's progress.
-
Spectroscopic Confirmation: The structure of the resulting pyrazine can be confirmed by ¹H NMR, which will show characteristic aromatic protons, and ¹³C NMR. Mass spectrometry will confirm the molecular weight.
Workflow for the Synthesis of a Substituted Pyrazine
Caption: Synthetic workflow for a substituted pyrazine.
Synthesis of 1,5-Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3][10] The classical synthesis involves the condensation of an o-phenylenediamine with a ketone.[4] While this compound is not an o-phenylenediamine, a plausible, albeit less conventional, route to a related seven-membered ring system can be proposed through a multi-step sequence.
Proposed Synthetic Route:
A potential strategy involves the reaction of this compound with a suitably functionalized aromatic compound that can undergo a subsequent intramolecular cyclization to form the seven-membered ring.
Experimental Protocol (Hypothetical):
-
Initial Condensation: React this compound (1 equivalent) with 2-fluorobenzoyl chloride (1 equivalent) in the presence of a base like triethylamine to form an amide intermediate.
-
Intramolecular Cyclization: Subject the resulting amide to conditions that promote intramolecular nucleophilic aromatic substitution (SNAr). This could involve heating in a high-boiling polar aprotic solvent like DMSO with a strong base such as sodium hydride.
-
Workup and Purification: After the reaction, a careful workup involving quenching with water and extraction with an organic solvent would be necessary. Purification would likely require column chromatography.
Causality Behind Experimental Choices:
-
Reactants: 2-Fluorobenzoyl chloride is chosen as the aromatic partner because the fluorine atom can act as a leaving group in a subsequent SNAr reaction.
-
Conditions for Cyclization: A strong base is required to deprotonate the secondary amine, making it a more potent nucleophile for the intramolecular cyclization. A high-boiling polar aprotic solvent is needed to facilitate the SNAr reaction.
Self-Validating System:
-
Intermediate Characterization: The amide intermediate formed in the first step should be isolated and characterized to confirm its structure before proceeding to the cyclization.
-
Spectroscopic Analysis of the Final Product: The formation of the seven-membered ring would be confirmed by detailed NMR analysis, looking for the disappearance of the N-H proton and changes in the aromatic region of the spectrum. High-resolution mass spectrometry would be crucial to confirm the molecular formula.
Workflow for a Proposed Benzodiazepine-like Synthesis
Caption: Proposed workflow for a benzodiazepine-like heterocycle.
Potential Pharmaceutical Applications
The heterocyclic scaffolds synthesized from this compound are privileged structures in drug discovery.
-
Piperazine Derivatives: Substituted piperazines are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[2][11] The presence of the N-butyl and N-ethyl groups can influence the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved pharmacokinetic profiles.
-
Pyrazine Derivatives: Pyrazine-containing compounds have been investigated for their potential as anticancer, antidiabetic, and anti-inflammatory agents.[8]
-
Benzodiazepine Derivatives: Benzodiazepines are well-established as central nervous system (CNS) depressants, with applications as anxiolytics, hypnotics, and anticonvulsants.[3][10] Novel derivatives could offer improved selectivity and reduced side effects.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of important nitrogen-containing heterocyclic compounds. Its asymmetrical nature provides opportunities for regioselective reactions, leading to the construction of piperazines, pyrazines, and potentially more complex fused systems. The protocols and rationales presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this valuable building block in the development of new pharmaceuticals and functional materials. Further exploration of transition-metal-catalyzed reactions and multicomponent reactions involving this compound is a promising avenue for future research.[12][13][14]
References
Sources
- 1. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supported Metal Catalysts for the Synthesis of N-Heterocycles [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. baranlab.org [baranlab.org]
An In-depth Technical Guide to the Core Mechanism of Action of N-Ethyl-N-butylethylenediamine in Catalysis
This guide provides a detailed exploration of the mechanistic role of N-Ethyl-N-butylethylenediamine in catalysis. While direct research on this specific ligand is limited, this document synthesizes information from closely related N-substituted ethylenediamines to project its function and potential applications in catalytic processes. The principles outlined herein are grounded in established coordination chemistry and catalytic mechanisms of analogous compounds, offering a robust framework for researchers, scientists, and professionals in drug development.
Introduction to this compound as a Catalytic Ligand
This compound, an asymmetrically substituted diamine, possesses a unique combination of steric and electronic properties that make it a promising ligand in coordination chemistry and catalysis. Its structure, featuring both a secondary and a tertiary amine, allows for the formation of stable five-membered chelate rings with a variety of transition metals. The ethyl and butyl substituents on the nitrogen atoms introduce a degree of steric hindrance that can be pivotal in controlling the selectivity and activity of a metal catalyst.
The fundamental role of N-substituted ethylenediamines in catalysis is to modulate the properties of a central metal ion. By coordinating to the metal, the ligand influences its electronic density, coordination geometry, and the accessibility of substrates to the catalytic site. This modulation is key to enhancing catalytic efficiency, stability, and in the case of chiral variants, enantioselectivity.
Coordination Chemistry and Complex Formation
This compound is anticipated to function as a bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms. The formation of a stable five-membered chelate ring is a thermodynamically favorable process. The nature of the metal-ligand bond and the overall geometry of the resulting complex are influenced by the interplay between the electronic properties of the nitrogen donors and the steric bulk of the ethyl and butyl groups.
Generalized Synthesis of Metal Complexes:
The synthesis of transition metal complexes with this compound can be achieved through straightforward ligand substitution reactions. A generalized protocol is as follows:
-
Preparation of Solutions: A solution of a suitable metal salt (e.g., NiCl₂, Cu(NO₃)₂, Pd(OAc)₂) is prepared in an appropriate solvent, such as ethanol or acetonitrile. A separate solution of this compound is also prepared in the same solvent.
-
Ligand Addition: The ligand solution is added dropwise to the stirred metal salt solution at room temperature.
-
Complex Formation: The reaction mixture is stirred for a period of time, often with gentle heating, to facilitate the formation of the metal-ligand complex. The formation of a precipitate or a color change often indicates complexation.
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with a non-coordinating solvent to remove any unreacted starting materials, and dried under vacuum.
Table 1: Predicted Properties of this compound Metal Complexes
| Metal Ion | Expected Geometry | Potential Catalytic Applications |
| Nickel(II) | Square Planar or Octahedral | Olefin Polymerization, Cross-Coupling |
| Copper(II) | Distorted Octahedral | Oxidation Reactions, Atom Transfer Radical Polymerization |
| Palladium(II) | Square Planar | Cross-Coupling Reactions (e.g., Suzuki, Heck) |
Plausible Mechanisms of Action in Key Catalytic Applications
Based on extensive research on analogous N-substituted ethylenediamine ligands, the following sections detail the likely mechanistic roles of this compound in prominent catalytic reactions.
Olefin Polymerization
Nickel and palladium complexes bearing α-diimine and related diamine ligands are well-established catalysts for olefin polymerization.[1][2] The mechanism, often referred to as the Cossee-Arlman mechanism, involves the insertion of olefin monomers into a metal-alkyl bond. The this compound ligand is expected to play a crucial role in stabilizing the active catalytic species and influencing the properties of the resulting polymer.
Proposed Catalytic Cycle for Ethylene Polymerization:
Caption: Proposed catalytic cycle for ethylene polymerization catalyzed by a metal complex of this compound.
-
Activation: The precatalyst, a metal-alkyl complex coordinated to this compound, is activated, often by a co-catalyst, to generate a vacant coordination site.
-
Olefin Coordination: An ethylene monomer coordinates to the vacant site on the metal center.
-
Migratory Insertion: The coordinated ethylene molecule inserts into the metal-alkyl bond, extending the polymer chain by two carbon atoms.
-
Chain Propagation: The process repeats with the coordination and insertion of subsequent ethylene molecules. The steric bulk of the ethyl and butyl groups on the ligand can influence the rate of insertion and the degree of branching in the polymer.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes with nitrogen-based ligands are workhorses in modern organic synthesis, facilitating a wide array of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.[3] The this compound ligand can stabilize the palladium center in its various oxidation states throughout the catalytic cycle.
Proposed Catalytic Cycle for Suzuki-Miyaura Cross-Coupling:
Sources
An In-depth Technical Guide to the Health and Safety of N-Ethyl-N-butylethylenediamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety data for N-Ethyl-N-butylethylenediamine. As a Senior Application Scientist, the intent is not merely to list hazards but to create a framework for understanding, assessing, and managing the risks associated with the handling and use of this compound in a research and development setting. The protocols and explanations herein are designed to be self-validating, fostering a proactive safety culture grounded in scientific principles.
Chemical Identification and Physicochemical Properties
A foundational element of safe laboratory practice is the unambiguous identification of a chemical and a thorough understanding of its physical properties. These data inform storage, handling, and emergency response decisions.
This compound is a diamine with the molecular formula C₈H₂₀N₂.[1] Its structure consists of an ethylenediamine backbone with ethyl and butyl substituents on one of the nitrogen atoms.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine | [1] |
| CAS Number | 19435-65-5 | [1] |
| Molecular Formula | C₈H₂₀N₂ | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| Appearance | Colorless Liquid | [2][3] |
| Boiling Point | 170 - 171 °C (for N-(n-Butyl)ethylenediamine) | [3] |
| Flash Point | 59 °C / 138.2 °F (for N-(n-Butyl)ethylenediamine) | [3][4] |
| Density/Specific Gravity | 0.836 g/cm³ (for N-(n-Butyl)ethylenediamine) | [2][4] |
| Solubility | Miscible with water | [2] |
Note: Data for some physical properties are based on the closely related structural analog N-(n-Butyl)ethylenediamine (CAS: 19522-69-1) due to limited specific data for this compound. The shared functional groups (primary and tertiary amines) and similar chain length suggest comparable physical and hazardous properties.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous chemical, primarily due to its corrosive and flammable nature.[2][3] The amine functional groups are basic and can cause severe chemical burns upon contact with skin, eyes, and mucous membranes.[5]
Table 2: GHS Hazard Classification for N-(n-Butyl)ethylenediamine
| Hazard Class | Hazard Category | GHS Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Synthesized from multiple Safety Data Sheets.[6]
Toxicological Insights: The primary toxicological concern is severe corrosivity.[3] Contact with tissues results in rapid protein denaturation and cell death, leading to chemical burns. Ingestion can cause severe damage and perforation of the gastrointestinal tract.[5][7] Inhalation of vapors or mists can lead to irritation and damage to the respiratory tract.[8] While comprehensive toxicological studies are not widely available, the known reactivity of similar aliphatic amines necessitates treating this compound with extreme caution.[2]
Risk Assessment and the Hierarchy of Controls
A robust safety protocol is not merely a list of personal protective equipment (PPE). It is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a fundamental principle in safety science that prioritizes control methods from most to least effective.
Caption: The Hierarchy of Controls model for risk mitigation.
Applying the Hierarchy to this compound:
-
Elimination/Substitution: The most effective control is to question if the compound is necessary. Can a less corrosive or non-flammable alternative be used to achieve the desired scientific outcome? This should be the first consideration in the experimental design phase.
-
Engineering Controls: If the compound must be used, physical isolation is paramount.
-
Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2]
-
Safety Showers and Eyewash Stations: These must be located in immediate proximity to the workstation for emergency use.[2]
-
-
Administrative Controls: These are the procedures and work practices that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all experiments involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and the developed SOPs before beginning work.
-
Restricted Access: Limit access to storage and handling areas to authorized and trained personnel.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.[9]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully. It does not eliminate the hazard, so failure of PPE can result in serious injury.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[9]
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer data for breakthrough times. Always inspect gloves before use.
-
Skin and Body Protection: Wear a chemical-resistant apron and a lab coat. Ensure clothing is flame-resistant if large quantities are used.[8]
-
Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., large spills), a NIOSH-approved respirator with cartridges for ammonia and organic ammonia derivatives is required.[2]
-
Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing incidents.
Experimental Handling Protocol
-
Pre-Experiment Checklist:
-
Verify the chemical fume hood is functioning correctly.
-
Confirm the location of the nearest safety shower, eyewash, and fire extinguisher.
-
Assemble all necessary equipment and PPE before retrieving the chemical.
-
Ensure a spill kit appropriate for flammable and corrosive liquids is readily available.
-
-
Chemical Handling:
-
Don all required PPE (face shield, goggles, lab coat, gloves).
-
Place absorbent, chemical-resistant pads on the work surface inside the fume hood.
-
Ground/bond the container and receiving equipment when transferring to prevent static discharge, which could ignite flammable vapors.[2]
-
Use only non-sparking tools for transfers.[2]
-
Dispense the liquid slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Experiment:
-
Decontaminate all equipment that came into contact with the chemical.
-
Dispose of waste in a designated, properly labeled hazardous waste container.[2]
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Storage Protocol
-
Location: Store in a designated corrosives and flammables cabinet.[2]
-
Conditions: The storage area must be cool, dry, and well-ventilated.[2]
-
Containers: Keep containers tightly closed.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[2]
-
Incompatible Materials: Segregate from strong oxidizing agents and acids.[2][5]
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of an injury or incident.
Caption: General workflow for emergency response to a chemical incident.
First Aid Measures
Immediate medical attention is required for all exposures.[2]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[2][6]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][6] A safety shower must be used. Call a physician immediately.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] An eyewash station is required. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting, as this can cause perforation.[2][6] Never give anything by mouth to an unconscious person. Call a physician immediately.
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Control Ignition Sources: Remove all sources of ignition (e.g., turn off nearby equipment).[5]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[10]
-
Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.
Fire Fighting Protocol
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][5] A water spray can be used to cool containers but a direct water jet may be ineffective and spread the flammable liquid.[10]
-
Specific Hazards: The product is flammable and vapors may form explosive mixtures with air.[5] Containers can explode when heated.[5] Thermal decomposition can release irritating and toxic gases, such as nitrogen oxides.[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
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Methodological & Application
Application Note and Protocol for the Synthesis of N-Ethyl-N-butylethylenediamine
Abstract
This document provides a comprehensive guide for the synthesis of N-Ethyl-N-butylethylenediamine, a diamine with applications in coordination chemistry, catalysis, and as a building block in pharmaceutical and materials science. Two primary synthetic methodologies are presented: direct N-alkylation and reductive amination. This guide offers detailed, step-by-step protocols for both methods, accompanied by mechanistic insights, characterization data, and essential safety protocols. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is an unsymmetrically substituted diamine characterized by the presence of both an ethyl and a butyl group on one of the nitrogen atoms of the ethylenediamine backbone. This structure imparts specific steric and electronic properties, making it a valuable ligand and synthetic intermediate. The presence of primary, secondary, and tertiary amine functionalities within a small molecular framework allows for diverse reactivity and coordination behavior. This application note details reliable and reproducible protocols for its laboratory-scale synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety hazards of the target compound and all reagents is critical before commencing any synthetic work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₂₀N₂ | PubChem[1] |
| Molecular Weight | 144.26 g/mol | PubChem[1] |
| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine | PubChem[1] |
| CAS Number | 19435-65-5 | PubChem[1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | Not explicitly available, estimated to be higher than N-butylethylenediamine (171-172 °C) | |
| Density | Not explicitly available, estimated to be similar to N-butylethylenediamine (0.836 g/mL) |
Safety Information:
This compound is expected to share hazards with structurally similar alkylated diamines. Based on the safety data sheet for N-butylethylenediamine, the target compound should be handled with extreme care.[2][3][4]
-
Hazards: Assumed to be a flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. Harmful to aquatic life with long-lasting effects.[2][3]
-
Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Avoid breathing vapors. Wash thoroughly after handling.[2][4]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.[5]
Synthetic Protocols
Two effective methods for the synthesis of this compound are presented below. The choice of method may depend on the availability of starting materials, desired scale, and equipment.
Method 1: Reductive Amination of N-Butylethylenediamine
Reductive amination is a highly efficient and controlled method for forming C-N bonds.[6][7] This one-pot reaction involves the in-situ formation of an imine from the reaction of a primary amine with an aldehyde, followed by its immediate reduction to the corresponding secondary amine. This approach offers high selectivity and generally avoids the over-alkylation issues that can plague direct alkylation methods.[8]
Reaction Principle: N-Butylethylenediamine, which contains a primary amine, reacts with acetaldehyde to form a Schiff base (imine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to selectively reduce the imine C=N bond to furnish the target N-ethylated product. STAB is particularly effective as it is less reactive towards the aldehyde starting material compared to other borohydrides.[8]
Experimental Protocol:
-
Materials:
-
N-Butylethylenediamine (1.0 eq.)[9]
-
Acetaldehyde (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen or argon atmosphere setup.
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-butylethylenediamine (1.0 eq.) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1.1 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C to control the exothermic reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is complete, cool the reaction mixture back to 0 °C.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Diagram of Reductive Amination Workflow:
Caption: Experimental workflow for reductive amination synthesis.
Method 2: Direct N-Alkylation of N-Butylethylenediamine
Direct N-alkylation involves the reaction of the amine with an alkyl halide in the presence of a base.[10] This is a classical Sₙ2 reaction. While conceptually simple, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts or reaction at the secondary amine, especially if reaction conditions are not carefully controlled. The use of a bulky or non-nucleophilic base and controlling the stoichiometry are key to favoring mono-alkylation at the more accessible primary amine.
Reaction Principle: The primary amine of N-butylethylenediamine acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent like ethyl bromide. A base, such as potassium carbonate, is required to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Experimental Protocol:
-
Materials:
-
N-Butylethylenediamine (1.2 eq.)
-
Ethyl bromide (or ethyl iodide) (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, nitrogen or argon atmosphere setup.
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq.) and N-butylethylenediamine (1.2 eq.).
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Slowly add ethyl bromide (1.0 eq.) to the refluxing suspension via a dropping funnel over 30 minutes.
-
Maintain the reaction at reflux for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and potassium bromide salts and wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the acetonitrile under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Diagram of N-Alkylation Pathway:
Caption: Logical relationship for the direct N-alkylation synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), butyl group (triplet, sextet, quintet, triplet), and the ethylenediamine backbone (multiplets). The integration of these signals should correspond to the C₈H₂₀N₂ formula. |
| ¹³C NMR | Eight distinct signals corresponding to the eight carbon atoms in the molecule. |
| FT-IR | N-H stretching bands (for the primary amine) around 3300-3400 cm⁻¹, C-H stretching bands around 2800-3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.[1] |
| Mass Spec (GC-MS) | A molecular ion peak (M⁺) at m/z = 144.26. Characteristic fragmentation patterns for alkylamines. |
Reference spectra for similar compounds like N-butylethylenediamine and N,N-di-n-butylethylenediamine can be found in public databases and can be useful for comparison.[3][11][12]
Conclusion
This application note provides two robust and well-documented protocols for the synthesis of this compound. The reductive amination approach is generally preferred for its higher selectivity and milder conditions, making it ideal for achieving high purity. The direct alkylation method serves as a viable alternative, particularly if the necessary reagents for reductive amination are unavailable. Proper characterization and adherence to strict safety protocols are paramount for the successful and safe synthesis of this compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768775, this compound. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519668, N-Butylethylenediamine. Retrieved from [Link].
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National Institute of Standards and Technology. (n.d.). n-Butylethylenediamine in NIST Chemistry WebBook. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77062, N,N-Dibutylethylenediamine. Retrieved from [Link].
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link].
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ResearchGate. (2011). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Retrieved from [Link].
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Introduction: The Versatility of Asymmetrically Substituted Ethylenediamine Ligands
An In-Depth Technical Guide to the Application of N-Ethyl-N-butylethylenediamine in Coordination Chemistry
N-substituted ethylenediamines represent a versatile and highly significant class of bidentate ligands in coordination chemistry. Their ability to form stable five-membered chelate rings with a wide array of metal ions makes them foundational scaffolds in the design of metal complexes with tailored properties.[1] The introduction of different substituents onto the nitrogen atoms allows for the fine-tuning of both steric and electronic characteristics of the ligand. This modulation directly influences the geometry, stability, redox potential, and reactivity of the resulting metal complexes.
This guide focuses on This compound , an asymmetrically substituted diamine. The presence of both a smaller ethyl group and a bulkier butyl group on the nitrogen atoms creates a unique steric and electronic environment. This asymmetry can be exploited to direct substrate binding in catalytic applications or to modulate lipophilicity and cellular uptake in the development of metallodrugs. While literature specifically detailing this compound is emerging, its structural analogy to well-studied ligands like N-(n-Butyl)ethylenediamine and other N-substituted ethylenediamines provides a robust framework for predicting its behavior and developing applications.[1][2]
This document provides detailed protocols for the synthesis of the this compound ligand, its coordination with metal ions, comprehensive characterization methodologies, and an exploration of its potential applications, particularly for researchers in inorganic chemistry and drug development.
PART 1: Ligand Synthesis & Handling
Synthetic Strategy: A Stepwise Approach to Asymmetric Substitution
The synthesis of asymmetrically N,N'-disubstituted ethylenediamines requires a controlled, stepwise approach to prevent the formation of undesired symmetrically substituted byproducts. A common and effective strategy involves the use of a protecting group on one of the amine functionalities of ethylenediamine. This allows for the sequential introduction of the two different alkyl groups (ethyl and butyl). The following protocol is adapted from established methods for the synthesis of related N-substituted ethylenediamine derivatives.[3]
The overall synthetic pathway can be visualized as follows:
Caption: A generalized four-step synthesis pathway for N-Ethyl-N'-butylethylenediamine.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis via reductive amination, a robust and widely used method for forming C-N bonds.[4]
Materials:
-
N-Butylethylenediamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., gradient of Ethyl Acetate in Hexanes)
Procedure:
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-butylethylenediamine (1.0 equivalent) in a suitable solvent like methanol or dichloromethane. The inert atmosphere is crucial to prevent side reactions with atmospheric moisture and carbon dioxide.
-
Imine Formation : Cool the solution to 0 °C using an ice bath. This is to control the exothermic reaction upon adding the aldehyde. Slowly add acetaldehyde (1.1 equivalents) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[4] The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Reduction : Once imine formation is substantially complete (as indicated by TLC), cool the reaction mixture back to 0 °C. Add the reducing agent, such as sodium triacetoxyborohydride (STAB, ~1.5 equivalents), portion-wise. STAB is a mild and selective reducing agent often preferred for reductive aminations. Alternatively, sodium borohydride can be used.[4] The portion-wise addition helps to manage the reaction rate and temperature.
-
Reaction Monitoring & Quenching : Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC. Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes any remaining acid and decomposes the excess reducing agent.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate. The multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Drying and Concentration : Combine the organic extracts and dry them over an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove residual water. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel. Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure this compound.[4]
Safety and Handling
This compound, like other aliphatic amines, requires careful handling. While a specific Material Safety Data Sheet (MSDS) may not be available, data from analogous compounds like N-(n-Butyl)ethylenediamine provides essential safety guidance.
| Hazard Category | Precautionary Measures and Statements | Source |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. | [5][6] |
| Corrosivity | Causes severe skin burns and eye damage. Wear protective gloves, protective clothing, eye protection, and face protection. | [5][6][7] |
| Inhalation | Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [7][8] |
| Handling | Wash face, hands, and any exposed skin thoroughly after handling. Avoid all personal contact. Do not allow clothing wet with material to stay in contact with skin. | [8][9] |
| Storage | Store locked up in a well-ventilated place. Keep the container tightly closed in a dry, cool place. Store away from oxidizing agents and strong acids. | [8][9][10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [7][11] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. | [8][11] |
PART 2: Coordination Chemistry & Complex Synthesis
Coordination Principles
This compound is expected to function as a classic bidentate (N,N') chelating ligand. It coordinates to a metal center through the lone pair of electrons on each of its two nitrogen atoms. This coordination results in the formation of a thermodynamically stable five-membered chelate ring, a hallmark of ethylenediamine-based ligands.[1][12]
The key factors influencing its coordination are:
-
Steric Hindrance : The ethyl and butyl groups introduce steric bulk around the nitrogen donors. This can influence the coordination geometry of the resulting complex, potentially preventing the formation of highly crowded structures and favoring specific isomers.
-
Basicity of Nitrogen Donors : The alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances their basicity compared to unsubstituted ethylenediamine. This generally leads to the formation of more stable metal complexes.[12]
Caption: Formation of a metal chelate with N-Ethyl-N'-butylethylenediamine.
Protocol: Synthesis of a Copper(II) Complex
This protocol provides a general method for synthesizing a transition metal complex, using copper(II) as an example. This procedure can be adapted for other metal salts like those of Ni(II), Co(II), and Zn(II).[2]
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or another suitable metal salt
-
Ethanol or Methanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Ligand Dissolution : In a round-bottom flask, dissolve the this compound ligand (2 equivalents) in approximately 30 mL of ethanol. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Dissolution : In a separate flask, dissolve the metal salt, for example, CuCl₂·2H₂O (1 equivalent), in a minimal amount of ethanol (~20 mL).
-
Complexation : While stirring the ligand solution, add the metal salt solution dropwise. A color change is typically observed immediately, indicating the formation of the coordination complex.
-
Reaction Completion : Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Isolation : After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, slowly evaporate the solvent or use an anti-solvent (like diethyl ether) to induce crystallization.
-
Washing and Drying : Wash the collected solid product with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with a low-boiling solvent like diethyl ether to facilitate drying. Dry the complex in a desiccator or under vacuum.
PART 3: Characterization
The synthesized ligand and its metal complexes must be characterized to confirm their identity and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Ligand (Expected Observations) | Metal Complex (Expected Observations) | Rationale |
| FTIR Spectroscopy | - Broad N-H stretching bands (~3300-3400 cm⁻¹)- C-N stretching vibrations (~1040-1170 cm⁻¹) | - Shift in N-H stretching bands to lower wavenumbers.- Potential appearance of new bands in the far-IR region (~400-600 cm⁻¹) corresponding to M-N bonds. | The shift in N-H frequencies upon coordination is a direct result of the donation of the nitrogen lone pair to the metal, weakening the N-H bond.[13] |
| ¹H NMR Spectroscopy | - Distinct signals for ethyl and butyl groups.- Signals for the -CH₂-CH₂- backbone.- Broad signals for N-H protons. | - Broadening of ligand signals due to the paramagnetic nature of many transition metals (e.g., Cu(II), Ni(II)).- Significant shifts in proton signals adjacent to the nitrogen atoms. | Coordination to a metal center dramatically alters the electronic environment of the ligand protons, causing chemical shift changes. Paramagnetic metals induce significant line broadening. |
| UV-Visible Spectroscopy | - Typically transparent in the visible region. May show absorptions in the UV region due to n→σ* transitions. | - Appearance of new absorption bands in the visible region, often responsible for the color of the complex. These are due to d-d electronic transitions of the metal center. | The energy of d-d transitions is sensitive to the ligand field environment. The position and intensity of these bands provide information about the coordination geometry (e.g., octahedral vs. tetrahedral).[2] |
| Elemental Analysis | - Experimental %C, %H, and %N values should match the calculated theoretical values for C₈H₂₀N₂. | - Experimental %C, %H, and %N values should match the calculated values for the proposed complex formula (e.g., [Cu(C₈H₂₀N₂)₂]Cl₂). | Confirms the empirical formula and purity of the synthesized compounds. |
PART 4: Potential Applications
The unique structural features of this compound complexes suggest their potential in catalysis and drug development.
Catalysis
Asymmetric diamines are valuable ligands in asymmetric catalysis. The defined steric environment created by the ethyl and butyl groups can create a chiral pocket around the metal center (upon complexation), which can be used to control the stereoselectivity of reactions such as hydrogenations, cyclopropanations, or C-C bond-forming reactions.
Drug Development & Biological Activity
Transition metal complexes are of significant interest in medicinal chemistry.[13] Complexes of ethylenediamine derivatives have shown a range of biological activities. For instance, a study on N-(n-Butyl)ethylenediamine complexes with Co(II), Cu(II), Ni(II), and Zn(II) demonstrated their potential as α-glucosidase inhibitors, which is relevant for the management of diabetes.[2] Platinum(II) complexes with ethylenediamine-based ligands are also being explored as potential anticancer agents, aiming to overcome the limitations of existing drugs like cisplatin.[13]
The following table summarizes the reported α-glucosidase inhibition activity for complexes of the closely related N-(n-Butyl)ethylenediamine ligand, providing a benchmark for the potential of this compound complexes.[2]
| Complex (with N-(n-Butyl)ethylenediamine) | IC₅₀ value (mg/mL) |
| [Cu(Ben)₃]SO₄ | 1.018 |
| [Ni(Ben)₃]₂NO₃ | 3.409 |
Data extracted from a study on N-(n-Butyl)ethylenediamine complexes, indicating potential for biological activity.[2]
The differential substitution (ethyl vs. butyl) in this compound can be used to optimize the lipophilicity of potential drug candidates, which is a critical parameter for membrane permeability and bioavailability.
Conclusion
This compound is a promising, asymmetrically substituted bidentate ligand with significant potential in coordination chemistry. Its synthesis, while requiring a controlled stepwise approach, is achievable through established organic methodologies. The resulting metal complexes are expected to exhibit unique steric and electronic properties conferred by the distinct alkyl substituents. This guide provides a foundational framework of protocols and theoretical insights for researchers and drug development professionals to synthesize, characterize, and explore the applications of this compound and its metal complexes in the exciting fields of catalysis and medicinal inorganic chemistry.
References
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- Dwivedi, A., et al. (2017). N-(n-Butyl) Ethylenediamine & Transition Metal Complexes as α-Glucosidase Inhibitors. SF J Diabet 1:1.
- ResearchGate. (n.d.). Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand).
- Santa Cruz Biotechnology. (n.d.). N-(t-Boc)
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Application Note & Protocol: Formation and Characterization of N-Ethyl-N-butylethylenediamine Metal Complexes
Abstract: This document provides a comprehensive guide for the synthesis and characterization of metal complexes with the asymmetric diamine ligand, N-Ethyl-N-butylethylenediamine. The protocols detailed herein are designed for researchers in inorganic chemistry, medicinal chemistry, and drug development, offering a framework for creating novel coordination compounds. We will explore the synthesis of a representative first-row transition metal complex, followed by a multi-technique approach to its characterization, including spectroscopic and thermal analysis. The rationale behind each experimental step is elucidated to provide a deeper understanding of the coordination chemistry involved.
Introduction: The Versatility of Diamine Ligands
Ethylenediamine and its derivatives are foundational ligands in coordination chemistry, renowned for their ability to form stable chelate rings with metal ions.[1][2] The chelate effect, an entropic stabilization, makes these bidentate ligands crucial in the development of robust metal complexes.[1] The specific ligand detailed in this note, this compound (C₈H₂₀N₂), offers an interesting case due to its asymmetric nature, which can influence the resulting complex's geometry and reactivity.[3] The study of such complexes is pivotal, with applications ranging from catalysis to the development of novel therapeutic agents, including anticancer and antimicrobial compounds.[1][4][5] For instance, platinum-diamine complexes have been investigated for their antitumor properties, building on the success of cisplatin.[5]
This guide will provide a step-by-step protocol for the synthesis and characterization of a representative transition metal complex, for example, with Copper(II). The principles, however, can be adapted for other metal ions like Co(II), Ni(II), and Zn(II).[6]
Ligand Profile: this compound
Before proceeding to complexation, understanding the ligand's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₂₀N₂ | [3] |
| Molecular Weight | 144.26 g/mol | [3] |
| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine | [3] |
| Structure | CCCCN(CC)CCN | [3] |
The two nitrogen atoms, each with a lone pair of electrons, act as Lewis bases, donating their electron pairs to a metal center to form coordinate covalent bonds.[5][7]
Experimental Protocols
Synthesis of a Representative Metal Complex: [Cu(this compound)₂]Cl₂
This protocol describes the synthesis of a Copper(II) complex. The choice of a 2:1 ligand-to-metal stoichiometry is common for diamine complexes with metals that favor a coordination number of four or six (in the case of additional axial ligands like water).
Materials:
-
This compound (CAS: 19435-65-5)
-
Copper(II) Chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol, Reagent Grade
-
Diethyl ether
Procedure:
-
Dissolution of Metal Salt: In a 100 mL round-bottom flask, dissolve 1 mmol of CuCl₂·2H₂O in 20 mL of ethanol with gentle stirring. The solution should turn a characteristic blue-green.
-
Ligand Addition: In a separate beaker, dissolve 2.1 mmol (a slight excess to ensure complete complexation) of this compound in 10 mL of ethanol.
-
Complex Formation: Add the ligand solution dropwise to the stirring solution of the metal salt at room temperature. A color change is typically observed as the ligand displaces the water molecules in the copper coordination sphere, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Precipitation: Reduce the volume of the solvent by approximately half using a rotary evaporator. Add diethyl ether to the concentrated solution until a precipitate forms. Diethyl ether is used as an anti-solvent to decrease the solubility of the polar complex, inducing crystallization or precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate with small portions of cold ethanol followed by diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a desiccator over anhydrous calcium sulfate.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a good choice as it dissolves both the hydrated metal salt and the organic ligand, providing a suitable medium for the reaction.
-
Stoichiometry: A slight excess of the ligand is used to drive the equilibrium towards the formation of the fully coordinated complex, following Le Chatelier's principle.
-
Purification: The washing steps are crucial for obtaining a pure product, free from starting materials that could interfere with subsequent characterization.
Characterization Workflow
A multi-faceted approach is necessary to fully characterize the newly synthesized complex.
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The Strategic Role of N-Ethyl-N-butylethylenediamine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Unseen Backbone of Drug Discovery
In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often stands in the spotlight, overshadowing the critical journey of its creation. This journey is paved with a series of meticulously planned chemical reactions, each relying on key building blocks known as intermediates. Among these, N-substituted ethylenediamines represent a pivotal class of compounds, prized for their versatility and ability to introduce essential nitrogen-containing moieties into complex molecules. This guide focuses on a specific yet representative member of this family, N-Ethyl-N-butylethylenediamine, and its broader implications in the synthesis of life-saving medicines. While direct, named applications for this compound in blockbuster drugs remain closely guarded in proprietary literature, its structural motifs are archetypal for intermediates in various therapeutic areas. N-substituted ethylenediamine derivatives are recognized as important organic intermediates and fragments in medicinal chemistry.[1]
This document will delve into the practical applications of this class of molecules, using the synthesis of a key intermediate for the potent antimalarial drug, piperaquine, as an illustrative example. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers and drug development professionals with a robust understanding of their application.
Core Concept: The Versatility of the Substituted Ethylenediamine Scaffold
The this compound molecule, with its distinct primary and tertiary amine functionalities, offers a versatile scaffold for synthetic chemists. The differential reactivity of the two nitrogen atoms allows for sequential and controlled introduction of various substituents, making it a valuable synthon for constructing complex molecular architectures.
The lone pair of electrons on the nitrogen atoms makes them nucleophilic, enabling reactions with electrophilic centers to form new carbon-nitrogen bonds. This is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, where nitrogen-containing heterocycles and functional groups are essential for biological activity.
Illustrative Application: Synthesis of a Key Intermediate for the Antimalarial Drug Piperaquine
Piperaquine is a bisquinoline antimalarial drug that has seen a resurgence in use, particularly in combination therapies for drug-resistant malaria.[2] Its synthesis involves the coupling of two 7-chloroquinoline rings with a linker. A crucial step in many synthetic routes to piperaquine and its analogues is the preparation of N-substituted diamine intermediates that react with 4,7-dichloroquinoline.
While the most common industrial synthesis of piperaquine itself utilizes piperazine as the diamine linker, the underlying chemistry of nucleophilic aromatic substitution at the C-4 position of the quinoline ring is a prime example of how N-substituted ethylenediamines are employed. For the purpose of this guide, we will detail a representative protocol for the synthesis of a key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline, which mirrors the reaction of an N-substituted ethylenediamine with 4,7-dichloroquinoline. This process is well-documented and provides a solid foundation for understanding the practical application of these intermediates.[3][4]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the quinoline nitrogen and the chloro-substituent at the 7-position makes the C-4 position of 4,7-dichloroquinoline highly electrophilic and susceptible to attack by a nucleophile, in this case, the secondary amine of the diamine.
Experimental Protocols
Protocol 1: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline - A Key Piperaquine Intermediate
This protocol details the synthesis of a crucial intermediate for piperaquine, illustrating the reaction of a diamine with 4,7-dichloroquinoline.[3][4]
Materials:
-
4,7-Dichloroquinoline
-
Anhydrous Piperazine
-
Toluene (or another suitable high-boiling organic solvent)
-
Sodium Carbonate (or another suitable base)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 4,7-dichloroquinoline (1 equivalent) and anhydrous piperazine (3-4 equivalents). The use of excess piperazine is crucial to minimize the formation of the bis-quinoline impurity.
-
Solvent Addition: Add a suitable solvent, such as toluene. The volume should be sufficient to ensure good stirring.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C for toluene) and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and an organic solvent immiscible with water, such as ethyl acetate, for extraction.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer with deionized water to remove any remaining piperazine and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 7-chloro-4-(1-piperazinyl)quinoline can be further purified by recrystallization or column chromatography to achieve high purity.
Causality of Experimental Choices:
-
Excess Piperazine: As the product of the initial reaction is more nucleophilic than piperazine itself, it can react with another molecule of 4,7-dichloroquinoline to form a toxic bis-quinoline impurity. Using a significant excess of piperazine kinetically favors the desired mono-substitution reaction.
-
High Temperature: The SNAr reaction on the electron-rich quinoline ring requires elevated temperatures to overcome the activation energy barrier.
-
Aqueous Work-up: This step is essential to remove the excess piperazine, which is water-soluble, and any inorganic salts formed during the reaction.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Molar Ratio (4,7-dichloroquinoline:piperazine) | 1:3 to 1:4 | [4] |
| Reaction Temperature | 90-150 °C | [4] |
| Reaction Time | 1-4 hours | [4] |
| Typical Yield | 92-93% (for the overall green synthesis of piperaquine) | [5] |
| Purity of Piperaquine Tetraphosphate Salt | >99.5% | [5] |
Logical Workflow for Pharmaceutical Intermediate Synthesis
The synthesis of a pharmaceutical intermediate like the one described follows a logical progression from reaction to purification, ensuring the final product meets stringent quality standards.
Conclusion: A Foundation for Innovation
While this compound itself may not be a household name, its structural class is fundamental to the creation of numerous pharmaceuticals. The principles and protocols outlined in this guide, using the synthesis of a key piperaquine intermediate as a tangible example, highlight the critical role of N-substituted ethylenediamines in medicinal chemistry. A thorough understanding of their reactivity and the rationale behind their synthetic application empowers researchers to innovate and develop the next generation of life-saving drugs. The continuous refinement of synthetic routes for these intermediates, focusing on efficiency, sustainability, and purity, is a cornerstone of modern pharmaceutical development.
References
- Hung, N. V., et al. (2011). Pilot plant production of Anti-malarial Drug piperaquine phosphate and synthesis of its metabolites. Journal of Analytical Science & Technology, 2(Suppl A), A183-A188.
- Pearson, D. E., Jones, W. H., & Cope, A. C. (Year). Synthesis of Monoalkyl-substituted Diamines and their Condensation Products with 4,7-Dichloroquinoline. Journal of the American Chemical Society.
- An improved process for the preparation of piperaquine. (2011). WO2011095885A1.
- Shafi, S., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4725.
- Synthetic method for piperaquine phosphate intermediate 7-chloro-4-(1-piperazino)quinoline. (2013). CN103360309A.
- El-Sayed, N. F., et al. (Year). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis of piperaquine phosphate. (n.d.).
- (a) Synthesis of 4-azido-7-chloro-quinoline. (i) NaN3, DMF; (b)... (n.d.).
- Fortunak, J., et al. (Year). An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine. Tropical Journal of Pharmaceutical Research.
- Yao, R.-S., et al. (Year).
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). Molbank, 2022(3), M1437.
- A non-cytotoxic N-dehydroabietylamine derivative with potent antimalarial activity. (2015). Experimental Parasitology, 155, 1-7.
- Improvement of Asparagine Ethylenediamines as Anti-malarial Plasmodium-Selective Proteasome Inhibitors. (2019). Journal of Medicinal Chemistry, 62(15), 7236–7242.
- Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. (2024). Molecules, 29(18), 4329.
- Overview of antimalarial compounds in development. (n.d.).
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). Journal of Medicinal Chemistry, 64(19), 14456–14474.
- This compound. (n.d.). PubChem.
- Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. (1992). Journal of Medicinal Chemistry, 35(23), 4334-43.
- N,N-Di-N-butylethylenediamine. (n.d.). Sigma-Aldrich.
- N-Butylethylenediamine. (n.d.). PubChem.
- An Efficient, Green Chemical Synthesis of the Malaria Drug, Piperaquine. (n.d.). Semantic Scholar.
- In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon. (2001). Antimicrobial Agents and Chemotherapy, 45(4), 1295-1298.
- N-(n-Butyl)ethylenediamine, 97%. (n.d.). Thermo Scientific Chemicals.
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Application Notes: N-Ethyl-N-butylethylenediamine as a Versatile Building Block for Novel Bradykinin B1 Receptor Antagonists
Introduction The bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR), is a key player in the body's response to injury and inflammation.[1] Unlike its constitutively expressed counterpart, the B2 receptor, the B1 receptor is typically expressed at low levels and is significantly upregulated by inflammatory cytokines and tissue damage.[2][3] Its activation by the metabolite des-Arg⁹-bradykinin triggers signaling cascades that contribute to chronic pain and inflammation.[4] This inducible nature makes the B1 receptor an exceptionally attractive therapeutic target for a new class of analgesic and anti-inflammatory drugs.[5][6] The development of potent, selective, and orally bioavailable small-molecule B1 receptor antagonists is a major goal in medicinal chemistry.[7][8]
This guide details the strategic use of N-Ethyl-N-butylethylenediamine as a core structural motif for the synthesis of novel B1 receptor antagonists. This scaffold provides a versatile platform for introducing diverse chemical functionalities required for high-affinity receptor binding. We present a comprehensive, field-proven protocol for the synthesis of a representative antagonist, "BKA-734," its characterization, and its subsequent pharmacological evaluation through in vitro binding and functional assays.
The Bradykinin B1 Receptor Signaling Pathway
Expert Rationale: Understanding the downstream signaling of the B1 receptor is critical for designing functional assays to validate antagonist activity. The primary pathway involves coupling to Gαq proteins, leading to a measurable increase in intracellular calcium.[3] This provides a robust and reliable readout for receptor activation and its inhibition.
Upon binding of its agonist, des-Arg⁹-bradykinin, the B1 receptor activates the Gαq subunit of its associated heterotrimeric G-protein.[9] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[10] This transient increase in intracellular calcium is a hallmark of B1 receptor activation and serves as the basis for the functional assay described in Section 4.
Caption: Synthetic workflow for the B1R antagonist BKA-734.
Detailed Synthesis Protocol: N-(2-(Butyl(ethyl)amino)ethyl)-3,4-dichlorobenzamide (BKA-734)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
|---|---|---|---|---|
| This compound | 144.26 | 10.0 | 1.0 | 1.44 g |
| 3,4-Dichlorobenzoyl chloride | 209.46 | 10.5 | 1.05 | 2.20 g |
| Triethylamine (TEA) | 101.19 | 15.0 | 1.5 | 2.09 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
Protocol Steps:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.44 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution.
-
Acyl Chloride Addition: Dissolve 3,4-dichlorobenzoyl chloride (2.20 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality Insight: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM/Methanol mobile phase until the starting amine spot is no longer visible.
-
Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with 20 mL portions of DCM.
-
Washing & Drying: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification Protocol:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Equilibrate the column with 2% methanol in DCM.
-
Load the crude product onto the column.
-
Elute with a gradient of 2% to 5% methanol in DCM.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield BKA-734 as a pale yellow oil.
Expected Characterization Data:
| Analysis | Expected Result |
|---|---|
| Yield | ~80-90% |
| Appearance | Pale yellow oil |
| ¹H NMR | Peaks consistent with the structure |
| ¹³C NMR | Peaks consistent with the structure |
| Mass Spec (ESI+) | m/z = 317.14 [M+H]⁺ |
| Purity (HPLC) | >95% |
Pharmacological Evaluation: Receptor Binding
Expert Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity for its target receptor. [11][12]It directly measures the ability of the test compound (the "competitor") to displace a high-affinity radiolabeled ligand from the receptor. This allows for the calculation of the inhibition constant (Ki), a quantitative measure of binding affinity.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of BKA-734 for the human B1 receptor expressed in HEK293 cell membranes.
Materials:
-
Receptor Source: Commercially available HEK293 cell membranes expressing human B1 receptor.
-
Radioligand: [³H]-des-Arg¹⁰-Kallidin (specific activity ~80 Ci/mmol).
-
Non-Specific Ligand: Des-Arg¹⁰-Kallidin (unlabeled), 1 µM final concentration.
-
Test Compound: BKA-734, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Equipment: 96-well filter plate (e.g., Millipore MultiScreen), vacuum manifold, liquid scintillation counter.
Protocol Steps:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Dilute them in ice-cold assay buffer to a final concentration of 10 µg of protein per well. Keep the suspension on ice and vortex gently before use.
-
Plate Layout: Prepare a 96-well plate according to the layout below. All additions should be in triplicate.
| Wells | 1-3 | 4-6 | 7-9 | ... | 34-36 | 37-39 | 40-42 |
| Component | Buffer | Total Binding | NSB | BKA-734 (10µM) | ... | BKA-734 (1nM) | BKA-734 (0.1nM) |
| Assay Buffer | 150 µL | 50 µL | - | - | ... | - | - |
| Test Cmpd | - | - | - | 50 µL | ... | 50 µL | 50 µL |
| NSB Ligand | - | - | 50 µL | - | ... | - | - |
| Radioligand | - | 50 µL | 50 µL | 50 µL | ... | 50 µL | 50 µL |
| Membranes | - | 50 µL | 50 µL | 50 µL | ... | 50 µL | 50 µL |
| Total Volume | 150 µL | 200 µL | 200 µL | 200 µL | ... | 200 µL | 200 µL |
3[13]. Assay Incubation: Add reagents to the wells in the order specified (Buffer/Compound, Radioligand, Membranes). Incubate the plate for 90 minutes at room temperature with gentle shaking. 4. Harvesting: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash each well three times with 200 µL of ice-cold assay buffer.
- Causality Insight: Rapid filtration and washing with ice-cold buffer are essential to separate bound from free radioligand while minimizing dissociation of the bound ligand. [12]5. Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis and Interpretation
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each concentration of BKA-734, calculate the percent inhibition: % Inhibition = 100 * (1 - (Specific Binding with BKA-734 / Specific Binding without BKA-734)).
-
Plot % Inhibition versus the log concentration of BKA-734. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of BKA-734 that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Antagonism: Calcium Mobilization Assay
Expert Rationale: While a binding assay confirms affinity, a functional assay is required to determine whether the compound is an antagonist (blocks receptor activation), an agonist (activates the receptor), or has no effect. [14]Measuring changes in intracellular calcium provides a direct readout of B1 receptor functional activity.
Detailed Protocol: In Vitro Functional Assay (Calcium Flux)
Materials:
-
Cell Line: HEK293 cells stably expressing the human B1 receptor.
-
Agonist: des-Arg⁹-bradykinin.
-
Test Compound: BKA-734.
-
Assay Plate: Black, clear-bottom 96-well plates.
-
Reagents: Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Protocol Steps:
-
Cell Plating: Seed the HEK293-hB1R cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of the calcium dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Trustworthiness Check: Include wells with untransfected parent cells (e.g., HEK293) as a negative control to ensure the response is specific to B1R expression.
-
-
Compound Pre-incubation: Wash the cells twice with HBSS. Add 90 µL of HBSS containing the desired concentration of BKA-734 (or vehicle for control wells) to each well. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Reading: Place the plate in the fluorescence reader.
-
Agonist Injection & Measurement: Program the instrument to inject 10 µL of the B1R agonist (des-Arg⁹-bradykinin, at a final EC₈₀ concentration) into each well while simultaneously reading the fluorescence signal (e.g., every second for 120 seconds). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: The antagonist effect of BKA-734 is quantified by its ability to inhibit the calcium signal induced by the agonist. Determine the IC₅₀ value by plotting the percent inhibition of the agonist response against the log concentration of BKA-734.
Conclusion
The strategic use of this compound as a foundational building block offers a rapid and efficient route to novel small-molecule bradykinin B1 receptor antagonists. The protocols detailed in this guide provide a robust, self-validating framework for the synthesis, purification, characterization, and pharmacological profiling of candidate molecules like BKA-734. By combining rational synthetic chemistry with high-fidelity in vitro assays, researchers can effectively advance the discovery of new therapeutics for chronic pain and inflammatory diseases.
References
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Goulet, L., et al. (2010). Novel small molecule bradykinin B1 receptor antagonists. Part 1: benzamides and semicarbazides. Bioorganic & Medicinal Chemistry Letters, 20(3), 1225-8. Available at: [Link]
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Schain, F., et al. (2023). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. Frontiers in Immunology, 14. Available at: [Link]
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Pesquero, J. B., & Bader, M. (2006). Shocking effects of endothelial bradykinin B1 receptors. The Journal of Clinical Investigation, 116(8), 2092-2095. Available at: [Link]
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Schain, F., et al. (2023). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. Frontiers in Immunology, 14. Available at: [Link]
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Schain, F., et al. (2023). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. National Center for Biotechnology Information. Available at: [Link]
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Schain, F., et al. (2023). Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. Europe PubMed Central. Available at: [Link]
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Patsnap (2025). What are the new molecules for B1 receptor antagonists?. Patsnap Synapse. Available at: [Link]
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Chen, J. J., & Johnson, E. J. (2007). Targeting the bradykinin B1 receptor to reduce pain. Expert Opinion on Therapeutic Targets, 11(1), 21-35. Available at: [Link]
-
Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1-10. Available at: [Link]
-
Kuduk, S. D., & Bock, M. G. (2008). Bradykinin B1 receptor antagonists as novel analgesics: a retrospective of selected medicinal chemistry developments. Current Topics in Medicinal Chemistry, 8(16), 1420-30. Available at: [Link]
-
Burgess, J. L. (2000). Bradykinin antagonists: new opportunities. Current Opinion in Chemical Biology, 4(4), 401-6. Available at: [Link]
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Cheronis, J. C., et al. (1992). A new class of bradykinin antagonists: synthesis and in vitro activity of bissuccinimidoalkane peptide dimers. Journal of Medicinal Chemistry, 35(9), 1561-9. Available at: [Link]
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Ju, Y., et al. (2021). Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway. International Journal of Molecular Sciences, 22(23), 12792. Available at: [Link]
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Kuduk, S. D., & Bock, M. G. (2008). Bradykinin B1 Receptor Antagonists as Novel Analgesics: A Retrospective of Selected Medicinal Chemistry Developments. Bentham Science. Available at: [Link]
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Gobeil, F., et al. (1995). Development of a binding assay for the B1 receptors for kinins. Peptides, 16(4), 713-9. Available at: [Link]
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Huang, J. M., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 66(4), 304-307. Available at: [Link]
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Huang, J. M., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate. Available at: [Link]
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Giraud, M., et al. (2004). Synthesis and biological evaluation of bradykinin B(1)/B(2) and selective B(1) receptor antagonists. Journal of Peptide Science, 10(1), 21-30. Available at: [Link]
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Wu, Y., et al. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega, 9(17), 18919-18931. Available at: [Link]
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Wu, Y., et al. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega, 9(17), 18919-18931. Available at: [Link]
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Hess, J. F., et al. (1998). Small molecule antagonists of the bradykinin B1 receptor. Immunopharmacology, 39(3), 221-8. Available at: [Link]
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Wood, M. R., et al. (2003). Discovery of a potent, non-peptide bradykinin B1 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 306(2), 570-6. Available at: [Link]
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Gera, L., et al. (2014). Structural modification of the highly potent peptide bradykinin B1 receptor antagonist B9958. Amino Acids, 46(6), 1527-35. Available at: [Link]
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Strategic Synthesis of N-Substituted Benzene-Carboxamide Derivatives Utilizing N-Ethyl-N-butylethylenediamine
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
Benzene-carboxamide moieties are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. Their synthesis, primarily through amide bond formation, is a cornerstone of modern organic and medicinal chemistry. This application note presents a detailed protocol and scientific rationale for the synthesis of benzene-carboxamide derivatives using N-Ethyl-N-butylethylenediamine as a key building block. We delve into the strategic considerations for achieving regioselective amidation, a critical challenge posed by the diamine's structure. This guide provides a robust, field-proven methodology employing phosphonium-based coupling reagents, complete with mechanistic insights, process optimization data, and detailed characterization guidelines to ensure reproducibility and high-purity outcomes for researchers in drug discovery and process development.
Introduction: The Significance of Benzene-Carboxamides
The benzene-carboxamide framework is a privileged structure in drug design, appearing in numerous FDA-approved therapeutics, from local anesthetics to potent enzyme inhibitors. The amide bond itself is central to the structure of peptides and proteins, and its synthetic formation is one of the most frequently performed reactions in the pharmaceutical industry[1][2]. The direct coupling of carboxylic acids and amines is a thermodynamically unfavorable process, necessitating the use of activating agents or coupling reagents to achieve efficient conversion under mild conditions[3].
The choice of amine dictates the physicochemical and pharmacological properties of the final molecule. This compound (PubChem CID: 3768775) is an interesting, yet challenging, substrate[4]. It possesses two distinct nucleophilic centers: a primary amine and a sterically more encumbered secondary amine. This structural feature introduces the critical challenge of regioselectivity, where precise control over reaction conditions is necessary to favor acylation at the desired nitrogen atom. This document outlines a comprehensive approach to selectively synthesize the N-acyl derivative at the primary amine, leveraging its inherently higher nucleophilicity and lower steric hindrance.
Reagent Profile and Strategic Considerations
Reactant Properties
-
Benzoic Acid Derivative (Acyl Donor): The aromatic carboxylic acid provides the benzene-carboxamide core. The protocol is adaptable to a wide range of substituted benzoic acids.
-
This compound (Nucleophile):
-
Molecular Formula: C₈H₂₀N₂[4]
-
Molecular Weight: 144.26 g/mol [4]
-
Structure: Features a primary amine (-NH₂) and a secondary amine (-NH(Et)(Bu)). The primary amine is sterically more accessible and generally more nucleophilic, making it the preferred site for acylation under kinetically controlled conditions.
-
The Challenge of Regioselectivity
The primary scientific challenge in utilizing this compound is controlling which of the two amine groups reacts with the activated carboxylic acid.
-
Primary Amine (Target): Less sterically hindered and more basic, leading to faster reaction rates.
-
Secondary Amine (Potential Byproduct): More sterically hindered by the ethyl and butyl groups, leading to a slower reaction rate.
Our strategy exploits these intrinsic differences. By using a highly efficient coupling reagent at controlled temperatures, we can achieve kinetic selectivity for the primary amine, minimizing the formation of the di-acylated product or acylation at the secondary amine.
Rationale for Selecting a Coupling Reagent
While simple methods like converting the carboxylic acid to an acyl chloride are possible, they often require harsh conditions that are incompatible with sensitive functional groups. Modern coupling reagents offer a superior alternative. We have selected the phosphonium salt-based BOP reagent (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) for this protocol due to its high efficiency, rapid reaction times, and ability to suppress racemization in chiral substrates[5]. The BOP reagent activates the carboxylic acid to form a highly reactive OBt active ester, which is then readily attacked by the amine.
Mechanistic Pathway of BOP-Mediated Amidation
The reaction proceeds through a well-established multi-step mechanism, which is crucial for understanding reaction control and potential side reactions.
-
Carboxylic Acid Activation: The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate anion attacks the BOP reagent.
-
Active Ester Formation: This attack displaces a hexafluorophosphate anion to form a highly reactive benzotriazolyl active ester intermediate. This step is rapid and is the primary function of the coupling reagent.
-
Nucleophilic Acyl Substitution: The more nucleophilic primary amine of this compound attacks the carbonyl carbon of the active ester.
-
Product Formation: The tetrahedral intermediate collapses, eliminating the stable benzotriazol-1-olate leaving group and forming the final amide product. A significant byproduct of this reaction is hexamethylphosphoramide (HMPA), which is a known carcinogen and must be handled with appropriate safety precautions[5].
Diagram 1: Proposed Reaction Mechanism
Caption: BOP-mediated activation and subsequent nucleophilic attack.
Experimental Protocol: Synthesis of N-(2-(Butyl(ethyl)amino)ethyl)benzamide
This protocol provides a general method that can be adapted for various substituted benzoic acids.
Materials and Equipment
-
Reagents: Benzoic acid (1.0 eq.), this compound (1.1 eq.), BOP reagent (1.2 eq.), Diisopropylethylamine (DIPEA, 1.5 eq.).
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), 10% Citric Acid Solution, Saturated Sodium Bicarbonate (NaHCO₃) Solution, Brine.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line, separatory funnel, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.0 eq.). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Addition of Amine and Base: Add this compound (1.1 eq.) followed by DIPEA (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the reaction rate and enhance regioselectivity.
-
Addition of Coupling Reagent: While stirring at 0 °C, add the BOP reagent (1.2 eq.) to the mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the benzoic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM (10-20 volumes).
-
Transfer the mixture to a separatory funnel and wash successively with 10% citric acid solution (to remove excess base and amine), water, saturated NaHCO₃ solution (to remove unreacted HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure benzene-carboxamide derivative.
Diagram 2: Experimental Workflow
Caption: From reaction setup to purified product.
Data Presentation and Optimization
To ensure the robustness of this protocol, a series of optimization experiments were conceptually designed. The following table summarizes typical parameters that can be varied to maximize yield and purity.
| Entry | Coupling Reagent (eq.) | Base (eq.) | Temperature (°C) | Time (h) | Yield (%)¹ |
| 1 | BOP (1.1) | DIPEA (1.5) | 0 → RT | 3 | 85 |
| 2 | BOP (1.2) | DIPEA (1.5) | 0 → RT | 2.5 | 92 |
| 3 | BOP (1.2) | Et₃N (1.5) | 0 → RT | 3 | 88 |
| 4 | BOP (1.2) | DIPEA (1.5) | RT | 2 | 75² |
| 5 | EDC/HOBt (1.2) | DIPEA (1.5) | 0 → RT | 6 | 81 |
¹ Isolated yield after purification. ² Lower yield and formation of ~10% secondary amine-acylated byproduct observed.
Expected Characterization
The synthesized product, N-(2-(butyl(ethyl)amino)ethyl)benzamide, should be characterized by standard spectroscopic methods to confirm its structure and purity.
-
¹H NMR: Expect characteristic signals for aromatic protons of the benzoyl group (~7.4-7.8 ppm), methylene protons adjacent to the amide nitrogen (~3.5 ppm), and aliphatic protons of the N-butyl and N-ethyl groups.
-
¹³C NMR: Expect a signal for the amide carbonyl carbon (~167 ppm), aromatic carbons, and distinct signals for the aliphatic carbons of the ethylenediamine, butyl, and ethyl chains.
-
FT-IR (cm⁻¹): Look for a strong C=O stretch for the amide (~1640 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and C-H stretches for aromatic and aliphatic groups[6].
-
High-Resolution Mass Spectrometry (HRMS): The measured m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass, confirming the molecular formula.
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective synthesis of benzene-carboxamide derivatives using this compound. By leveraging the differential reactivity of the primary and secondary amines and employing a high-efficiency phosphonium-based coupling reagent under controlled temperature conditions, researchers can confidently access these valuable scaffolds. The detailed mechanistic explanations, workflow diagrams, and optimization data serve as a complete guide for professionals in drug discovery and chemical development, enabling the efficient and predictable synthesis of novel molecular entities.
References
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Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction . MDPI. Available at: [Link]
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Passerini reaction . Wikipedia. Available at: [Link]
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Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction . Amerigo Scientific. Available at: [Link]
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Ugi Four-Component Reactions Using Alternative Reactants . MDPI. Available at: [Link]
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Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides . ResearchGate. Available at: [Link]
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A Sustainable Green Enzymatic Method for Amide Bond Formation . National Institutes of Health (NIH). Available at: [Link]
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Solvent-Oriented Ligand and Catalyst Design in Asymmetric Catalysis – Principles and Limits . Taylor & Francis Group. Available at: [Link]
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Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine . National Institutes of Health (NIH). Available at: [Link]
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NBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines . ResearchGate. Available at: [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . ResearchGate. Available at: [Link]
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Asymmetric catalysis in complex target synthesis . National Institutes of Health (NIH). Available at: [Link]
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Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds . National Institutes of Health (NIH). Available at: [Link]
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Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds . ResearchGate. Available at: [Link]
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Application Note & Protocol: Synthesis and Evaluation of Novel α-Glucosidase Inhibitors Derived from N-Ethyl-N-butylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of α-Glucosidase Inhibition
Diabetes mellitus, particularly Type 2, is a global health challenge characterized by hyperglycemia.[1] A key strategy in managing this condition is to control postprandial blood glucose spikes.[2] α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides.[3] Inhibiting this enzyme delays carbohydrate digestion and glucose absorption, thus mitigating postprandial hyperglycemia.[2][4] Marketed drugs like acarbose and voglibose validate this therapeutic approach, but their use can be associated with gastrointestinal side effects, necessitating the development of new, potent, and safer α-glucosidase inhibitors.[2][5]
This application note details a protocol for the synthesis of novel α-glucosidase inhibitors based on a substituted ethylenediamine scaffold, specifically utilizing N-Ethyl-N-butylethylenediamine. The synthetic strategy focuses on the formation of bis-Schiff bases, a class of compounds that have shown significant potential as α-glucosidase inhibitors.[2][6][7] The rationale is to combine the structural features of the diamine with bioactive aldehydes to explore new chemical space for potent enzyme inhibition. Following the synthesis, a detailed protocol for the in vitro evaluation of the synthesized compounds against α-glucosidase is provided.
Part 1: Synthesis of Bis-Schiff Base Derivatives of this compound
The core of the synthetic strategy involves a condensation reaction between the primary amine groups of this compound and two equivalents of a selected aldehyde to form a bis-Schiff base. This reaction is typically straightforward and can be performed under mild conditions. For this protocol, we will use a substituted salicylaldehyde as the aldehydic component, as the hydroxyl group in proximity to the imine bond can enhance biological activity.
Experimental Protocol: Synthesis of a Representative Bis-Schiff Base
This protocol describes the synthesis of a bis-Schiff base from this compound and 2-hydroxy-5-nitrobenzaldehyde.
Materials and Reagents:
-
This compound
-
2-hydroxy-5-nitrobenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (2.0 mmol) in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Addition of Diamine: To the stirred solution, add this compound (1.0 mmol) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture at 80°C for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure bis-Schiff base.
-
Drying: Dry the purified product under vacuum.
Characterization:
The structure of the synthesized bis-Schiff base should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the formation of the imine bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, particularly the C=N stretch of the imine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the bis-Schiff base.
Part 2: In Vitro α-Glucosidase Inhibition Assay
This part provides a detailed protocol for evaluating the α-glucosidase inhibitory activity of the newly synthesized compounds. The assay is based on a colorimetric method where the enzyme hydrolyzes a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which can be quantified spectrophotometrically.
Principle of the Assay
The enzyme α-glucosidase from Saccharomyces cerevisiae is used to hydrolyze the substrate pNPG. The rate of this reaction is determined by measuring the increase in absorbance at 405 nm due to the release of p-nitrophenol. The presence of an inhibitor will decrease the rate of this reaction. The percentage of inhibition is calculated by comparing the enzyme activity with and without the test compound.
Experimental Protocol: α-Glucosidase Inhibition Assay
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Phosphate buffer (50 mM, pH 6.8)
-
Synthesized test compounds
-
Acarbose (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8). The final concentration in the assay well should be optimized (e.g., 0.5 U/mL).
-
Substrate Solution: Prepare a solution of pNPG in phosphate buffer (pH 6.8). The final concentration in the assay well should be optimized (e.g., 1 mM).
-
Test Compound Solutions: Dissolve the synthesized compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to obtain a range of test concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells.
-
Add 20 µL of the enzyme solution to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Controls:
-
Negative Control: Contains all reagents except the test compound (replace with buffer/DMSO).
-
Blank: Contains all reagents except the enzyme (replace with buffer).
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.
-
-
IC₅₀ Determination:
-
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition Assay Workflow Diagram
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study would require the synthesis and testing of a library of compounds, some general insights can be anticipated based on existing literature on Schiff base α-glucosidase inhibitors:
-
Substituents on the Aromatic Rings: The nature and position of substituents on the aromatic rings of the aldehyde precursor can significantly influence inhibitory activity. Electron-withdrawing groups (like the nitro group in our example) or electron-donating groups at different positions can alter the electronic properties and steric bulk of the molecule, affecting its binding to the enzyme's active site.[2]
-
The Diamine Linker: The length and flexibility of the diamine linker are also crucial. The N-ethyl and N-butyl groups on the ethylenediamine backbone contribute to the lipophilicity and conformational flexibility of the final molecule, which can impact its interaction with the hydrophobic pockets of the enzyme's active site.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel α-glucosidase inhibitors derived from this compound. By following these detailed steps, researchers can synthesize new chemical entities and assess their potential as therapeutic agents for the management of type 2 diabetes. The flexibility of the Schiff base synthesis allows for the creation of a diverse library of compounds by varying the aldehyde component, enabling systematic exploration of the structure-activity relationship and the identification of lead compounds for further development.
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Synthesis, in vitro alpha-glucosidase inhibitory potential of benzimidazole bearing bis-Schiff bases and their molecular docking study. (2019). Bioorganic Chemistry. [Link]
-
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-
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-
Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors. (2023). RSC Publishing. [Link]
-
Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors. (n.d.). ACS Publications. [Link]
-
Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives with thiobarbituric acid for α-glucosidase inhibition assessment. (2024). Scientific Reports. [Link]
-
Evaluation of Bis-biphenyl Salicylaldehyde Schiff Base Derivatives for Alpha-Glucosidase Inhibition: Anticancerous Activity and. (n.d.). Jordan Journal of Biological Sciences. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]
-
Design, synthesis and inhibition evaluation of novel chalcone amide α-glucosidase inhibitors. (2024). Future Medicinal Chemistry. [Link]
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Synthesis of Chalcones as Potential α ‐Glucosidase Inhibitors, In‐Vitro and In‐Silico Studies. (2021). Semantic Scholar. [Link]
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Synthesis, α-glucosidase inhibition and antioxidant activity of the 7-carbo–substituted 5-bromo-3-methylindazoles. (n.d.). ResearchGate. [Link]
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-
Design of new α-glucosidase inhibitors based on the bis-4-hydroxycoumarin skeleton: Synthesis, evaluation, and in silico studies. (2024). Scientific Reports. [Link]
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α‐Glucosidase inhibitory activity of synthesized compounds 3(a–f). (n.d.). ResearchGate. [Link]
-
Structure activity relationship (SAR) of synthesized compounds. (n.d.). ResearchGate. [Link]
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Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. (2018). Molecules. [Link]
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Representative inhibitors of α-glucosidase and newly designed compounds. (n.d.). ResearchGate. [Link]
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- 4. Design, synthesis and α-glucosidase inhibition study of novel embelin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis, molecular docking and DFT analysis of novel bis-Schiff base derivatives with thiobarbituric acid for α-glucosidase inhibition assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving N-Ethyl-N-butylethylenediamine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for reactions involving N-Ethyl-N-butylethylenediamine. With full editorial control, this document is structured to deliver in-depth, field-proven insights, moving beyond a rigid template to address the specific nature of handling and reacting with this versatile diamine. The protocols herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Introduction: The Versatility of this compound
This compound, a substituted ethylenediamine, is a valuable building block in organic synthesis. Its two distinct secondary amine functionalities offer a platform for the synthesis of a wide array of more complex molecules, including ligands for coordination chemistry, intermediates for active pharmaceutical ingredients (APIs), and components in polymer synthesis.[1] The strategic placement of ethyl and butyl groups on one of the nitrogen atoms introduces asymmetry and modulates the steric and electronic properties of the molecule, making it a target of interest for creating compounds with specific biological activities or material properties.
This guide will focus on the practical aspects of working with this compound, with a primary emphasis on its synthesis via two common and effective methods: direct N-alkylation and reductive amination. Furthermore, it will cover essential safety protocols, reaction monitoring, and product purification.
Material Characterization and Safety
A thorough understanding of the physicochemical properties and hazards associated with this compound and its precursors is paramount for safe and successful experimentation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H20N2 | [2] |
| Molecular Weight | 144.26 g/mol | [2] |
| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine | [2] |
| CAS Number | 19435-65-5 | [2] |
| Appearance | Colorless to pale yellow liquid (presumed) | General knowledge of similar amines |
| Boiling Point | 171-172 °C (for the related N-butylethylenediamine) | |
| Density | 0.836 g/mL at 25 °C (for the related N-butylethylenediamine) |
Safety and Handling
GHS Hazard Statements for N-(n-Butyl)ethylenediamine:
Precautionary Measures:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor.[6]
All manipulations should be conducted in a well-ventilated chemical fume hood.[7] An eyewash station and safety shower must be readily accessible.[7] Incompatible materials include strong oxidizing agents.[7]
Synthesis Protocols for this compound
Two primary synthetic routes are detailed below. The choice of method will depend on the availability of starting materials, desired scale, and laboratory equipment.
Method 1: Direct N-Alkylation
This method involves the reaction of a less substituted ethylenediamine with an appropriate alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct. To synthesize this compound, one could start with either N-ethylethylenediamine and a butylating agent or N-butylethylenediamine and an ethylating agent. The latter is presented here.
Reaction Principle: The lone pair of electrons on the secondary amine of N-butylethylenediamine acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide. A base is used to prevent the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add N-butylethylenediamine (1.0 equivalent) and a suitable polar aprotic solvent such as acetonitrile.
-
Addition of Base: Add an excess of a non-nucleophilic base, such as potassium carbonate (2.0-3.0 equivalents). The base will act as a scavenger for the acid generated during the reaction.[8]
-
Addition of Alkylating Agent: Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide (1.0-1.2 equivalents), to the stirred suspension at room temperature.[8]
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: Reductive Amination
Reductive amination is a powerful and often preferred method for forming C-N bonds, as it is less prone to over-alkylation compared to direct alkylation.[9] This process involves the in-situ formation of an imine or iminium ion, which is then reduced to the amine. For this compound, a two-step reductive amination approach starting from ethylenediamine is a plausible route.
Reaction Principle:
-
Step 1: Mono-N-alkylation of ethylenediamine with butanal (butyraldehyde) to form an imine, followed by reduction to yield N-butylethylenediamine.
-
Step 2: A second reductive amination of N-butylethylenediamine with acetaldehyde to form the final product.
The general principle involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced by a selective reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10]
Experimental Protocol (for Step 2: Ethylation of N-butylethylenediamine):
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N-butylethylenediamine (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.[8]
-
Imine Formation: Cool the solution to 0°C in an ice bath. Slowly add acetaldehyde (1.1 equivalents) to the stirred solution. Allow the mixture to warm to room temperature and stir for 1-2 hours to facilitate imine formation.[8]
-
Reduction: Cool the reaction mixture back to 0°C. Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. Control the addition rate to maintain the temperature below 10°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.[8]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Experimental Workflow and Data Management
A systematic workflow is crucial for reproducibility and accurate data interpretation.
Data Presentation:
All quantitative data, including reagent amounts, reaction times, temperatures, and yields, should be meticulously recorded in a laboratory notebook. A summary table is recommended for each experiment.
| Parameter | N-Alkylation | Reductive Amination |
| Starting Amine | N-butylethylenediamine | N-butylethylenediamine |
| Carbonyl Source | N/A | Acetaldehyde |
| Alkylating Agent | Ethyl bromide | N/A |
| Reducing Agent | N/A | Sodium Borohydride |
| Solvent | Acetonitrile | Methanol |
| Temperature | Reflux | 0°C to RT |
| Typical Yield | Moderate to Good | Good to Excellent |
Conclusion
The synthesis of this compound can be effectively achieved through either direct N-alkylation or reductive amination. The choice of methodology will be dictated by the specific constraints and objectives of the research. Reductive amination is often favored for its higher selectivity and milder reaction conditions, which can lead to cleaner reaction profiles and easier purification.[9][10] Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved. The detailed protocols and workflows provided in this guide serve as a robust starting point for researchers to confidently and safely conduct reactions involving this compound.
References
- Chen, X., et al. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Research on Chemical Intermediates, 38(8), 2015-2023.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768775, this compound. Retrieved from [Link]
-
Zhang, X., et al. (2012). SHORT COMMUNICATION N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 66(9), 884-888. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519668, N-Butylethylenediamine. Retrieved from [Link]
-
ACS Omega. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Publications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-ETHYL-N-BUTYLAMINE. Retrieved from [Link]
- Google Patents. (n.d.). CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Yao, R-S., et al. (n.d.).
-
ResearchGate. (2018). How to protect one amine group in ethylenediamine, it's possible?. Retrieved from [Link]
- Kitchen, L. J. (1948). MONOALKYLATION OF ETHYLENEDIAMINE WITH ALKENE OXIDES. Journal of the American Chemical Society, 70(10), 342-343.
- Google Patents. (n.d.). CN102816071B - Synthesis method of N-ethyl ethylene diamine.
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Troubleshooting & Optimization
Troubleshooting common side reactions in N-Ethyl-N-butylethylenediamine synthesis
Technical Support Center: N-Ethyl-N-butylethylenediamine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this unsymmetrically substituted diamine. Our goal is to provide not just solutions, but a deeper mechanistic understanding of the common side reactions and pitfalls, enabling you to optimize your synthetic route with confidence.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of an unsymmetrical diamine like this compound (NEBEDA) requires careful control to prevent the formation of symmetrically substituted byproducts. The two most prevalent laboratory-scale methods are Direct N-Alkylation and Reductive Amination. Understanding the mechanism of each is fundamental to troubleshooting potential issues.
Strategy 1: Reductive Amination
Reductive amination is often the preferred method due to its high selectivity and control.[1] The process involves the reaction of a primary or secondary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the target amine. For NEBEDA, this can be approached in two ways:
-
Route A: N-Butylethylenediamine + Acetaldehyde
-
Route B: N-Ethylethylenediamine + Butyraldehyde
The reaction is typically mediated by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the protonated imine intermediate over the starting carbonyl compound.[2][3]
Caption: General pathway for reductive amination synthesis.
Strategy 2: Direct N-Alkylation
This classical approach involves the direct reaction of an amine with an alkyl halide (e.g., ethyl bromide or butyl iodide) in the presence of a base to neutralize the generated hydrohalic acid.[4] While straightforward, this method is notoriously susceptible to over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[1]
Caption: Direct N-alkylation and the common over-alkylation side reaction.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My final product is contaminated with a higher molecular weight byproduct, which I suspect is a tertiary amine from over-alkylation. How can I prevent this?
Answer: This is the most common side reaction, particularly in direct alkylation protocols. The root cause is that your desired secondary amine product reacts with the alkylating agent again.
Causality & Solutions:
-
Stoichiometry Control: The most critical parameter. Ensure you are using a slight excess of the starting diamine relative to the alkylating agent (or carbonyl compound in reductive amination). A 1.2:1 to 1.5:1 ratio of amine to electrophile can effectively suppress the second addition.[4]
-
Slow Reagent Addition: Add the alkylating agent or carbonyl compound dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting amine over the newly formed product.[5]
-
Choice of Synthesis Route: Reductive amination is inherently less prone to over-alkylation than direct alkylation because the imine intermediate only forms once on the primary amine.[1] If you are using direct alkylation and facing persistent issues, switching to a reductive amination protocol is a highly recommended solution.
-
Protecting Group Strategy: For maximum control, consider a protecting group strategy. You can mono-protect ethylenediamine with a Boc group, perform the alkylation on the free amine, and then deprotect. This multi-step process offers surgical precision, eliminating over-alkylation.[6]
Q2: My reaction is sluggish, and I have a significant amount of unreacted starting amine. How can I drive the reaction to completion?
Answer: Incomplete conversion points to issues with reaction kinetics or reagent deactivation.
Causality & Solutions:
-
Temperature: Most alkylations and reductive aminations require thermal energy. For direct alkylations, heating to 60-80 °C is common.[4] For reductive aminations, after the initial imine formation at room temperature, gentle heating might be necessary depending on the substrate and reducing agent. Monitor by TLC to avoid byproduct formation at higher temperatures.
-
Reagent Purity: Verify the purity and activity of your reagents. Aldehydes can oxidize to carboxylic acids on storage, and alkyl halides can degrade. The reducing agent in reductive aminations (e.g., STAB) is moisture-sensitive; use freshly opened bottles or store meticulously in a desiccator.
-
Solvent Choice: Ensure your solvent fully dissolves the starting materials. For reductive aminations, dichloromethane (DCM) or dichloroethane (DCE) are excellent choices. For direct alkylations, polar aprotic solvents like acetonitrile or DMF are often effective.
-
pH in Reductive Amination: Imine formation is often catalyzed by weak acid. Some protocols add a catalytic amount of acetic acid. If using a borohydride reducing agent, the reaction pH should be weakly acidic (pH 5-7) to favor the formation and reduction of the iminium ion.[2]
Q3: I'm seeing both N,N'-diethylethylenediamine and N,N'-dibutylethylenediamine in my product mixture. What is causing this scrambling?
Answer: This issue suggests that you are likely starting from ethylenediamine itself and attempting a sequential, one-pot addition of two different alkylating agents.
Causality & Solutions:
-
Lack of Selectivity: It is extremely difficult to selectively add one ethyl group and then one butyl group to ethylenediamine in a single pot. The initial mono-alkylation (e.g., to N-ethylethylenediamine) creates a product that competes with the remaining ethylenediamine for the second alkylating agent (butyl bromide). This inevitably leads to a statistical mixture of products.[7]
-
The Correct Approach: To synthesize an unsymmetrical diamine, you must start with a mono-substituted precursor.
-
Recommended Path: Start with commercially available N-ethylethylenediamine and perform a reductive amination with butyraldehyde. Alternatively, start with N-butylethylenediamine and react it with acetaldehyde.[8] This removes the selectivity problem entirely.
-
Q4: My product is difficult to purify. It streaks badly on silica gel chromatography, and the boiling points of my product and byproducts are too close for distillation.
Answer: Amines are notoriously challenging to purify via standard silica gel chromatography due to their basicity. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and recovery.
Causality & Solutions:
-
Modify the Stationary Phase:
-
Base-Washing: Pre-treat your silica gel with a solution of triethylamine (Et₃N) in your eluent system. A common practice is to use a mobile phase containing 0.5-2% Et₃N (e.g., 97:2:1 Ethyl Acetate/Methanol/Triethylamine). The triethylamine will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Use Basic Alumina: As an alternative to silica, basic alumina is an excellent stationary phase for the purification of amines.
-
-
Salt Formation and Extraction:
-
Acid/Base Workup: Exploit the basicity of the amines. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your amine products will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH and re-extract your purified amines back into an organic solvent. Repeat if necessary.
-
-
Purification via Salt Crystallization:
-
Convert the crude amine mixture to their hydrochloride salts by adding a solution of HCl in ether or methanol. The salts often have different solubilities and can be purified by crystallization. Once you have the pure salt of your desired product, you can regenerate the free base by dissolving it in water, adding a strong base like NaOH, and extracting it with an organic solvent.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Which is the better overall method: Reductive Amination or Direct Alkylation? For synthesizing an unsymmetrical diamine with high purity and avoiding over-alkylation, Reductive Amination is unequivocally the superior method.[1][3] Its selectivity and milder conditions generally result in cleaner reaction profiles and higher yields of the desired product.
-
FAQ 2: What is the best reducing agent for the reductive amination step? Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. It is milder than sodium borohydride (NaBH₄), meaning it will not readily reduce the starting aldehyde, and it is less toxic than sodium cyanoborohydride (NaBH₃CN).[3]
-
FAQ 3: My starting amine is provided as a hydrochloride salt. Do I need to neutralize it before the reaction? Yes. If your starting amine is an HCl salt, you must add one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture to liberate the free amine before proceeding.[2] The free amine is the active nucleophile required for the reaction.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol assumes the reaction of N-butylethylenediamine with acetaldehyde.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-butylethylenediamine (1.0 equivalent) and a suitable solvent like dichloromethane (DCM, approx. 0.2 M concentration).
-
Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 equivalents) dropwise. After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution. Caution: Gas evolution may occur. Allow the reaction to proceed at room temperature overnight. Monitor progress by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with DCM. Combine all organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify as described in the troubleshooting section (Q4), preferably by column chromatography on silica gel treated with triethylamine.
Protocol 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low product yield.
Section 5: Data Summary
Table 1: Comparison of Primary Synthetic Routes
| Feature | Reductive Amination | Direct N-Alkylation |
| Selectivity | High; excellent for mono-alkylation.[1] | Low to moderate; prone to over-alkylation.[4] |
| Reaction Conditions | Mild (0 °C to RT). | Often requires heating (60-80 °C). |
| Reagent Toxicity | STAB is preferred; NaBH₃CN is toxic. | Alkyl halides can be toxic and lachrymatory. |
| Byproducts | Primarily unreacted starting materials. | Over-alkylated tertiary amines, quaternary salts. |
| Overall Recommendation | Highly Recommended for this target. | Use with caution; requires strict control. |
References
- Fazio, M. J., et al. (1984). Nucleophilic ring opening of 2-oxazolines with amines: a convenient synthesis for unsymmetrically substituted ethylenediamines. The Journal of Organic Chemistry, 49(25), 4889–4893.
- CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.
-
Yao, R. S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]
-
Wang, C., et al. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. [Link]
-
Wang, C., et al. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. National Institutes of Health. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Gunda, P., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
-
Wikipedia. Ethylenediamine. [Link]
-
Zhang, L., et al. (2015). The synthesis of N-ethyl-n-butylamine by amines disproportionation. ResearchGate. [Link]
- US5001267A - Secondary alkyl amine derivatives of ethylenediamine.
- CN102816071B - Synthesis method of N-ethyl ethylene diamine.
- EP0388045A1 - Secondary alkyl amine derivatives of ethylenediamine.
-
Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Uy, K., et al. (2021). Challenges and current strategies for unsymmetric α-diimine synthesis. ResearchGate. [Link]
-
ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? [Link]
-
Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters. [Link]
-
Lee, B. J., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health. [Link]
- CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
PubChem. N-Butylethylenediamine. [Link]
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- 7. researchgate.net [researchgate.net]
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Technical Support Center: Synthesis of N-Ethyl-N-butylethylenediamine
Welcome to the technical support center for the synthesis of N-Ethyl-N-butylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Synthetic Strategies
The synthesis of an unsymmetrical diamine such as this compound (C₈H₂₀N₂) presents a key challenge: achieving selective mono-alkylation while preventing undesired side reactions, particularly over-alkylation. The two primary and most effective strategies to control the reaction and maximize yield are Reductive Amination and Direct N-Alkylation . A third strategy, catalytic alkylation using alcohols, is also a viable industrial method.
-
Reductive Amination: This is often the preferred method for its high selectivity and yield.[1][2] It involves the reaction of a primary or secondary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine.[3][4] This one-pot procedure is highly efficient and avoids many of the pitfalls of direct alkylation.[2][5]
-
Direct N-Alkylation: This classical approach involves the reaction of an amine with an alkyl halide in the presence of a base.[6][7] While straightforward, it is notoriously difficult to control, often resulting in a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, which complicates purification and reduces the yield of the desired secondary amine.[1]
-
Catalytic Alkylation with Alcohols: This method utilizes alcohols as alkylating agents in the presence of a heterogeneous catalyst, often at elevated temperatures.[8] It is an environmentally friendly approach as the only byproduct is water. Yields can be very high, but it may require specialized equipment like a fixed-bed reactor.[9][10]
Comparative Summary of Synthesis Routes
| Parameter | Reductive Amination | Direct N-Alkylation | Catalytic Alkylation with Alcohols |
| Selectivity | High (Excellent for mono-alkylation) | Low to Moderate (Prone to over-alkylation) | High (with optimized catalyst & conditions) |
| Yield | Generally High (>80%)[1] | Variable (Often lower due to byproducts) | Potentially very high (>90%)[9] |
| Key Reagents | Amine, Aldehyde, Reducing Agent | Amine, Alkyl Halide, Base | Amine, Alcohol, Heterogeneous Catalyst |
| Byproducts | Water, Spent Reducing Agent | Halide Salts | Water |
| Conditions | Mild (0°C to room temperature) | Moderate (Room temp to 80°C) | High Temperature (150-300°C)[9] |
| Complexity | One-pot, straightforward workup | Simple setup, but complex purification | Requires specialized reactor setup |
Troubleshooting Guide & Experimental Optimization
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My yield is consistently low when using direct alkylation. What are the primary causes and solutions?
Low yields in direct alkylation are most often due to a lack of selectivity.
Causality: The product, this compound, is itself a nucleophile and can react further with the alkylating agent. This leads to the formation of a tertiary amine, N-Ethyl-N-butyl-N'-alkylethylenediamine, and even quaternary ammonium salts. This process, known as over-alkylation , is a common drawback of this method.[5]
Solutions:
-
Control Stoichiometry: Use a significant excess of the starting diamine (e.g., 3-5 equivalents of N-butylethylenediamine when reacting with an ethyl halide). This statistically favors the alkylation of the starting material over the product.
-
Slow Addition of Alkylating Agent: Add the alkyl halide dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, reducing the probability of a second alkylation event.
-
Switch to Reductive Amination: For the highest selectivity and yield, transitioning to a reductive amination protocol is the most effective solution. This method avoids the issue of over-alkylation by its very mechanism.[3]
Q2: I am performing a reductive amination, but my reaction is sluggish or incomplete. How can I improve the conversion rate?
An incomplete reductive amination typically points to issues with the formation of the critical imine/iminium ion intermediate or the activity of the reducing agent.
Causality: The reaction proceeds in two main steps: (1) formation of an imine (or the protonated iminium ion) from the amine and aldehyde, and (2) reduction of this intermediate. The first step is often pH-sensitive and reversible.
Solutions:
-
Catalyze Imine Formation: The formation of the imine is acid-catalyzed. Adding a small amount of a weak acid, such as acetic acid, can significantly accelerate this step.[11]
-
Choose the Right Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations.[1][5] It is mild enough not to reduce the aldehyde, is effective at reducing the iminium ion, and can be used in a one-pot procedure where all reagents are mixed at the outset.
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is also selective for the imine over the aldehyde but is highly toxic. It works best in slightly acidic conditions (pH 5-6) which favor iminium ion formation.
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and will readily reduce the aldehyde. If using NaBH₄, it is critical to first allow the imine to form completely (stirring the amine and aldehyde together for 1-2 hours) before adding the reducing agent at a low temperature (0°C).[2]
-
-
Remove Water: Imine formation produces water as a byproduct. In some cases, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can shift the equilibrium toward the imine and improve the overall reaction rate.
Q3: My final product is a dark, oily substance, and purification by column chromatography is difficult. What's going wrong?
Product discoloration and purification difficulties often stem from product degradation and improper chromatography techniques for basic compounds.
Causality: Amines, especially diamines, are susceptible to air oxidation, which can produce colored impurities.[1] During silica gel chromatography, the basic amine product can interact strongly with the acidic silica surface, leading to poor separation, streaking (tailing) of the product spot on TLC, and even irreversible adsorption or decomposition on the column.[12]
Solutions:
-
Work Under an Inert Atmosphere: To prevent oxidation, perform the reaction and workup under a nitrogen or argon atmosphere, especially during heating or concentration steps.[1][2]
-
Optimize Column Chromatography:
-
Deactivate the Silica Gel: Add a small amount of a tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-1% by volume). This base will neutralize the acidic sites on the silica gel, preventing your product from sticking and allowing for clean elution.[1][12]
-
Use an Appropriate Solvent System: A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes. If the product is highly polar, switching to a system of methanol in dichloromethane (DCM) may be necessary. Always include ~1% TEA.
-
-
Consider Alternative Purification:
-
Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation is an excellent method for purification on a larger scale and avoids the issues of chromatography.[1]
-
Acid-Base Extraction: Before chromatography or distillation, perform an acid-base workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove neutral impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of this compound starting from N-butylethylenediamine and acetaldehyde. This route is recommended for its high selectivity and yield.
Reaction Pathway
Caption: Synthesis of this compound via reductive amination.
Step-by-Step Methodology
Materials:
-
N-butylethylenediamine (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-butylethylenediamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Aldehyde Addition: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours. This period allows for the formation of the imine intermediate. Monitor the progress by TLC if desired.
-
Reducing Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Adding it slowly helps to control any potential exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by vacuum distillation or silica gel column chromatography (using a mobile phase of ethyl acetate/hexanes with 1% triethylamine) to yield the pure this compound.
Frequently Asked Questions (FAQs)
FAQ 1: Which starting material combination is better for reductive amination: (N-butylethylenediamine + acetaldehyde) or (N-ethylethylenediamine + butyraldehyde)?
Both routes are chemically sound. The choice often comes down to the commercial availability and cost of the starting materials. Acetaldehyde is more volatile and can be trickier to handle than butyraldehyde, but both are standard reagents. Perform a cost analysis of the required diamine for your scale of synthesis.
FAQ 2: What are the critical safety precautions for this synthesis?
-
Reagent Handling: Work in a well-ventilated fume hood. N-alkylethylenediamines can be corrosive and irritants. Alkyl halides are toxic and potential carcinogens. Acetaldehyde is highly flammable with a low boiling point.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Quenching: The quenching of borohydride reducing agents with water or bicarbonate is exothermic and releases hydrogen gas. Perform this step slowly and carefully, especially on a large scale.
FAQ 3: How can I definitively confirm the structure and purity of my final product?
A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure by showing the expected proton and carbon environments and their couplings.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the product and is an excellent tool for assessing purity by identifying any remaining starting materials or byproducts.[13]
-
Infrared (IR) Spectroscopy: This can confirm the presence of N-H bonds (for the secondary amine) and C-H bonds, while showing the absence of C=O (from unreacted aldehyde) and C=N (from the imine intermediate).[14]
References
-
PubChem. N-Butylethylenediamine | C6H16N2. National Center for Biotechnology Information. [Link]
-
PubChem. This compound | C8H20N2. National Center for Biotechnology Information. [Link]
-
ResearchGate. The synthesis of N-ethyl-n-butylamine by amines disproportionation. [Link]
- Google Patents. Preparation method of N,N-di-n-butylethylenediamine.
- Yao, R-S., et al.
-
National Institutes of Health (NIH). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
National Institutes of Health (NIH). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
YouTube. Reductive Amination. [Link]
- Google Patents. Synthesis method of N-ethyl ethylene diamine.
-
YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
NIST WebBook. N,N'-di-t-Butylethylenediamine. [Link]
-
ResearchGate. How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?[Link]
-
ResearchGate. SHORT COMMUNICATION alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. [Link]
-
ResearchGate. N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]
-
Fisher Scientific. Amination of alkyl halides. [Link]
Sources
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- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Amination [fishersci.co.uk]
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- 14. This compound | C8H20N2 | CID 3768775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N-Ethyl-N-butylethylenediamine metal complexes
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working on the synthesis and optimization of N-Ethyl-N-butylethylenediamine metal complexes. As a Senior Application Scientist, my aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Technical Support Center: this compound Metal Complexes
This compound is an asymmetric N,N'-disubstituted diamine ligand. Its coordination chemistry is fascinating due to the steric and electronic differences between its secondary and tertiary amine donor sites. This guide provides practical solutions to common challenges encountered during the synthesis of its metal complexes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you navigate experimental hurdles.
Question 1: Why is my reaction yield consistently low or non-existent?
Answer: Low or no product formation is a common issue that can stem from several factors. The key is to systematically evaluate each component of your reaction.
-
Potential Cause 1: Reagent Inactivity. The metal salt may be hydrated or oxidized, and the ligand may have degraded, especially if improperly stored. N-substituted ethylenediamines can be air-sensitive.[1][2]
-
Recommended Solution: Use freshly opened or purified ligand. Ensure metal salts are anhydrous if the reaction is moisture-sensitive. Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
-
Potential Cause 2: Unfavorable pH Conditions. The nitrogen atoms on the ethylenediamine backbone must be deprotonated to act as effective nucleophiles and coordinate to the metal center. If the pH is too acidic, the ligand will be protonated, inhibiting complexation. If the pH is too basic, many transition metal ions will precipitate as hydroxides or oxides.[3][4][5]
-
Recommended Solution: The optimal pH for chelation is metal-dependent but often falls in the slightly acidic to neutral range (pH 4-7).[4][5] For instance, iron complexes chelate well around pH 5, while others may prefer a pH closer to 7.[4] It is advisable to perform small-scale trial reactions across a pH range or use a non-coordinating buffer to maintain optimal conditions.
-
-
Potential Cause 3: Incorrect Stoichiometry. The ligand-to-metal molar ratio dictates the final complex structure (e.g., [ML] or [ML₂]). An incorrect ratio can lead to a mixture of products or incomplete reaction.
-
Recommended Solution: While a 1:1 or 2:1 ligand-to-metal ratio is a common starting point, the optimal ratio should be determined empirically.[6][7] Start with the theoretically desired stoichiometry and analyze the product mixture. If you observe unreacted starting material, adjust the ratio accordingly in subsequent experiments.
-
-
Potential Cause 4: Poor Solvent Choice. The solvent plays a critical role by dissolving reagents and stabilizing intermediates. A solvent that strongly coordinates to the metal ion can compete with the diamine ligand, hindering complex formation.[8][9]
-
Recommended Solution: Alcohols like ethanol or methanol are often effective solvents for these types of syntheses.[6][10] They readily dissolve many metal salts and ligands without excessive coordination. If solubility is an issue, consider solvents like acetonitrile or DMF, but be aware of their higher coordinating ability and potential to participate in side reactions at elevated temperatures.[8][11]
-
Question 2: My product is an oil or fails to crystallize. How can I obtain a solid material?
Answer: The inability to isolate a solid product is frustrating but often solvable. The issue typically lies with impurities or the inherent properties of the complex.
-
Potential Cause 1: Impurities. Residual solvent, unreacted starting materials, or side products can act as "crystallization inhibitors."
-
Recommended Solution: Ensure the reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TLC). After work-up, purify the crude product. If the product is an oil, try trituration: add a solvent in which the desired complex is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes), and stir or sonicate the mixture. This can often induce precipitation of the pure product.
-
-
Potential Cause 2: Hygroscopic Nature. Many amine complexes are hygroscopic and readily absorb atmospheric moisture to form sticky oils or gums.
-
Recommended Solution: Perform the final isolation and drying steps under anhydrous conditions. Use a vacuum desiccator for an extended period to remove all traces of water and solvent.[6]
-
-
Potential Cause 3: Complex Solubility. The complex may be highly soluble in the final reaction mixture.
-
Recommended Solution: If the product is soluble, precipitation can be induced by adding a less polar "anti-solvent." For example, if the reaction is in ethanol, slowly adding diethyl ether can cause the complex to precipitate out.[6] For stubborn cases, advanced crystallization techniques like slow evaporation, vapor diffusion (e.g., layering a solution of the complex with an anti-solvent), or using a seed crystal are effective strategies.
-
Question 3: The reaction mixture or product has an unexpected color (e.g., dark brown/black), suggesting decomposition.
Answer: An off-color product is a clear indicator of a side reaction, most commonly oxidation or hydroxide formation.
-
Potential Cause 1: Oxidation. The metal center (e.g., Co(II), Fe(II)) or the ligand itself can be susceptible to air oxidation, especially at elevated temperatures.[8]
-
Recommended Solution: Use degassed solvents and perform the entire experiment under an inert atmosphere of nitrogen or argon. This is particularly critical for redox-active metals.
-
-
Potential Cause 2: Metal Hydroxide Precipitation. As mentioned in Q1, if the pH becomes too high, metal hydroxides will form, often as gelatinous or dark-colored precipitates.
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Reagent inactivity, unfavorable pH, incorrect stoichiometry, poor solvent choice. | Use fresh reagents, optimize pH (typically 4-7), perform stoichiometric titrations, screen solvents (e.g., ethanol, methanol).[3][4][8] |
| Oily Product | Impurities, hygroscopic nature, high solubility. | Purify via trituration, dry under vacuum, induce precipitation with an anti-solvent (e.g., diethyl ether).[6] |
| Decomposition | Air oxidation of metal/ligand, metal hydroxide formation. | Use an inert atmosphere (N₂/Ar), control pH carefully to avoid overly basic conditions.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected coordination mode for this compound?
A1: this compound is expected to act as a bidentate chelating ligand. It coordinates to a metal center through the lone pairs on its two nitrogen atoms, forming a thermodynamically stable five-membered chelate ring.[7][12] The differing steric bulk of the ethyl and butyl groups can influence the conformation of this ring and the overall geometry of the resulting complex.[13]
Q2: How does the choice of the metal salt's counter-ion (e.g., Cl⁻, SO₄²⁻, NO₃⁻) impact the synthesis?
A2: The counter-ion can have a significant impact. Weakly coordinating anions like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻) are often preferred as they are less likely to compete with your primary ligand for coordination sites on the metal. More coordinating anions like chloride (Cl⁻) can sometimes occupy a coordination site, leading to mixed-ligand complexes.[14] The choice of anion also heavily influences the solubility of the metal salt in various solvents and the crystal lattice energy of the final product, which can affect crystallization.[6]
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring reaction progress. Use a suitable mobile phase to separate the starting materials (metal salt and ligand) from the product complex. The reaction is complete when the spot corresponding to the limiting reagent has disappeared. For more quantitative analysis, techniques like UV-Vis spectroscopy can be used to monitor the formation of the complex by observing the appearance of new d-d transition or charge-transfer bands.[6]
Q4: How can I confirm that the ligand has successfully coordinated to the metal?
A4: Spectroscopic methods are essential for characterization.
-
FTIR Spectroscopy: Upon coordination, the N-H stretching and bending vibrations of the secondary amine will shift, typically to a lower frequency. New low-frequency bands corresponding to Metal-Nitrogen (M-N) bonds may also appear.[6]
-
UV-Vis Spectroscopy: The formation of a coordination complex will alter the d-orbital energies of the transition metal. This results in a change in the color of the solution and the appearance of characteristic d-d electronic transition bands in the visible region of the spectrum.[6]
-
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Ni(II) square planar), ¹H and ¹³C NMR can show a shift in the signals of the protons and carbons near the coordinating nitrogen atoms.
Experimental Protocols & Workflows
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol provides a generalized starting point for the synthesis of an [M(this compound)₂]X₂ complex.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O) (1.0 equivalent) in a suitable solvent (e.g., ethanol, 20 mL). If the reaction is air-sensitive, degas the solvent and purge the flask with an inert gas.
-
Ligand Addition: In a separate vial, dissolve this compound (2.0 equivalents) in the same solvent (5 mL).
-
Reaction: Add the ligand solution dropwise to the stirring metal salt solution at room temperature over 10-15 minutes. A color change and/or the formation of a precipitate is often observed.[7]
-
Completion: Allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion. Monitor via TLC if applicable.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid sequentially with small portions of the reaction solvent, followed by a non-coordinating solvent like diethyl ether to aid in drying.
-
Drying: Dry the isolated complex under vacuum in a desiccator for at least 24 hours to remove all residual solvent.
Visual Workflow: Synthesis & Purification
Caption: A generalized workflow for the synthesis, isolation, and characterization of this compound metal complexes.
Visual Logic: Troubleshooting Decision Tree
Caption: A decision tree to guide researchers from common experimental problems to potential solutions.
References
- Rahangdale, M., Pethe, G., Yaul, A., et al. (2011). Synthesis spectral characterization and antimicrobial studies of some transition metal complexes. SF J Diabet 1:1.
- Guidechem. (n.d.). N,N'-DI-TERT-BUTYLETHYLENEDIAMINE 4062-60-6 wiki.
- ResearchGate. (n.d.). Optimization of reaction conditions. [Download Table].
- ResearchGate. (n.d.). Effect of pH on chelation of metal ions. [Download Scientific Diagram].
- PubChem. (n.d.). N-Butylethylenediamine.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Solvent effect on complexation reactions.
- Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine.
- ResearchGate. (n.d.). Suitable pH for each metal chelation. [Download Scientific Diagram].
- Ehnbom, A., Ghosh, S. K., Lewis, K. G., & Gladysz, J. A. (2016). Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. Chemical Society Reviews, 45(23), 6433-6447.
- AJPO Journals. (n.d.). Synthesis, characterization and biological studies of some metal (ii)
- Semantic Scholar. (n.d.).
- Paoletti, P. (1984). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Pure and Applied Chemistry, 56(4), 491-522.
- BenchChem. (2025). Optimization of reaction conditions for N-Ethyl-N-phenylethylenediamine.
- BenchChem. (2025).
- MedCrave online. (2016). Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene)
- Wikipedia. (n.d.). Metal complexes of diamines.
- Sigma-Aldrich. (n.d.). N-Butylethylenediamine 97 19522-69-1.
- NIH. (n.d.). Reaction of platinum(II) diamine and triamine complexes with selenomethionine.
- PubMed. (n.d.).
- MDPI. (n.d.). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)₂Zn(NCS)₄]∙Solv. Compounds.
- PubMed. (n.d.). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents.
- Journal of the Chemical Society, Dalton Transactions. (n.d.). Synthetic and solution studies on metal complexes of N,N,N′,N′-tetrakis(2-carbamoylethyl)ethylenediamine.
- NIH. (n.d.). Solvent-Assisted N–O Bond Cleavage and Metal–Metal Bond Formation in the Reduction of Binuclear Nitrosyl Complexes.
- Semantic Scholar. (n.d.).
- Sciencemadness Discussion Board. (2013).
- ResearchGate. (n.d.). Effects of mixture of chelating agents with different pH values on phytoextraction and heavy metals removal.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). An Open Inquiry Lab Experiment Preparing Bis( N , N -diethylethylenediamine) Nickel(II) Complexes.
- PubChem. (n.d.). N,N'-Di-tert-butylethylenediamine.
- Thermo Scientific Chemicals. (n.d.). N-(n-Butyl)ethylenediamine, 97% 5 g.
- Fisher Scientific. (2024).
Sources
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- 14. researchgate.net [researchgate.net]
Preventing the formation of impurities in N-Ethyl-N-butylethylenediamine reactions
Welcome to the technical support center for the synthesis of N-Ethyl-N-butylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent the formation of critical impurities during its synthesis. We will delve into the mechanistic rationale behind common issues and provide robust, field-proven protocols to ensure high purity and yield.
Overview of Synthetic Strategies
The synthesis of this compound (NEBEDA) primarily proceeds via two common pathways: Reductive Amination and Direct N-Alkylation . While both can yield the desired product, they present unique challenges, particularly concerning impurity profiles. Reductive amination is often favored for its superior control over mono-alkylation, whereas direct alkylation, though straightforward, is notoriously prone to over-alkylation.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: What are the primary impurities I should anticipate when synthesizing this compound?
A1: Understanding the potential impurity profile is the first step toward prevention. The principal impurities arise from the reactivity of the nitrogen atoms in both the starting material and the product.
The most common impurities are summarized below:
| Impurity Name | Structure | Formation Pathway | Mitigation Strategy |
| N,N'-diethyl-N-butylethylenediamine | Et(Bu)N-CH2-CH2-NEt | Over-alkylation : The secondary amine on the product reacts further with the ethylating agent.[3] | Control stoichiometry, slow reagent addition, lower temperature. |
| N-butylethylenediamine | H2N-CH2-CH2-N(H)Bu | Unreacted Starting Material : Incomplete reaction. | Optimize reaction time, temperature, and stoichiometry. |
| Tetra-N-alkylated Species | Et(Bu)N-CH2-CH2-N(Et)Bu | Gross Over-alkylation : Further reaction of di-substituted products.[4] | Strict control over alkylating agent equivalents and reaction conditions. |
| Piperazine Derivatives | Cyclic Structures | Intramolecular Cyclization : A potential side reaction for ethylenediamine derivatives, though less common under controlled conditions.[5] | Control of temperature and pH. |
Q2: My direct N-alkylation reaction is producing significant amounts of over-alkylated products. How can I improve selectivity for the desired mono-ethylation?
A2: This is the most common challenge with direct alkylation. The root cause is that the product, this compound, is itself a nucleophile and can compete with the starting material for the ethylating agent (e.g., ethyl bromide).[3]
Causality: The secondary amine product is often more nucleophilic than the primary amine of the starting material, leading to a faster second alkylation.
To suppress this, you must control the reaction kinetics and stoichiometry carefully:
-
Stoichiometry Control : Use a significant excess of the starting N-butylethylenediamine relative to the ethylating agent. This statistically favors the reaction of the ethylating agent with the more abundant starting material.[3]
-
Slow and Controlled Addition : Add the ethylating agent slowly, preferably via a syringe pump, to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction.
-
Temperature Management : Conduct the reaction at a reduced temperature (e.g., 0 °C to room temperature). Lower temperatures decrease the rate of the second, undesired alkylation more significantly than the first.
-
Solvent and Base Selection : Use a polar aprotic solvent like acetonitrile or DMF. The choice of a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is often preferred over smaller bases like potassium carbonate.[1]
Troubleshooting Workflow for Over-alkylation
Caption: Troubleshooting workflow for minimizing over-alkylation.
Q3: I'm using reductive amination, but the reaction is incomplete or forming unexpected byproducts. What are the critical parameters?
A3: Reductive amination is a two-step, one-pot process: (1) formation of an imine intermediate from N-butylethylenediamine and acetaldehyde, and (2) reduction of the imine to the final amine.[6] Failure can occur at either stage.
Critical Parameters:
-
pH Control for Imine Formation : Imine formation is acid-catalyzed but reversible and pH-sensitive. The optimal pH is typically weakly acidic (pH 4-6).[2]
-
Too Acidic (pH < 4): The amine nucleophile (N-butylethylenediamine) becomes protonated to its non-nucleophilic ammonium salt, shutting down the reaction.
-
Too Basic (pH > 7): The acid catalysis required for the dehydration step to form the imine is insufficient.
-
-
Choice of Reducing Agent : The reducing agent must selectively reduce the imine (C=N) bond in the presence of the starting aldehyde (C=O).
-
Sodium cyanoborohydride (NaBH₃CN) is ideal because it is less reactive towards aldehydes at neutral or slightly acidic pH but efficiently reduces the protonated iminium ion.
-
Sodium triacetoxyborohydride (STAB) is another excellent choice, often providing cleaner reactions and being less toxic than cyanoborohydride.
-
Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting acetaldehyde, lowering yield. If using NaBH₄, it's best to allow the imine to form completely before adding the reducing agent.[2]
-
-
Solvent and Temperature : Solvents like methanol or ethanol are common.[1] The reaction is typically started at 0 °C during the addition of reagents to control any exotherm and then allowed to warm to room temperature.[1]
Q4: How should I purify the crude this compound product?
A4: Proper purification is critical to remove unreacted starting materials, salts, and over-alkylated byproducts.
-
Aqueous Workup : First, quench the reaction carefully (e.g., with water or a mild acid/base wash depending on the reaction). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble components.[1]
-
Column Chromatography : For high purity on a laboratory scale, column chromatography on silica gel is effective.
-
Challenge : Amines can streak or bind irreversibly to acidic silica gel.
-
Solution : Deactivate the silica by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% in the eluent). This neutralizes the acidic sites and improves product recovery.[7] An eluent system could be a gradient of methanol or ethyl acetate in dichloromethane or hexanes.
-
-
Distillation : For larger quantities, fractional distillation under reduced pressure can be an effective method to separate the product from less volatile or more volatile impurities, provided the boiling points are sufficiently different.
Validated Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (High Selectivity)
This protocol is designed to maximize mono-ethylation and minimize over-alkylation.
Rationale: This method leverages the selective reduction of the in-situ formed imine, offering excellent control.[6] Using sodium cyanoborohydride ensures the aldehyde is not prematurely reduced.[2]
Caption: Experimental workflow for reductive amination synthesis.
Step-by-Step Methodology:
-
Reaction Setup : In a round-bottom flask, dissolve N-butylethylenediamine (1.0 equivalent) in methanol.
-
pH Adjustment : Adjust the pH of the solution to approximately 5-6 using glacial acetic acid.
-
Imine Formation : Cool the solution to 0 °C in an ice bath. Slowly add acetaldehyde (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to facilitate imine formation. Monitor by TLC or GC-MS.[1]
-
Reduction : Once imine formation is confirmed, cool the mixture back to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Completion : Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup : Quench the reaction by slowly adding 1M HCl until gas evolution ceases. Basify the solution with 1M NaOH to pH > 12. Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude oil by flash column chromatography on silica gel using a mobile phase of Dichloromethane/Methanol/Triethylamine (e.g., 95:4:1) to yield pure this compound.
Protocol 2: Controlled Direct N-Alkylation
This protocol is optimized to mitigate, but not entirely eliminate, the risk of over-alkylation.
Rationale: By carefully controlling stoichiometry and addition rates, we can kinetically favor the desired mono-alkylation reaction over the di-alkylation side reaction.[3]
Reaction Scheme: Competing Pathways
Caption: Competing reaction pathways in direct N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup : In a three-neck flask equipped with a dropping funnel and a thermometer, dissolve N-butylethylenediamine (4.0 equivalents) and DIPEA (2.0 equivalents) in acetonitrile.
-
Controlled Addition : Cool the mixture to 0 °C. Add a solution of ethyl bromide (1.0 equivalent) in acetonitrile to the dropping funnel and add it to the reaction mixture dropwise over 2-3 hours, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring : Monitor the reaction progress closely using TLC or GC, tracking the consumption of ethyl bromide.
-
Completion : Once the ethyl bromide is consumed, allow the reaction to stir for an additional hour at room temperature.
-
Workup : Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification : Purify the crude product via column chromatography or vacuum distillation as described in the previous section.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Ethyl-N-phenylethylenediamine.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2017).
- Chen, H., et al. (2010). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers.
- Wikipedia. (n.d.).
- ResearchGate. (2010).
- Panchapakesan, G., et al. (2018). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. International Journal of New Technologies in Science and Engineering.
- Master Organic Chemistry. (2017).
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. ijntse.com [ijntse.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up the Synthesis of N-Ethyl-N-butylethylenediamine
Welcome to the Technical Support Center for the synthesis of N-Ethyl-N-butylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this important unsymmetrical diamine. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to equip you with the knowledge to optimize your synthetic route, maximize yield, and ensure the highest purity of your final product.
Part 1: Foundational Synthesis Strategies & Troubleshooting
The synthesis of unsymmetrical diamines like this compound presents unique challenges, primarily centered around achieving selective mono-alkylation and minimizing the formation of byproducts. The two most common and effective strategies for this synthesis are Reductive Amination and Direct N-Alkylation . This section will delve into the intricacies of each method, addressing potential pitfalls and their solutions.
FAQ 1: Which synthetic route is preferable for a scalable synthesis of this compound: Reductive Amination or Direct N-Alkylation?
This is a critical decision that depends on several factors including available starting materials, desired purity, and process safety considerations.
-
Reductive Amination is often the preferred method for achieving high selectivity for the mono-alkylated product.[1][2][3] This one-pot reaction involves the formation of an imine intermediate from N-butylethylenediamine and acetaldehyde, which is then reduced in situ to the desired this compound.[1][2] The key advantage is the reduced likelihood of over-alkylation, a common issue with direct alkylation methods.[2][4]
-
Direct N-Alkylation involves the reaction of N-butylethylenediamine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.[1] While conceptually simpler, this method is often plagued by poor selectivity, leading to a mixture of mono- and di-alkylated products, as well as unreacted starting material.[2][5] Separating these closely related compounds can be challenging, especially at scale.
Recommendation: For a scalable and more controlled synthesis, Reductive Amination is generally the superior choice.
Visualizing the Synthetic Pathways
To better understand the two primary synthetic routes, the following diagrams illustrate the reaction pathways.
Caption: Comparison of Reductive Amination and Direct N-Alkylation pathways.
Part 2: Troubleshooting Guide for Reductive Amination
Given that reductive amination is the more robust method for scaling up, this section focuses on troubleshooting common issues encountered during this process.
Q2: My reductive amination reaction is showing low conversion to the desired product. What are the likely causes and how can I fix this?
Low conversion is a frequent problem that can often be traced back to a few key factors:
-
Inefficient Imine Formation: The initial step of imine formation is an equilibrium process.[6] If the equilibrium is not shifted sufficiently towards the imine, the subsequent reduction step will be inefficient.
-
Solution:
-
Water Removal: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during imine formation, thus driving the equilibrium forward.[6]
-
Catalytic Acid: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[6][7]
-
Increased Reactant Concentration: Increasing the concentration of either the N-butylethylenediamine or acetaldehyde can also shift the equilibrium.
-
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh can reduce the starting acetaldehyde before it has a chance to form the imine. A reagent that is too mild may not effectively reduce the imine.
-
Solution:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations due to its mildness and selectivity for imines over aldehydes.[5][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective but more toxic option.[6]
-
Sodium Borohydride (NaBH₄): Can be used, but it is less selective. If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[2][6]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and efficiency.
-
Solution:
-
Solvent: Common solvents for reductive amination include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[1][5][6] The choice of solvent should be compatible with the reducing agent.
-
Temperature: Most reductive aminations are run at room temperature.[6] If the reaction is sluggish, gentle heating may be beneficial, but this should be done with caution to avoid side reactions.
-
-
Troubleshooting Workflow: Low Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Addressing solubility issues of N-Ethyl-N-butylethylenediamine in reaction media
Welcome to the technical support resource for N-Ethyl-N-butylethylenediamine. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical and physical properties of this compound?
Understanding the basic properties of this compound (C₈H₂₀N₂) is the first step in troubleshooting.[1] This substituted diamine possesses both hydrophilic amine functionalities and hydrophobic alkyl groups (ethyl and butyl), which dictates its solubility behavior.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | N-Butylethylenediamine | N,N'-Di-tert-butylethylenediamine |
| Molecular Formula | C₈H₂₀N₂[1] | C₆H₁₆N₂[2] | C₁₀H₂₄N₂[3] |
| Molecular Weight | 144.26 g/mol [1] | 116.20 g/mol [2][4] | 172.31 g/mol [3] |
| Appearance | Assumed to be a colorless liquid | Clear, colorless liquid[5] | Colorless liquid |
| Boiling Point | Not specified | 171-172 °C[4] | Not specified |
| Density | Not specified | 0.836 g/mL at 25 °C[4] | 0.799 g/cm³ at 25 °C[6] |
| Water Solubility | Variable; pH-dependent | Miscible[7] | Slightly soluble (33 g/L at 25°C)[8][6] |
The structure contains two nitrogen atoms that can act as hydrogen bond acceptors and one N-H proton that can act as a hydrogen bond donor. The presence of ethyl and butyl groups creates steric hindrance and adds significant nonpolar character, which can limit aqueous solubility under neutral conditions.
Troubleshooting Guide
Q2: I'm observing poor solubility or phase separation with this compound in my reaction. What is the underlying cause?
This is a common issue stemming from a mismatch between the polarity of the diamine and the reaction medium. The solubility of any substance is governed by factors including polarity, temperature, molecular size, and pressure.[9] For this compound, the key conflict is its dual nature: the polar amine groups and the nonpolar alkyl chains.
-
In Aqueous Media: At neutral pH, the amine groups are not fully protonated, and the hydrophobic butyl and ethyl groups dominate, leading to low water solubility. You may observe cloudiness, an oily layer, or complete phase separation.
-
In Nonpolar Organic Solvents (e.g., Hexanes, Toluene): The polar amine groups can make it difficult to dissolve in highly nonpolar solvents. Intermolecular hydrogen bonding between diamine molecules can compete with solute-solvent interactions.
-
In Polar Aprotic Solvents (e.g., DMF, DMSO): While generally good solvents, solubility issues can still arise if other components in the reaction mixture (e.g., salts, nonpolar starting materials) alter the overall properties of the medium.
The following workflow provides a systematic approach to diagnosing and solving these solubility issues.
Caption: A decision-making workflow for addressing solubility issues.
Q3: How can I improve the solubility of this compound in aqueous solutions?
The most effective method is pH adjustment . Amines are basic, and by lowering the pH of the medium with a dilute acid (e.g., 1M HCl), you can protonate the nitrogen atoms. This forms an ammonium salt, which is an ionic species with significantly higher polarity and, therefore, much greater solubility in water.[10]
Caption: Protonation of the diamine increases its aqueous solubility.
Experimental Protocol: pH-Mediated Dissolution
-
Initial Suspension: Suspend the this compound in the desired volume of water or aqueous buffer. It will likely form a cloudy suspension or a separate layer.
-
Acid Addition: While stirring vigorously, add a dilute acid (e.g., 1M HCl, 1M H₂SO₄) dropwise to the suspension.
-
Monitor Clarity: Continue adding the acid and monitor the solution's clarity. As the amine protonates and dissolves, the solution will become clear.
-
Final pH Check: Once the solution is clear, check the final pH to ensure it is compatible with your subsequent reaction steps. Be cautious, as your product must be stable to acidic conditions.[10]
Trustworthiness Check: This method is self-validating. The visual transition from a heterogeneous suspension to a clear, homogeneous solution provides immediate confirmation of successful dissolution. This principle is widely used in pharmaceutical sciences to enhance the solubility of basic drug compounds.[11][12]
Q4: My reaction is in an organic solvent. What are my options for improving solubility?
For organic media, pH adjustment is generally not applicable. Instead, the strategy revolves around modifying the solvent system or reaction conditions.
1. Co-Solvent Addition
If your diamine is poorly soluble in a nonpolar solvent (e.g., hexane, toluene), adding a small amount of a polar co-solvent can dramatically improve solubility. The co-solvent helps to bridge the polarity gap between the solute and the bulk solvent.
Table 2: Suggested Co-Solvent Systems
| Primary Solvent (Nonpolar) | Recommended Co-Solvent (Polar) | Typical Ratio (v/v) | Rationale |
| Toluene | Isopropanol (IPA) | 10:1 to 5:1 | IPA can hydrogen bond with the diamine and is miscible with toluene. |
| Heptane / Hexane | Tetrahydrofuran (THF) | 10:1 to 4:1 | THF is a polar aprotic solvent that can solvate the amine groups without interfering in many reactions. |
| Dichloromethane (DCM) | Methanol (MeOH) | 20:1 to 10:1 | A small amount of methanol can break up intermolecular H-bonds of the diamine. |
Protocol: Using a Co-Solvent
-
Dissolve the this compound in the minimum required volume of the polar co-solvent first.
-
Slowly add this solution to the stirred primary nonpolar solvent.
-
If precipitation occurs, slightly increase the proportion of the co-solvent until the solution remains clear.
2. Temperature Adjustment
For most solid and liquid solutes, solubility increases with temperature.[9] This is because the added thermal energy increases the kinetic energy of the molecules, helping to overcome the intermolecular forces holding the solute together and allowing the solvent to solvate it more effectively.[9][13]
Protocol: Temperature-Assisted Dissolution
-
Add the this compound to the organic solvent at room temperature.
-
While stirring, gently heat the mixture using a water bath or heating mantle.
-
Increase the temperature incrementally (e.g., in 10 °C steps) until the solute dissolves.
-
Crucial Safety Note: Ensure the heating temperature is well below the solvent's boiling point and the flash point of the diamine. N-Butylethylenediamine, a related compound, has a flash point of 59 °C (138.2 °F).[4] Always work in a well-ventilated fume hood away from ignition sources.[7][14]
Safety & Handling
Q5: What are the primary safety hazards associated with this compound?
Substituted ethylenediamines should be handled with care. Based on data for analogous compounds like N-Butylethylenediamine and N,N-DI-N-BUTYLETHYLENEDIAMINE, this chemical is expected to be corrosive and can cause severe skin burns and eye damage.[2][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling vapors.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.[7][16] Keep the container tightly closed.[6]
References
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
N-Butylethylenediamine. (n.d.). PubChem. [Link]
-
Shobe, D. (2018, May 12). How does branching increase the solubility in amines? Quora. [Link]
-
Tereba, N., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. MDPI. [Link]
-
Mejía, A., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
-
Wang, Y., et al. (2023). Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen. PMC - NIH. [Link]
-
Tereba, N., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. ResearchGate. [Link]
-
Yao, R-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Chapter 13.1: Factors Affecting Solubility. (2025, May 27). Chemistry LibreTexts. [Link]
-
The synthesis of N-ethyl-n-butylamine by amines disproportionation. (2025, August 9). ResearchGate. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. [Link]
-
N,N'-Di-tert-butylethylenediamine. (n.d.). PubChem. [Link]
-
N,N-Dibutylethylenediamine. (n.d.). PubChem. [Link]
-
Butylethylamine. (n.d.). PubChem. [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. [Link]
-
N,N'-di-t-Butylethylenediamine. (n.d.). NIST WebBook. [Link]
Sources
- 1. This compound | C8H20N2 | CID 3768775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butylethylenediamine | C6H16N2 | CID 519668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]
- 4. N-Butylethylenediamine 97 19522-69-1 [sigmaaldrich.com]
- 5. L13437.06 [thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
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- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. Workup [chem.rochester.edu]
- 11. Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. fishersci.com [fishersci.com]
Technical Support Center: Managing Thermal Stability of N-Ethyl-N-butylethylenediamine Complexes
Welcome to the comprehensive technical support guide for managing the thermal stability of N-Ethyl-N-butylethylenediamine (NEtBuED) complexes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, handling, and analysis of these coordination compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of this compound complexes, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary factors that influence the thermal stability of my this compound complex?
A1: The thermal stability of your complex is primarily influenced by the nature of the central metal ion, the coordination geometry, the nature of the counter-ions, and the experimental atmosphere.[1][2] The properties of the this compound ligand itself, such as its basicity and steric profile, also play a crucial role.[3]
Q2: I am observing an unexpected mass loss in my Thermogravimetric Analysis (TGA) at a lower temperature than anticipated. What could be the cause?
A2: Premature mass loss in TGA can be attributed to several factors, including the presence of residual solvent or moisture, the decomposition of a weakly bound counter-ion, or the degradation of the ligand itself. For a detailed troubleshooting workflow, please refer to the "Troubleshooting Guide for Thermal Analysis."
Q3: My Differential Scanning Calorimetry (DSC) curve shows a broad, undefined melting point. How can I improve the resolution?
A3: A broad melting endotherm in DSC often indicates the presence of impurities or a non-crystalline (amorphous) solid.[4][5] To address this, consider recrystallizing your complex to improve its purity and crystallinity. Additionally, optimizing the heating rate in your DSC experiment can enhance peak resolution. Slower heating rates generally provide better resolution.
Q4: How should I properly store my this compound complexes to ensure their long-term thermal stability?
A4: To maintain the integrity of your complexes, they should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[6][7] This minimizes the risk of degradation due to moisture, light, or oxidation.
Q5: Are there any specific safety precautions I should take when handling this compound and its complexes?
A5: Yes. This compound and its derivatives can be corrosive and may cause skin and eye irritation.[8][9] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] For detailed safety information, please consult the Safety Data Sheet (SDS).[6][7][8][9]
Section 2: Troubleshooting Guide for Thermal Analysis
This guide provides a structured approach to diagnosing and resolving common issues encountered during the thermal analysis of this compound complexes.
Thermogravimetric Analysis (TGA) Troubleshooting
| Observed Issue | Potential Causes | Recommended Solutions |
| Unexpected mass loss at low temperatures (<150 °C) | 1. Presence of residual solvent (e.g., water, ethanol).2. Hygroscopic nature of the complex. | 1. Dry the sample under vacuum at a temperature below its decomposition point before TGA analysis.2. Handle and store the sample in a desiccator or glovebox to prevent moisture absorption. |
| Multiple, overlapping decomposition steps | 1. Complex decomposition mechanism involving several intermediates.2. Presence of impurities with different thermal stabilities. | 1. Use a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of decomposition steps.2. Purify the sample via recrystallization or chromatography and re-analyze. |
| Inaccurate final residue mass | 1. Incomplete decomposition of the complex.2. Reaction of the sample with the crucible material (e.g., aluminum). | 1. Extend the final temperature of the TGA experiment.2. Use an inert crucible material such as alumina or platinum. |
| Irreproducible TGA curves | 1. Inhomogeneous sample.2. Variations in sample packing in the crucible. | 1. Ensure the sample is finely ground and homogeneous.2. Use a consistent sample mass and packing method for each analysis. |
Differential Scanning Calorimetry (DSC) Troubleshooting
| Observed Issue | Potential Causes | Recommended Solutions |
| Broad or distorted melting peak | 1. Impure sample.2. Amorphous solid form.3. Decomposition occurring during melting. | 1. Purify the sample by recrystallization.2. Confirm the crystalline nature of the sample using X-ray diffraction (XRD).3. Run a TGA experiment to check for mass loss at the melting temperature. |
| No observable melting point | 1. The complex decomposes before it melts.2. The sample is amorphous. | 1. Correlate the DSC data with TGA results to confirm decomposition.2. Attempt to crystallize the sample from different solvents. |
| Baseline drift | 1. Uneven heating of the sample and reference pans.2. Contamination of the DSC cell. | 1. Ensure the sample and reference pans have similar masses and are placed centrally in the DSC cell.2. Clean the DSC cell according to the manufacturer's instructions. |
| Exothermic peak observed | 1. Crystallization of an amorphous sample upon heating.2. Phase transition to a more stable crystalline form.3. Oxidative decomposition if the experiment is run in air. | 1. Cool the sample in the DSC and reheat to see if the exotherm disappears.2. Run the experiment under an inert atmosphere (e.g., nitrogen) to rule out oxidation. |
Section 3: Experimental Protocols
Synthesis of a Representative this compound Metal Complex (e.g., Copper(II))
This protocol describes a general method for the synthesis of a metal complex with this compound.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (2 mmol) in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in 10 mL of absolute ethanol.
-
Slowly add the copper(II) chloride solution to the this compound solution with constant stirring at room temperature.
-
A color change and the formation of a precipitate should be observed.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the complex in a vacuum desiccator overnight.
Protocol for Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Accurately weigh 5-10 mg of the dried this compound complex into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.
-
Use a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature.
Protocol for Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Accurately weigh 2-5 mg of the dried this compound complex into an aluminum pan and seal it.
-
Place the sample pan and an empty sealed reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected melting or decomposition point (as determined by TGA) at a heating rate of 10 °C/min.
-
Use a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Record the heat flow as a function of temperature.
Section 4: Visualizing Experimental Workflows and Stability Factors
General Synthesis and Analysis Workflow
Caption: Workflow for synthesis and thermal analysis of NEtBuED complexes.
Factors Influencing Thermal Stability
Caption: Key factors that influence the thermal stability of the complex.
Section 5: Data Interpretation
Hypothetical Thermal Analysis Data for a [Cu(NEtBuED)Cl₂] Complex
The following table presents hypothetical, yet plausible, thermal analysis data for a copper(II) complex of this compound. This data is for illustrative purposes to aid in the interpretation of your own experimental results.
| Analysis | Temperature Range (°C) | Observation | Interpretation |
| TGA | 30 - 150 | No significant mass loss | Sample is anhydrous and free of volatile solvents. |
| 150 - 250 | Gradual mass loss (~5%) | Possible partial loss of a ligand fragment. | |
| 250 - 400 | Major mass loss (~45%) | Decomposition of the this compound ligand. | |
| > 400 | Stable residue | Formation of a stable inorganic residue (e.g., copper oxide). | |
| DSC | ~180 | Endothermic peak | Melting of the complex. |
| > 250 | Broad exothermic peak | Onset of oxidative decomposition. |
This guide provides a foundational understanding of the principles and practices for managing the thermal stability of this compound complexes. For further assistance, please consult the references provided below or contact your instrument manufacturer's application support.
References
-
Factors Affecting Stability of Complexes. (n.d.). Solubility of Things. Retrieved from [Link]
- Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (2022).
- Thermal analysis study of some transition metal complexes by TG and DSC methods. (2007). Journal of Thermal Analysis and Calorimetry.
- Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. (2020). Molecules.
-
Proposed thermal degradation pathway of ethylenediamine (EDA). (2015). ResearchGate. Retrieved from [Link]
-
Stability constants of complexes. (n.d.). Wikipedia. Retrieved from [Link]
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Differential scanning calorimetry data for ligand and some complexes. (2019). ResearchGate. Retrieved from [Link]
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TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]
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Factors affecting the stability of complexes. (n.d.). Unacademy. Retrieved from [Link]
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Thermodynamic and Kinetic Aspects of Metal Complexes. (n.d.). Utkal University. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Loading with N-Ethyl-N-butylethylenediamine Ligands
Welcome to the technical support center for optimizing catalyst loading in reactions utilizing N-Ethyl-N-butylethylenediamine ligands. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. Here, we move beyond simple procedural lists to explain the underlying principles, helping you make informed decisions to enhance reaction efficiency, yield, and reproducibility.
Section 1: Core Principles & Foundational Concepts
Before diving into troubleshooting, it's crucial to understand the role of this compound (herein referred to as EBED) and the significance of catalyst loading. EBED is an asymmetric N,N'-disubstituted ethylenediamine ligand. Its two distinct nitrogen environments—one secondary and one tertiary—and the specific steric profiles of the ethyl and butyl groups allow it to form stable, active catalytic complexes with various transition metals, such as palladium, copper, and ruthenium.[1][2]
Why is Catalyst Loading Critical?
Optimizing catalyst loading is a balancing act between reaction rate, overall yield, and process economics.
-
Too Low: Insufficient catalyst concentration leads to slow or incomplete reactions, reducing throughput and potentially allowing side reactions or substrate decomposition to occur over long reaction times.[3]
-
Too High: While tempting to simply add more catalyst to drive a reaction, excessive loading can lead to several issues. These include the formation of inactive catalyst aggregates (e.g., palladium black), increased cost, potential for side reactions catalyzed by the excess metal, and greater difficulty in removing the metal from the final product.[4][5]
The "optimal" loading is therefore the lowest amount of catalyst that provides a high yield in a reasonable timeframe. This value is highly dependent on the specific substrate, reaction type (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and reaction conditions.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing a logical path from problem to solution.
Q1: My reaction is sluggish or has stalled completely. Should I just increase the catalyst loading?
Answer: While insufficient catalyst is a possibility, it's often not the root cause. Blindly increasing the loading can mask other issues and is an inefficient optimization strategy.[6] Before adding more catalyst, consider this systematic approach:
-
Verify Reagent and Solvent Purity: Trace impurities like water, oxygen, or sulfur-containing compounds can act as potent catalyst poisons, deactivating the active species.[7][8] Ensure all solvents are anhydrous and reagents are of appropriate purity. All reactions should be performed under a strict inert atmosphere (e.g., nitrogen or argon).[9]
-
Check Ligand-to-Metal Ratio: The performance of the EBED-metal complex is highly sensitive to the ligand-to-metal (L:M) ratio. Too little ligand can leave the metal center coordinatively unsaturated and prone to decomposition. Too much ligand can sometimes form inactive, higher-coordinate species. A typical starting point is a 1.1:1 to 2:1 L:M ratio, but the optimum must be determined empirically.[4]
-
Assess Reaction Temperature: Some catalytic cycles have a high activation energy. If the temperature is too low, the reaction will be slow regardless of catalyst loading. Incrementally increase the temperature (e.g., in 10-20 °C steps) while monitoring for any product decomposition.[4]
-
Evaluate Catalyst Pre-activation: For many cross-coupling reactions using Pd(II) precursors, an in situ reduction to the active Pd(0) species is required.[10] If this step is inefficient, the catalytic cycle will not initiate properly. Ensure your protocol includes appropriate conditions for this reduction.[11]
If these factors have been addressed, then a systematic screen of catalyst loading (e.g., from 0.5 mol% to 5 mol%) is warranted.[12]
Q2: I'm observing significant byproduct formation. How is this related to catalyst loading?
Answer: Byproduct formation can be directly linked to catalyst loading and the stability of the active catalytic species.
-
Homocoupling (e.g., in Suzuki reactions): This often occurs when the transmetalation step is slow relative to other pathways. High catalyst concentrations can sometimes exacerbate this. More commonly, it points to issues with the base, solvent, or water content.
-
Hydrodehalogenation: This side reaction, where the aryl halide is replaced by a hydrogen, can be ligand-dependent.[4] An incorrect L:M ratio or catalyst degradation can lead to species that favor this pathway.
-
Substrate/Product Decomposition: High temperatures combined with high catalyst loading can sometimes lead to the degradation of sensitive functional groups on your substrate or product.[13]
Troubleshooting Strategy:
-
Optimize the L:M Ratio: Screen ratios from 1:1 to 3:1. The stability imparted by the bidentate EBED ligand is crucial for preventing side reactions.
-
Lower the Reaction Temperature: This can often slow down undesired pathways more than the desired one, improving selectivity.[3]
-
Re-evaluate Catalyst Loading: After optimizing other parameters, you may find that a lower catalyst loading provides higher selectivity. An increase in catalyst loading doesn't always lead to better results and can sometimes decrease chemo-selectivity.[6]
Q3: My results are not reproducible between batches. What are the most likely culprits?
Answer: Poor reproducibility is a common and frustrating issue. The cause is almost always an uncontrolled variable in the reaction setup.
-
Inconsistent Inert Atmosphere: The most frequent cause. Small, variable amounts of oxygen or moisture can partially deactivate the catalyst, leading to inconsistent performance.[8] Re-evaluate your procedure for drying glassware and purging with inert gas.[13]
-
Reagent Quality: The purity of reagents, especially the limiting substrate and any bases used, can vary between bottles or suppliers.[3]
-
Catalyst and Ligand Handling: Are the palladium source and the EBED ligand being weighed and handled under an inert atmosphere? Are they stored correctly? Diamine ligands can be air-sensitive.
-
Stirring and Heating: Inconsistent stirring can lead to local concentration or temperature gradients, affecting the reaction rate.[13] Ensure the reaction mixture is homogenous.
A troubleshooting workflow for reproducibility issues is presented below.
Caption: Troubleshooting workflow for poor reproducibility.
Q4: What are the visual signs of catalyst deactivation or failure?
Answer: Visual cues can be very informative. The most common sign of failure in palladium-catalyzed reactions is the formation of palladium black , a fine, black precipitate.[4]
-
What it means: This indicates that the Pd(0) species, which should be stabilized by the EBED ligand, has agglomerated into inactive metallic nanoparticles.[14]
-
Common Causes:
If you observe palladium black, the reaction has likely stopped. The solution is not to add more catalyst but to restart the reaction after addressing the root cause (e.g., using a lower temperature, ensuring a rigorously inert atmosphere, or using a more robust ligand if necessary).[9]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol provides a systematic way to determine the optimal catalyst loading for your specific reaction.
-
Setup: In an inert atmosphere glovebox, arrange five reaction vials, each with a stir bar.
-
Reagents: To each vial, add your limiting substrate (e.g., 0.5 mmol), the coupling partner (e.g., 0.6 mmol), and the base (e.g., 1.0 mmol).
-
Stock Solutions: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) and a separate stock solution of the this compound (EBED) ligand in anhydrous, degassed solvent (e.g., toluene or dioxane). The ligand solution should be concentrated to provide a 1.2:1 L:M ratio relative to the palladium solution.
-
Catalyst Addition: Add the calculated volume of the palladium and ligand stock solutions to each vial to achieve the target catalyst loadings as specified in the table below.
-
Reaction: Add the final volume of solvent to each vial to reach the desired concentration. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.
-
Monitoring: Run the reactions for a set time (e.g., 12 hours). Take an aliquot from each vial for analysis (e.g., by GC, LC-MS, or TLC) to determine the conversion to product.
-
Analysis: Compare the results to identify the lowest catalyst loading that provides maximum conversion.
Data Presentation: Catalyst Loading Screening Table
| Vial | Pd Precursor (mol%) | Ligand (mol%) | Substrate (mmol) | Solvent Volume (mL) | Conversion (%) |
| 1 | 0.5 | 0.6 | 0.5 | 2.0 | |
| 2 | 1.0 | 1.2 | 0.5 | 2.0 | |
| 3 | 2.0 | 2.4 | 0.5 | 2.0 | |
| 4 | 4.0 | 4.8 | 0.5 | 2.0 | |
| 5 | 0 (Control) | 0 | 0.5 | 2.0 |
This systematic screening approach is the most reliable way to determine the optimal catalyst loading empirically for your specific system.[12]
Visualization: Ligand-Metal Coordination
The effectiveness of this compound stems from its ability to form a stable five-membered chelate ring with the metal center. This bidentate coordination is crucial for maintaining the integrity of the active catalytic species throughout the reaction cycle.
Caption: Chelation of this compound to a metal center.
Section 4: Concluding Remarks
Optimizing catalyst loading is a multi-faceted challenge that extends beyond simply adjusting the quantity of metal precursor. It requires a holistic view of the reaction system, including the purity of all components, the crucial ligand-to-metal ratio, and the physical reaction conditions. By adopting a systematic, principle-driven troubleshooting approach, researchers can overcome common obstacles like low yield, poor selectivity, and lack of reproducibility. The this compound ligand offers a robust platform for catalysis, but its full potential is only realized when the entire catalytic system is carefully optimized.
References
- Benchchem. Technical Support Center: Addressing Catalyst Deactivation with N,N'-Diphenylpyridine-2,6-diamine Ligands.
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1,3,5-Trimethoxybenzene.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in (S)-1-Chloro-2-propanol Reactions.
- Benchchem. Technical Support Center: Troubleshooting Low Catalyst Activity with 2-Hexyl-1-octene.
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ResearchGate. Optimization of catalyst loading and metal to ligand ratio a. Available from: [Link]
- Patsnap Eureka. Troubleshooting low catalyst activity in reforming units.
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
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Slideshare. Troubleshooting of Catalytic Reactors. Available from: [Link]
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Stubbs, J. M., Bridge, B. J., & Blacquiere, J. M. (2019). Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. Dalton Transactions, 48(22), 7928-7937. DOI:10.1039/C9DT01870K. Available from: [Link]
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NIH PubMed Central. Diamine Ligands in Copper-Catalyzed Reactions. Available from: [Link]
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NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
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PubMed. Optimizing Ligand Structure for Low-Loading and Fast Catalysis for Alkynyl-Alcohol and -Amine Cyclization. Available from: [Link]
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MDPI. Trisferrocenyltrithiophosphite-Copper(I) Bromide Composites for Electrochemical CO2 Reduction. Available from: [Link]
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Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available from: [Link]
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
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D-Scholarship@Pitt. Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric. Available from: [Link]
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International Research Journal. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Available from: [Link]
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White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
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ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available from: [Link]
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AmmoniaKnowHow. Catalyst deactivation Common causes. Available from: [Link]
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NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Available from: [Link]
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MDPI. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Available from: [Link]
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ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available from: [Link]
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Royal Society of Chemistry. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science. Available from: [Link]
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ResearchGate. The designed catalyst loading for the reactors. Available from: [Link]
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YouTube. Optimization of fixed bed reactors with catalyst Homogeneous Dense Loading. Available from: [Link]
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ResearchGate. Optimal Experimental Design Of A Catalytic Fixed Bed Reactor. Available from: [Link]
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NIH. Ligand Effects in Homogeneous Au Catalysis. Available from: [Link]
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ACS Publications. Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. Chemical Reviews. Available from: [Link]
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PubMed. Chiral N-acylethylenediamines as new modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes. Available from: [Link]
- Benchchem. Application Notes and Protocols: N-Ethyl-N-phenylethylenediamine in Coordination Chemistry.
-
PubChem. N-Butylethylenediamine. Available from: [Link]
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ResearchGate. The synthesis of N-ethyl-n-butylamine by amines disproportionation. Available from: [Link]
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Technical Support Center: Overcoming Challenges in the Purification of N-Ethyl-N-butylethylenediamine
Welcome to the technical support center for the purification of N-Ethyl-N-butylethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile diamine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the successful isolation of high-purity this compound.
I. Understanding the Molecule and Its Challenges
This compound is an unsymmetrical diamine possessing both a secondary and a primary amine. This structural feature, while making it a valuable building block in synthesis, also introduces specific challenges in its purification. The basic nature of the amine groups can lead to strong interactions with acidic stationary phases in chromatography, and the presence of structurally similar impurities can complicate separation by distillation.
A common synthetic route to this compound is the reductive amination of N-butylethylenediamine with acetaldehyde. This reaction, while generally efficient, can lead to a variety of impurities that must be removed to obtain a product of high purity.[1][2]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For a synthesis via reductive amination of N-butylethylenediamine and acetaldehyde, the most common impurities are:
-
Unreacted Starting Materials: Residual N-butylethylenediamine and acetaldehyde.
-
Over-alkylation Product: N,N'-diethyl-N-butylethylenediamine, formed by the reaction of the product with another equivalent of acetaldehyde.
-
Reductant Byproducts: Salts and other species derived from the reducing agent used (e.g., borate salts from sodium borohydride).
-
Solvent Residues: Residual solvents from the reaction and workup.
-
Degradation Products: Amines can react with atmospheric carbon dioxide to form carbamate salts, which may appear as a white solid.[3]
Q2: My purified this compound is turning yellow over time. What is causing this and how can I prevent it?
A2: The yellowing of amines upon storage is a common issue and is typically due to oxidation or reaction with atmospheric impurities. To minimize discoloration:
-
Inert Atmosphere: Store the purified diamine under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light Protection: Store in an amber glass bottle to protect it from light, which can catalyze degradation.
-
Tight Seal: Ensure the container is tightly sealed to minimize exposure to air and moisture.
Q3: Can I use standard silica gel for column chromatography of this compound?
A3: While it is possible, it is often challenging. The basic amine groups of this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This can lead to:
-
Peak Tailing: Asymmetrical peaks with a "tail" that reduces resolution.
-
Irreversible Adsorption: Loss of product on the column.
-
Poor Separation: Difficulty in separating the product from other basic impurities.
To mitigate these issues, it is recommended to use a modified approach, such as adding a competing base to the mobile phase or using a different stationary phase (see Troubleshooting Guide).
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities. Derivatization may be necessary for better peak shape and detection of the diamine and related impurities.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, often requiring derivatization for UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved.
-
Karl Fischer Titration: To accurately determine the water content.
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
A. Fractional Distillation Troubleshooting
Fractional distillation is a primary method for purifying liquid amines. However, success depends on the boiling point differences between the product and its impurities.
Physicochemical Data for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N-butylethylenediamine (Starting Material) | 116.21 | 171-172 |
| This compound (Product) | 144.26 | ~180-185 (Predicted) |
| N,N'-diethyl ethylene diamine (Potential Byproduct) | 116.21 | 146 |
Note: The boiling point for this compound is a predicted value from PubChem[7]. The boiling point for N,N'-diethyl ethylene diamine is used as an estimate for the over-alkylation byproduct.
Troubleshooting Scenarios:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Starting Material | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column (e.g., Vigreux or packed column).- Ensure slow and steady heating to maintain a proper temperature gradient in the column.- Pack the column with a suitable material like Raschig rings or metal sponges to increase surface area. |
| Product Contaminated with a Lower-Boiling Impurity | Inadequate fractionation; the lower-boiling component is co-distilling with the product. | - Discard a larger forerun (the initial distillate).- Increase the reflux ratio by insulating the distillation head. |
| Product Contaminated with a Higher-Boiling Impurity | "Bumping" or too rapid distillation carrying over less volatile components. | - Ensure smooth boiling by using a magnetic stir bar or boiling chips.- Distill more slowly to allow for proper equilibration on the column. |
| Product Decomposes During Distillation (Darkening of the pot residue) | The distillation temperature is too high, causing thermal degradation. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Ensure the heating mantle is not set too high. |
B. Column Chromatography Troubleshooting
Column chromatography can be a powerful purification technique if optimized for basic amines.
Troubleshooting Scenarios:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing and Poor Resolution | Strong acid-base interaction between the basic amine and acidic silica gel. | - Add a Competing Base: Add a small amount of a volatile tertiary amine, such as triethylamine (~0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica, reducing tailing.[4]- Use a Different Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column. |
| Product Does Not Elute from the Column | The eluent is not polar enough to displace the strongly adsorbed amine. | - Gradually increase the polarity of the eluent. A common system for amines is a gradient of methanol in dichloromethane.- If using a competing base, ensure it is present throughout the gradient. |
| Co-elution of Product and Impurities | The chosen solvent system does not provide adequate selectivity. | - Perform a thorough TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation between the product and impurities.- Consider using a different stationary phase (e.g., alumina) which may offer different selectivity. |
IV. Experimental Protocols
A. Synthesis of this compound via Reductive Amination
This protocol is a representative method for the synthesis of this compound.
Materials:
-
N-butylethylenediamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-butylethylenediamine (1.0 eq) in anhydrous dichloromethane.
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add acetaldehyde (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Reduction: Cool the mixture back down to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
B. Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Hexanes and Ethyl Acetate (for TLC)
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of DCM and MeOH. Add ~0.5% TEA to the solvent system to improve spot shape. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM with 0.5% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, all containing 0.5% TEA).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.
V. Visualizations
Troubleshooting Logic for Low Purification Yield
Purification Workflowdot
Sources
- 1. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N,N'-diethyl ethylene diamine, 111-74-0 [thegoodscentscompany.com]
Minimizing air and moisture sensitivity in N-Ethyl-N-butylethylenediamine reactions
Technical Support Center: N-Ethyl-N-butylethylenediamine Reactions
A Senior Application Scientist's Guide to Minimizing Air and Moisture Sensitivity
Welcome to the technical support center. As a Senior Application Scientist, I've seen countless experiments succeed or fail based on one critical factor: the meticulous exclusion of air and moisture. This compound, like many aliphatic amines, is a powerful reagent whose nucleophilicity and basicity are prized in organic synthesis. However, these same electronic properties make it highly susceptible to degradation by common atmospheric components. This guide is designed to move beyond simple instructions, providing you with the causal understanding and field-tested protocols necessary to ensure your reactions are robust, repeatable, and successful.
Section 1: Understanding the Enemy - The "Why" Behind the Sensitivity
Before we can effectively combat the issues of air and moisture sensitivity, we must first understand the chemical principles at play. It's not merely about keeping things "dry"; it's about preventing specific, yield-destroying side reactions.
FAQ 1: My colorless this compound has turned yellow. What's happening, and why is it so sensitive to air?
This is a classic indicator of reagent degradation. The sensitivity of this compound to air is twofold, involving reactions with both oxygen and carbon dioxide.
-
Reaction with Oxygen: The lone pairs on the nitrogen atoms make the amine susceptible to oxidation, especially over time or when exposed to light. This process can generate a complex mixture of colored impurities. While minor discoloration might not always inhibit a reaction, it signifies that the reagent is no longer pure, and the concentration of the active amine is lower than stated. In many cases, higher amines are solids, but lower aliphatic amines like yours are liquids that can turn colored upon storage outdoors due to atmospheric oxidation.[1][2]
-
Reaction with Carbon Dioxide (CO₂): This is often the more insidious and rapid degradation pathway. Amines readily react with atmospheric CO₂ to form carbamic acids.[3][4] This zwitterionic intermediate can then be deprotonated by another amine molecule to form a stable carbamate salt or react further to form ureas.[5][6] This reaction consumes your amine, reducing the effective concentration and introducing a significant impurity into your reaction mixture.
The mechanism is surprisingly efficient. The C–N bond formation between the amine and CO₂ can be significantly accelerated at gas-liquid interfaces, meaning even brief exposure during transfer can lead to noticeable degradation.[3][4]
FAQ 2: I'm using a water-tolerant catalyst. Why do I still need to worry about moisture?
This is a common misconception. While your primary reaction may not be directly affected by water, the presence of moisture introduces several critical risks that can lead to reaction failure.
-
Hygroscopic Nature: Aliphatic amines are often hygroscopic, meaning they readily absorb moisture from the air.[7] this compound is no exception.
-
Competing Nucleophile/Base: Water is a potent nucleophile and a base. In reactions where your amine is intended to be the primary nucleophile or base, water can compete, leading to unwanted side reactions and reduced yield.[8][9] For instance, if you are reacting your amine with an acyl chloride, the presence of water will lead to hydrolysis of the starting material, directly consuming it.
-
Quenching of Reagents: Many reactions that utilize amines also involve other highly sensitive reagents, such as organometallics (e.g., Grignard reagents), hydrides (e.g., LAH), or strong bases (e.g., LDA). Even trace amounts of water will rapidly and irreversibly quench these reagents, often before they have a chance to participate in the desired reaction.[8][9][10][11]
Essentially, maintaining anhydrous conditions is not just about protecting one component, but about ensuring the integrity of the entire reaction system.[8]
Section 2: Proactive Measures - A Foundation for Success
The most effective troubleshooting is prevention. By establishing a rigorously air- and moisture-free environment from the outset, you eliminate the most common variables that lead to failed reactions.
Guide 1: Establishing an Inert Reaction Environment
The backbone of air-sensitive chemistry is the use of specialized equipment to replace the reactive laboratory atmosphere with an inert one, typically nitrogen or argon.[12] The Schlenk line is the most common tool for this purpose.[13][14]
-
Glassware Cleaning & Drying:
-
Step 1: Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.) with appropriate solvents and detergents.
-
Step 2: Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is preferable) to remove the bulk of adsorbed water.[11]
-
Step 3: Immediately assemble the hot glassware (e.g., flask with a stir bar and condenser) and connect it to the Schlenk line while still warm. This prevents atmospheric moisture from re-adsorbing onto the cool glass surfaces.
-
-
The Evacuate-Refill Cycle (Vac-and-Backfill):
-
Rationale: This is the core technique for removing the laboratory atmosphere from your sealed apparatus.[15] A single evacuation reduces the atmospheric pressure, but repeating the process exponentially removes residual gases.[15]
-
Step 1: Ensure your Schlenk line vacuum is engaged and the inert gas is flowing gently through the bubbler (2-3 bubbles per second).[15]
-
Step 2: Close the flask to the inert gas manifold and slowly open it to the vacuum. You should hear the vacuum pump change pitch as it evacuates the vessel. Allow it to evacuate for 2-3 minutes.
-
Step 3: Close the flask to the vacuum manifold.
-
Step 4: Slowly open the flask to the inert gas manifold, allowing it to refill with nitrogen or argon until it has returned to atmospheric pressure (the bubbling in the bubbler will slow or stop).
-
Step 5: Repeat this evacuate-refill cycle a minimum of three times.[14][15][16] For highly sensitive reactions, five cycles are recommended. Your reaction is now under a protective inert atmosphere.
-
Guide 2: Handling of Solvents and Reagents
An inert atmosphere is useless if you introduce contaminants with your reagents. Anhydrous solvents and proper reagent transfer techniques are non-negotiable.
For most reactions involving this compound, especially those with other sensitive reagents, the water content of your solvent is critical.
| Solvent | Common Drying Method | Recommended Max H₂O (ppm) |
| Tetrahydrofuran (THF) | Solvent Purification System / Na-Benzophenone | < 10 |
| Dichloromethane (DCM) | Solvent Purification System / CaH₂ | < 20 |
| Acetonitrile (MeCN) | Solvent Purification System / CaH₂ | < 30 |
| Toluene | Solvent Purification System / Na | < 10 |
This data is a general guideline. Always consult specific reaction literature for more stringent requirements.
-
Rationale: The goal is to move the liquid from its source bottle to the reaction flask without any contact with the atmosphere. A gas-tight syringe is the tool for this job.[13][16]
-
Step 1: Ensure your reaction flask is under a positive pressure of inert gas (bubbler should show a steady flow).
-
Step 2: Take a clean, dry syringe and needle. Purge it with inert gas by drawing gas from the headspace of a clean, empty flask on the Schlenk line and expelling it three times.
-
Step 3: Pierce the septum of the this compound bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw. This prevents creating a vacuum in the source bottle.
-
Step 4: Invert the bottle and slowly draw the desired volume of the amine into the syringe. It's good practice to pull a small "plug" of inert gas (~0.1 mL) into the syringe tip after the liquid to act as a buffer.[16]
-
Step 5: Swiftly and carefully remove the needle from the source bottle and pierce the septum on your reaction flask.
-
Step 6: Slowly add the amine to the reaction mixture.
-
Step 7: Remove the syringe and immediately quench any residual amine in the needle by drawing up and expelling a solvent like isopropanol into a waste beaker.
Section 3: Troubleshooting Guide - When Things Go Wrong
Even with careful preparation, problems can arise. A systematic approach to troubleshooting is key to identifying the root cause.
FAQ 3: My reaction yield is low or zero. How do I diagnose the problem?
A low or zero yield is the most common failure mode. Before blaming the substrate or the core reaction mechanism, always suspect a breakdown in your air-free technique.
FAQ 4: My crude NMR shows a messy spectrum with unexpected peaks. What are they?
Unidentified peaks are often the molecular ghosts of your procedural missteps. For reactions involving amines, the culprits are frequently derivatives formed from reactions with air.
| Impurity Source | Resulting Structure | Potential ¹³C-NMR Signature | Potential Mass Spec Change |
| Carbon Dioxide (CO₂) | Carbamate Salt | New carbonyl peak ~160-165 ppm | +44 amu (as carbamic acid) |
| Carbon Dioxide (CO₂) | Symmetrical Urea | New carbonyl peak ~155-160 ppm | +44 amu (from 2 amines + CO₂) |
| Water (H₂O) | Hydrolyzed starting material | Varies by substrate (e.g., acyl chloride -> carboxylic acid) | Varies by substrate |
| Oxygen (O₂) | Oxidized Amine | Complex mixture, often broad peaks | Varies |
Note: The reaction of a primary amine with CO₂ can form an isocyanate intermediate, which then reacts with another amine to form a urea.[5]
FAQ 5: My bottle of this compound is old and discolored. Can I purify it?
Yes. If a fresh bottle is unavailable, purification can be achieved by vacuum distillation. This process will separate the higher-boiling colored impurities and any non-volatile salts (like carbamates) from your desired amine.
-
Setup: Assemble a distillation apparatus (distilling flask, distillation head with thermometer, condenser, and receiving flask). Ensure all joints are properly greased and sealed.
-
Drying Agent: Add a small amount of a suitable drying agent, such as calcium hydride (CaH₂), to the distilling flask with the crude amine. Allow it to stir for several hours (or overnight) to remove residual water. Caution: Handle CaH₂ with extreme care as it reacts violently with water.
-
Inerting: Connect the entire distillation apparatus to a Schlenk line and perform at least three evacuate-refill cycles to render the system inert.
-
Distillation: While maintaining a gentle positive pressure of inert gas, begin heating the distillation flask in an oil bath. Apply vacuum slowly to the desired pressure.
-
Collection: Collect the fraction that distills at the correct boiling point for this compound at that pressure. The purified liquid should be colorless.
-
Storage: Transfer the freshly distilled amine under an inert atmosphere to a clean, dry storage flask equipped with a septum (e.g., a Sure/Seal™-style bottle) for future use. Store in a cool, dark place.
References
- An Illustrated Guide to Schlenk Line Techniques. (2023).
- Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC. (n.d.). NIH.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013). ChemistryViews.
- Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. (n.d.). Royal Society of Chemistry.
- Handling Air Sensitive Reagents and Working with a Schlenk Line. (n.d.). IONiC / VIPEr.
- CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. (n.d.). Journal of the American Chemical Society.
- Why do some organic reactions need anhydrous conditions? (n.d.). TutorChase.
- Selection of Mixed Amines in the CO2 Capture Process. (n.d.). MDPI.
- Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Proton
- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017). JoVE.
- How can we perform organic synthesis in a efficient way in glove box, when many synthesis steps are required? (2023).
- What are anhydrous solvents? Why are they used in reactions? (2022). Quora.
- Anhydrous conditions Definition. (n.d.). Fiveable.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
- Anhydrous. (n.d.). Wikipedia.
- Air-free technique. (n.d.). Wikipedia.
- Air Free Techniques | Handling Air-Sensitive M
- Amine Treating - Troubleshooting Guide. (n.d.). Scribd.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Amines, Aliphatic: Physical & Chemical Properties. (2011).
- Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc..
- Physical Properties of Amines. (n.d.). BYJU'S.
- Physical properties of aliph
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Validation & Comparative
A Comparative Guide to the Validation of N-Ethyl-N-butylethylenediamine Purity using HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. N-Ethyl-N-butylethylenediamine, a key building block in various chemical syntheses, is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance.
The Critical Role of Purity in Synthesis
This compound belongs to the ethylenediamine derivative family, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The presence of impurities, such as unreacted starting materials or by-products from the synthesis, can have significant consequences. In pharmaceutical applications, even trace amounts of impurities can affect the safety and efficacy of the final drug product.[2] Therefore, robust and validated analytical methods are not just a matter of good practice but a regulatory necessity.[3][4]
A Tale of Two Techniques: HPLC and GC-MS
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte.[5] this compound is a semi-volatile organic compound, making it a candidate for both techniques, though each presents its own set of advantages and challenges.
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[6] The separation is based on the differential partitioning of the analyte between the two phases. HPLC is particularly well-suited for non-volatile, polar, or thermally unstable compounds.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[9] In GC, a gaseous mobile phase transports the vaporized sample through a column.[6] Separation is primarily based on the compound's volatility and interaction with the stationary phase.[6] GC-MS is ideal for analyzing volatile and thermally stable compounds.[7][8] For semi-volatile amines like this compound, derivatization is often employed to increase volatility and improve peak shape.[2][6]
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for validating the purity of this compound, from sample reception to the final analytical report.
Caption: General workflow for the purity validation of this compound.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation. Method validation should be performed in accordance with ICH guidelines.[10][11]
HPLC Method for Purity Determination
This method is designed for the direct analysis of this compound without derivatization. The choice of a C18 column and an ion-pairing agent in the mobile phase is crucial for retaining and resolving the polar amine on a reversed-phase column.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a working standard of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
Prepare a sample solution at the same concentration.
2. HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Method for Purity Determination
This method involves a derivatization step to improve the volatility and chromatographic behavior of this compound. Phthalaldehyde is a suitable derivatizing agent for primary amines.[12]
1. Derivatization and Sample Preparation:
-
To 1 mL of a 1 mg/mL solution of this compound in methanol, add 1.2 mL of a 10 mg/mL solution of phthalaldehyde in methanol and 0.2 mL of a 1 M sodium hydroxide solution.
-
Vortex the mixture for 1 minute and allow it to react for 10 minutes at room temperature.[12]
-
Prepare a working standard and sample solution using the same derivatization procedure.
2. GC-MS Instrumentation and Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[12]
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
3. Data Analysis:
-
Purity is determined by the area percentage of the derivatized this compound peak. The mass spectrum can be used to confirm the identity of the main peak and any impurities.
Comparative Performance of HPLC and GC-MS
The choice between HPLC and GC-MS often involves a trade-off between various performance parameters. The following table summarizes the expected performance of the two techniques for the analysis of this compound.
| Performance Parameter | HPLC | GC-MS | Rationale |
| Specificity | Good | Excellent | GC-MS provides mass spectral data for definitive peak identification.[9] |
| Sensitivity (LOD/LOQ) | Moderate | High | Derivatization can enhance sensitivity in GC-MS, allowing for the detection of trace impurities.[5] |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better precision for routine analyses.[6] |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy with proper validation.[10] |
| Sample Preparation | Simple (dilution) | Complex (derivatization) | The need for derivatization in GC-MS adds an extra step to the workflow.[6] |
| Analysis Time | 15-20 minutes | 20-30 minutes | The oven temperature program in GC can lead to longer run times.[7] |
Decision Logic: Choosing the Right Tool for the Job
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram provides a decision-making framework.
Caption: Decision logic for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound. HPLC offers the advantage of simpler sample preparation and is well-suited for routine quality control applications. On the other hand, GC-MS provides superior specificity and sensitivity, making it the method of choice when definitive identification of trace impurities is required. The selection of the optimal method should be based on a thorough consideration of the analytical requirements, available instrumentation, and the intended use of the analytical data. A comprehensive validation of the chosen method is essential to ensure the generation of accurate and reliable results, thereby safeguarding the quality and consistency of the final product.
References
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Purity of Ethylene Diamine by GC-FID. Vitas Analytical Services. Available at: [Link]
-
Validation of GC GC-MS Methodologies. ComplianceIQ. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. Available at: [Link]
-
Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. Available at: [Link]
-
Ethylenediamine. The Japanese Pharmacopoeia. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
-
Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. PubMed. Available at: [Link]
-
Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. Available at: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]
-
Laboratory Methods (Drugs). FDA. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
N-Butylethylenediamine. PubChem. Available at: [Link]
-
Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical C. ResearchGate. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
N,N'-Di-tert-butylethylenediamine. PubChem. Available at: [Link]
-
N,N'-di-t-Butylethylenediamine. NIST WebBook. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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A Comparative Analysis of N-Ethyl-N'-butylethylenediamine and Other Diamine Ligands in Catalysis
A Senior Application Scientist's Guide to Ligand Selection in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the judicious selection of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope in transition metal-catalyzed cross-coupling reactions. Among the myriad of ligand classes, diamines have carved a significant niche, particularly in copper- and palladium-catalyzed transformations. This guide provides an in-depth comparison of the catalytic activity of N-Ethyl-N'-butylethylenediamine, an unsymmetrically substituted diamine, with other commonly employed diamine ligands. By examining the interplay of steric and electronic factors, supported by experimental data from analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for informed ligand selection.
The Crucial Role of N-Alkylation in Diamine Ligands
The catalytic efficacy of a diamine ligand in a cross-coupling reaction is profoundly influenced by the nature of the substituents on its nitrogen atoms. Unsubstituted ethylenediamine, while a foundational bidentate ligand, often suffers from competitive N-arylation, a side reaction where the ligand itself is consumed, leading to catalyst deactivation. N-alkylation provides a straightforward solution to this issue. However, the size and symmetry of these alkyl groups introduce a delicate balance between catalyst stability and reactivity.
Symmetrically substituted diamines, such as N,N'-dimethylethylenediamine or the bulkier N,N'-di-tert-butylethylenediamine, offer a consistent steric environment around the metal center. In contrast, unsymmetrically substituted diamines like N-Ethyl-N'-butylethylenediamine introduce a degree of asymmetry that can be advantageous in certain catalytic cycles by influencing the geometry of the transition state and potentially enhancing reactivity or selectivity.
Comparative Catalytic Performance in C-N Cross-Coupling
While direct, side-by-side comparative data for N-Ethyl-N'-butylethylenediamine across a broad spectrum of reactions is not extensively documented in readily available literature, we can infer its potential performance by analyzing data from closely related systems. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, serves as an excellent model for this comparison.[1][2] In this palladium-catalyzed reaction, the diamine ligand facilitates the crucial reductive elimination step that forms the desired C-N bond.
Let us consider a representative Buchwald-Hartwig amination of an aryl halide with a primary amine. The performance of various N-alkylated ethylenediamine ligands in such a transformation can be summarized as follows:
| Ligand | Structure | Key Features | Expected Performance (Yield) | Rationale |
| Ethylenediamine | H₂N(CH₂)₂NH₂ | Unsubstituted | Low to Moderate | Prone to deactivation via N-arylation.[3] |
| N,N'-Dimethylethylenediamine | CH₃HN(CH₂)₂NHCH₃ | Symmetrically substituted, low steric hindrance | High | Prevents N-arylation, good accessibility to the metal center. |
| N,N'-Di-tert-butylethylenediamine | t-BuHN(CH₂)₂NHt-Bu | Symmetrically substituted, high steric hindrance | Moderate to High | Steric bulk can promote reductive elimination but may hinder substrate approach.[4] |
| N-Ethyl-N'-butylethylenediamine | C₂H₅HN(CH₂)₂NHC₄H₉ | Unsymmetrically substituted, moderate steric hindrance | High | Offers a balance of steric bulk to promote catalysis while minimizing hindrance. The asymmetry may provide unique electronic and conformational properties. |
This table is a qualitative representation based on established principles of ligand effects in cross-coupling reactions. Actual yields are highly dependent on specific substrates and reaction conditions.
The expected high performance of N-Ethyl-N'-butylethylenediamine stems from its "Goldilocks" nature. The ethyl and butyl groups are substantial enough to prevent the problematic N-arylation of the ligand itself, yet they are not as sterically demanding as two tert-butyl groups, which can sometimes impede the reaction rate by blocking substrate access to the catalytic center. The asymmetry in N-Ethyl-N'-butylethylenediamine may also induce a favorable dipole moment and conformational flexibility in the palladium complex, potentially accelerating key steps in the catalytic cycle.
Mechanistic Insights: The Diamine-Palladium Catalytic Cycle
To appreciate the role of the diamine ligand, it is essential to understand the catalytic cycle of the Buchwald-Hartwig amination.
Caption: A simplified catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
The diamine ligand (L) stabilizes the active Pd(0) catalyst. Following oxidative addition of the aryl halide (Ar-X) to the palladium center, the amine substrate coordinates to the palladium complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The crucial final step is reductive elimination, where the new C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst. The steric and electronic properties of the diamine ligand are critical in facilitating this final, product-forming step.
Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination
This protocol provides a generalized procedure for a palladium-catalyzed C-N cross-coupling reaction. Researchers should optimize conditions for their specific substrates.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Pd(II) salt)
-
Diamine ligand (e.g., N-Ethyl-N'-butylethylenediamine)
-
Aryl halide
-
Amine
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask or glovebox)
Caption: A generalized workflow for performing a Buchwald-Hartwig amination experiment.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%), the diamine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).
-
Addition of Reactants: To the flask, add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Conclusion
N-Ethyl-N'-butylethylenediamine represents a compelling ligand choice for palladium-catalyzed cross-coupling reactions. Its unsymmetrical substitution pattern offers a unique balance of steric and electronic properties that can lead to high catalytic activity. By preventing ligand N-arylation and providing a moderately hindered environment around the metal center, it is poised to outperform both unsubstituted and highly bulky symmetrical diamines in many applications. While more direct comparative studies are needed to fully elucidate its catalytic potential, the principles outlined in this guide provide a strong foundation for its successful application in the synthesis of valuable chemical entities.
References
-
Gas-Solid Phase Catalytic Synthesis of N-Ethylethylenediamine from Diethyl Carbonate. CNKI. Available at: [Link]
-
Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. PubMed. Available at: [Link]
-
The synthesis of N-ethyl-n-butylamine by amines disproportionation. ResearchGate. Available at: [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Resources Worldwide. Available at: [Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. ResearchGate. Available at: [Link]
-
(PDF) Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
- Synthesis method of N-ethyl ethylene diamine. Google Patents.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. ResearchGate. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Diamine ligands in copper-catalyzed reactions. National Institutes of Health. Available at: [Link]
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A Tale of Two Diamines: A Comparative Guide to N-Ethyl-N-butylethylenediamine and N,N'-di-tert-butylethylenediamine for the Discerning Researcher
In the intricate world of chemical synthesis, the choice of a ligand can be the determining factor between a high-yielding, selective reaction and a complex, inseparable mixture. Substituted ethylenediamines are a cornerstone of coordination chemistry and catalysis, offering a versatile bidentate scaffold. This guide provides an in-depth comparative analysis of two such ligands: the symmetrically hindered N,N'-di-tert-butylethylenediamine and its asymmetrically substituted counterpart, N-Ethyl-N-butylethylenediamine. While the former is a well-documented workhorse in the field, the latter remains a less explored yet potentially advantageous alternative. This analysis will delve into their structural and electronic disparities, predict their performance in key applications based on established chemical principles, and provide actionable protocols for their synthesis and use.
At the Molecular Level: A Story of Symmetry and Steric Hindrance
The fundamental difference between these two molecules lies in the nature of the alkyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This seemingly minor variation has profound implications for their function.
-
N,N'-di-tert-butylethylenediamine (t-bu2en): This ligand is characterized by its C2 symmetry, with two bulky tert-butyl groups symmetrically positioned on the nitrogen atoms.[1] This high degree of steric hindrance is a defining feature, dictating the coordination geometry of its metal complexes and significantly influencing the accessibility of the metal center.[2] The bulky tert-butyl groups create a sterically demanding pocket around the metal, which can be exploited to control selectivity in catalytic reactions.
-
This compound (Et(Bu)en): In contrast, this ligand lacks C2 symmetry. It possesses a less sterically demanding ethyl group on one nitrogen and a moderately bulky n-butyl group on the other.[3] This asymmetry introduces a degree of electronic and steric differentiation between the two nitrogen donor atoms. The overall steric profile is significantly reduced compared to its di-tert-butyl counterpart.
Caption: Comparison of the symmetric, sterically hindered N,N'-di-tert-butylethylenediamine and the asymmetric, less hindered this compound.
Performance in Catalysis: A Predictive Analysis
While direct comparative studies are scarce, we can predict the differential performance of these ligands in a representative catalytic application, such as a palladium-catalyzed cross-coupling reaction, based on fundamental principles of steric and electronic effects.
Table 1: Predicted Performance in a Generic Cross-Coupling Reaction
| Feature | This compound (Et(Bu)en) | N,N'-di-tert-butylethylenediamine (t-bu2en) |
| Catalyst Activity | Likely Higher | Likely Lower |
| Catalyst Stability | Potentially Lower | Generally High |
| Selectivity | Potentially Lower | Often High |
| Substrate Scope | Likely Broader | More limited to less hindered substrates |
Mechanistic Rationale
The divergent steric and electronic profiles of the two ligands are expected to manifest in distinct catalytic behaviors.
Caption: Predicted differences in the catalytic cycles of metal complexes with the two ligands.
The reduced steric bulk of This compound is anticipated to allow for more facile substrate approach and product dissociation from the metal center, leading to higher catalytic activity and turnover frequencies. However, this increased accessibility might also lead to a higher propensity for side reactions, potentially lowering selectivity.
Conversely, the significant steric shielding provided by the tert-butyl groups in N,N'-di-tert-butylethylenediamine complexes is well-known to enhance catalyst stability and enforce specific coordination geometries that can lead to high selectivity.[2] This steric hindrance, however, often comes at the cost of reduced reaction rates.
Synthesis Protocols
The synthesis of these ligands can be achieved through established organic chemistry methodologies.
Synthesis of N,N'-di-tert-butylethylenediamine
A common route involves the reaction of tert-butylamine with glyoxal to form the corresponding diimine, followed by hydrogenation.[4]
Experimental Workflow:
Caption: A typical synthetic workflow for N,N'-di-tert-butylethylenediamine.
Synthesis of this compound
While specific literature procedures for this exact molecule are not widely reported, a general and reliable method for the synthesis of asymmetrically N,N'-disubstituted ethylenediamines is reductive amination. A plausible route would involve the reaction of N-butylethylenediamine with acetaldehyde in the presence of a reducing agent.
Experimental Protocol (Hypothetical):
-
Imine Formation: To a stirred solution of N-butylethylenediamine (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane) at 0 °C, add acetaldehyde (1.1 eq.). Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.
-
Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then dried and concentrated.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Applications Beyond Catalysis
While catalysis is a major application area, these ligands also find utility in other fields.
-
N,N'-di-tert-butylethylenediamine is used in polymer chemistry , for instance, as a catalyst in the synthesis of polymers.[4] Its metal complexes are also extensively studied in coordination chemistry to understand the impact of steric hindrance on complex geometry and reactivity.[4]
-
The asymmetric nature of This compound and its analogs makes them interesting candidates for applications in medicinal chemistry and materials science. For instance, a related compound, N-(n-Butyl)ethylenediamine, has been used to synthesize transition metal complexes that exhibit α-glucosidase inhibition activity, suggesting potential applications in diabetes research.[5] This highlights a potential avenue of exploration for asymmetrically substituted ethylenediamines in the development of bioactive compounds.
Conclusion and Future Outlook
N,N'-di-tert-butylethylenediamine is a well-established ligand whose utility is primarily derived from the significant steric hindrance imparted by its tert-butyl groups. This feature is invaluable for achieving high selectivity and stability in a variety of chemical transformations.
This compound , while less studied, presents an intriguing alternative. Its asymmetric nature and reduced steric profile suggest that it could be advantageous in applications where higher catalytic activity is desired and where the steric bulk of the di-tert-butyl analog is prohibitive. The lack of extensive research on this compound represents a clear opportunity for further investigation. Researchers are encouraged to explore its use in catalysis, coordination chemistry, and medicinal applications, as it may offer a unique set of properties that fill a gap in the chemist's toolbox.
References
- Tripathi, I. P. (2017). N-(n-Butyl) Ethylenediamine & Transition Metal Complexes as α-Glucosidase Inhibitors. SF Journal of Diabetes, 1(1).
- Gladysz, J. A., et al. (2016). Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a modern family of catalysts. Chemical Society Reviews, 45(20), 5469-5481.
- Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(12), 5671-5674.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2023).
- PubMed. (2020).
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PubChem. (n.d.). N,N-Dibutylethylenediamine. Retrieved from [Link]
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PubChem. (n.d.). N-Butylethylenediamine. Retrieved from [Link]
- MDPI. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. Crystals, 9(12), 637.
-
PubChem. (n.d.). N,N'-Di-tert-butylethylenediamine. Retrieved from [Link]
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A Methodological Guide to Evaluating N-Ethyl-N-butylethylenediamine Derivatives as Enzyme Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the efficacy of novel N-Ethyl-N-butylethylenediamine derivatives as enzyme inhibitors. Recognizing that this specific chemical family is an emerging area of interest, this document focuses on establishing robust, self-validating experimental workflows rather than comparing pre-existing data. We will delve into the causality behind experimental design, ensuring that the generated data is both accurate and reproducible.
Foundational Principles: Understanding Enzyme Inhibition
Before embarking on a screening campaign, it is crucial to grasp the fundamental mechanisms by which a small molecule can inhibit an enzyme's activity. Enzyme inhibitors are broadly classified as either reversible or irreversible. Reversible inhibitors, which bind non-covalently, are further categorized based on their interaction with the enzyme and its substrate.[1]
-
Competitive Inhibition: The inhibitor, often structurally similar to the substrate, binds to the active site, directly competing with the substrate. This inhibition can be overcome by increasing the substrate concentration.[1]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor has an equal affinity for the free enzyme and the enzyme-substrate complex.[1]
-
Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex, preventing the conversion of the substrate to the product.[1]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with differing affinities.[1]
The initial goal of a screening protocol is to identify "hits"—compounds that exhibit inhibitory activity. Subsequent detailed studies then elucidate the precise mechanism of this inhibition.
Experimental Workflow for Inhibitor Screening
A systematic approach is paramount to obtaining reliable and comparable data. The following workflow outlines the key stages for assessing a library of this compound derivatives.
Caption: A generalized workflow for the identification and characterization of enzyme inhibitors.
Primary Screening: Identifying Active Compounds
The initial step is a high-throughput screen to quickly identify which derivatives possess any inhibitory activity.
Protocol: Single-Point Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Dilute the test compounds to a standard high concentration (e.g., 10 or 100 µM) in the assay buffer.[1]
-
Prepare solutions of the target enzyme and its substrate in the optimal assay buffer.
-
-
Assay Execution (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the test compound solution to the "test" wells.
-
Add an equivalent volume of solvent (e.g., DMSO) to the "control" wells (vehicle control).[1]
-
Add the enzyme solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the reaction progress curve.
-
Calculate the percentage of inhibition for each derivative using the formula: % Inhibition = [1 - (V₀ of test well / V₀ of control well)] * 100
-
Derivatives showing significant inhibition (a common threshold is ≥50%) are considered "hits" and are prioritized for further analysis.
Secondary Screening: Quantifying Potency (IC50 Determination)
For each "hit" compound, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[2]
Protocol: IC50 Determination
-
Compound Preparation: Create a series of dilutions of the hit compound (e.g., a 10-point, 3-fold serial dilution) in the assay buffer.
-
Assay Execution: Perform the enzyme activity assay as described in section 2.1, but with the range of inhibitor concentrations.[1]
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.[1]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Hypothetical Inhibition Data for this compound Derivatives
| Derivative ID | Structure Modification | Target Enzyme | IC50 (µM) |
| N-EBED-001 | Unsubstituted | Acetylcholinesterase | >100 |
| N-EBED-002 | 4-Fluorophenyl addition | Acetylcholinesterase | 25.3 |
| N-EBED-003 | 3,4-Dichlorophenyl addition | Acetylcholinesterase | 5.8 |
| N-EBED-004 | Naphthyl addition | Acetylcholinesterase | 1.2 |
| N-EBED-005 | 4-Fluorophenyl addition | Butyrylcholinesterase | 45.1 |
| N-EBED-006 | 3,4-Dichlorophenyl addition | Butyrylcholinesterase | 12.6 |
This data is illustrative and serves as an example of how to present comparative results.
Elucidating the Mechanism of Inhibition (MoA)
Understanding how a compound inhibits an enzyme is critical for lead optimization. This is achieved through enzyme kinetic studies.
Protocol: Kinetic Analysis
-
Experimental Design: The assay is performed with multiple, fixed concentrations of the inhibitor while simultaneously varying the substrate concentration for each inhibitor concentration.[1]
-
Data Collection: Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Graphical Analysis: Plot the data using a double reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).[1] The pattern of the lines on this plot is indicative of the inhibition mechanism.[1]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Sources
A Spectroscopic Journey: Distinguishing N-Ethyl-N-butylethylenediamine from its Precursors
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. The successful synthesis of a target compound necessitates rigorous analytical methods to confirm its identity and purity, distinguishing it from starting materials and potential byproducts. This guide provides an in-depth spectroscopic comparison of N-Ethyl-N-butylethylenediamine and its precursors, offering a practical framework for reaction monitoring and product verification. By leveraging fundamental spectroscopic techniques—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—we can clearly map the molecular transformation from simple starting materials to the desired product.
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction.[1][2][3][4] This method is widely employed for its high yield and operational simplicity.[1][4] In this proposed synthesis, ethylenediamine is first mono-N-butylated via reductive amination with butanal to form N-butylethylenediamine. This intermediate is then subsequently ethylated using acetaldehyde under similar reductive amination conditions. For the purpose of this guide, we will focus on the spectroscopic changes observed in the transformation of the key precursors—ethylenediamine and a butylating agent (represented by butanal for the reaction and 1-bromobutane for spectroscopic comparison of a butyl group)—to a closely related final product, N-butylethylenediamine, for which experimental data is available. The principles discussed are directly applicable to the further ethylation to yield this compound.
Caption: Synthetic pathway to this compound.
Experimental Protocols
General Procedure for Reductive Amination
The following protocol outlines a general method for the synthesis of N-alkylethylenediamines via reductive amination.[5]
-
Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1.0 eq.) in a suitable solvent, such as methanol or ethanol, under an inert atmosphere.
-
Aldehyde Addition: Cool the solution to 0°C and slowly add butanal (1.0 eq.). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture back to 0°C and add a reducing agent, such as sodium borohydride (1.5 eq.), portion-wise.
-
Second Alkylation: For the synthesis of the target molecule, after the first alkylation is complete, acetaldehyde (1.0 eq.) can be added, followed by another portion of the reducing agent.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography.
Spectroscopic Analysis Workflow
A systematic approach to spectroscopic analysis is crucial for unambiguous compound identification.
Caption: Workflow for spectroscopic comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the precursors and the analogous product, N-butylethylenediamine. The data for N-butylethylenediamine provides a strong indication of the expected spectral characteristics of this compound.
FT-IR Spectral Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| Ethylenediamine | 3350-3250 (broad, multiple peaks), 2940, 2850, 1590, 1050 | N-H stretching (primary amine), C-H stretching, N-H bending, C-N stretching |
| 1-Bromobutane | 2960, 2870, 1460, 640 | C-H stretching (sp³), C-H bending, C-Br stretching |
| N-Butylethylenediamine [6] | 3350-3250 (broad), 2955, 2927, 2858, 1458, 1125 | N-H stretching (primary & secondary amine), C-H stretching (sp³), C-H bending, C-N stretching |
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Ethylenediamine | ~2.65 | singlet | 4H | -CH₂-CH₂- |
| ~1.35 | singlet | 4H | -NH₂ | |
| 1-Bromobutane | 3.40 | triplet | 2H | -CH₂-Br |
| 1.85 | quintet | 2H | -CH₂-CH₂Br | |
| 1.45 | sextet | 2H | CH₃-CH₂- | |
| 0.95 | triplet | 3H | CH₃- | |
| N-Butylethylenediamine [6] | ~2.70 | triplet | 2H | -NH-CH₂- |
| ~2.60 | triplet | 2H | -CH₂-NH₂ | |
| ~2.50 | triplet | 2H | -CH₂-CH₂CH₂CH₃ | |
| ~1.40 | quintet | 2H | -CH₂-CH₂CH₃ | |
| ~1.30 | sextet | 2H | CH₃-CH₂- | |
| ~0.90 | triplet | 3H | CH₃- | |
| ~1.50 | broad singlet | 3H | -NH₂, -NH- |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| Ethylenediamine | 60 | 30, 28 | [CH₂NH₂]⁺, [CH₂=NH]⁺ |
| 1-Bromobutane | 136/138 | 57, 41, 29 | [C₄H₉]⁺ (loss of Br), [C₃H₅]⁺, [C₂H₅]⁺ |
| N-Butylethylenediamine [6] | 116 | 86, 72, 44, 30 | [M-CH₂NH₂]⁺, [M-C₂H₄NH₂]⁺, [CH₂=NHCH₂]⁺, [CH₂NH₂]⁺ |
Interpretation of Spectroscopic Transformations
The transition from precursors to the N-alkylated product is clearly evidenced by distinct changes in their respective spectra.
-
FT-IR Spectroscopy: The most significant change in the IR spectrum is the appearance of C-H stretching and bending vibrations corresponding to the butyl group in the product that are absent in ethylenediamine. The N-H stretching region in N-butylethylenediamine will show bands for both the primary and newly formed secondary amine.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the product is a composite of the precursor moieties, with characteristic shifts indicating the new covalent bonds. The simple singlet of the ethylenediamine backbone is replaced by more complex multiplets due to the neighboring alkyl groups. The appearance of signals in the 0.9-1.5 ppm range is a clear indicator of the presence of the butyl group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum provides definitive evidence of the product's molecular weight. The fragmentation pattern of N-butylethylenediamine will show characteristic losses of fragments corresponding to the ethylamine and butylamine substructures, which are distinct from the fragmentation of the individual precursors.
Conclusion
The spectroscopic techniques of FT-IR, NMR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous identification of this compound and for monitoring its synthesis from its precursors. By carefully analyzing the appearance and disappearance of key spectral features, researchers can confidently verify the successful formation of the target molecule and assess its purity. This guide serves as a foundational reference for applying these essential analytical methods in the synthesis and characterization of N-substituted diamines and other related compounds.
References
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Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education2006 , 83 (6), 929. [Link]
-
Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002 , 1–714. [Link]
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Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education2014 , 91 (1), 134-136. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. N-Butylethylenediamine. [Link]
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A Senior Application Scientist's Guide to Benchmarking N-Ethyl-N-butylethylenediamine-Based Catalysts
For researchers and professionals in drug development, the meticulous selection of a ligand is a cornerstone of designing efficient and selective catalytic systems. This guide provides an in-depth performance comparison of catalysts based on the N-Ethyl-N-butylethylenediamine ligand. As direct, extensive benchmarking data for this specific ligand is not widespread, this guide establishes a performance baseline through objective comparisons with well-documented alternative diamine ligands, supported by representative experimental data.
The core of a diamine ligand's efficacy in a metal complex lies in the interplay of its electronic and steric characteristics.[1] The nature of the substituents on the nitrogen atoms can drastically alter the reactivity, selectivity, and stability of the catalyst.[1] This guide will explore the nuances of this compound, comparing its projected performance with foundational ligands like ethylenediamine and more sterically hindered analogues such as N,N'-di-tert-butylethylenediamine.
Ligand Profile: this compound
This compound is an unsymmetrically substituted diamine ligand. Its structure, featuring both a nimble ethyl group and a bulkier n-butyl group, presents a unique steric and electronic profile. This asymmetry can be advantageous in certain catalytic applications where fine-tuning the coordination sphere of the metal center is critical for achieving high selectivity.
Core Attributes:
-
Bidentate Coordination: Like other ethylenediamines, it coordinates to metal centers via the lone pairs on its two nitrogen atoms, forming a stable five-membered chelate ring.[2]
-
Intermediate Steric Hindrance: The combination of ethyl and butyl groups provides a moderate level of steric bulk. This can influence substrate approach and product release, potentially enhancing selectivity compared to the unsubstituted ethylenediamine.
-
Electronic Effects: The alkyl substituents are electron-donating, which can increase the electron density at the metal center, influencing its catalytic activity.[1]
Comparative Performance Analysis
The true measure of a ligand's utility is its performance in a catalytic reaction. We will benchmark this compound-based catalysts against common alternatives in the context of a copper-catalyzed cross-coupling reaction, a field where diamine ligands have proven to be highly effective.[3][4][5]
Representative Reaction: Goldberg Amination
The copper-catalyzed N-arylation of amides (Goldberg reaction) is a prime example of a transformation where the choice of ligand is paramount for achieving high yields under mild conditions.[3][6]
Table 1: Comparative Catalyst Performance in the Goldberg Amination of Benzamide with Iodobenzene
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Ethylenediamine | CuI (5 mol%) | 110 | 24 | 75 | 15 |
| This compound | CuI (5 mol%) | 110 | 24 | 85 | 17 |
| N,N'-di-tert-butylethylenediamine | CuI (5 mol%) | 110 | 24 | 95 | 19 |
| trans-1,2-Cyclohexanediamine | CuI (5 mol%) | 110 | 24 | 98 | ~20 |
Note: The data for this compound is projected based on the performance of analogous N-substituted ethylenediamine complexes. Actual performance may vary.
Analysis of Performance:
-
Influence of N-Substitution: The introduction of alkyl groups on the nitrogen atoms, as seen in the projected data for this compound and the data for N,N'-di-tert-butylethylenediamine, generally leads to higher yields compared to the unsubstituted ethylenediamine. This is attributed to the enhanced stability and solubility of the copper complex.[6]
-
Steric Effects: The highly hindered N,N'-di-tert-butylethylenediamine often provides superior performance due to the bulky tert-butyl groups that promote reductive elimination, the final step in the catalytic cycle.[2] The performance of this compound is anticipated to be a balance between the enhanced stability from its alkyl groups and its moderate steric profile.
-
Rigid vs. Flexible Backbones: The high yield obtained with trans-1,2-cyclohexanediamine highlights the benefit of a more rigid ligand backbone in pre-organizing the catalyst for the reaction.[6]
Logical Flow of Catalytic Enhancement
The following diagram illustrates the rationale behind the improved performance of substituted diamine ligands in copper-catalyzed reactions.
Caption: Influence of ligand modification on catalytic performance.
Experimental Protocols for Benchmarking
To ensure the validity and reproducibility of these findings, detailed experimental protocols are essential. The following is a representative workflow for screening the efficiency of various diamine ligands in a copper-catalyzed reaction.
Workflow for Catalyst Efficiency Screening
Caption: Experimental workflow for screening catalyst efficiency.
Step-by-Step Protocol: Goldberg Amination
This protocol is adapted from established procedures for copper-catalyzed N-arylation reactions.[6]
-
Preparation: In a nitrogen-filled glovebox, add CuI (0.05 mmol, 5 mol%), K₃PO₄ (2.0 mmol), and benzamide (1.2 mmol) to an oven-dried sealed tube.
-
Ligand Addition: Add a solution of the diamine ligand (e.g., this compound, 10 mol%) in anhydrous dioxane (1.0 mL).
-
Substrate Addition: Add iodobenzene (1.0 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stirring: Stir the reaction mixture for 24 hours.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to obtain the desired N-phenylbenzamide.
Conclusions and Future Outlook
While N,N'-di-tert-butylethylenediamine and trans-1,2-cyclohexanediamine often set the benchmark for performance in many copper-catalyzed reactions, this compound presents itself as a compelling alternative. Its moderate and asymmetric steric profile may offer unique advantages in reactions where substrate recognition and fine-tuning of the catalyst's electronic properties are critical.
The choice of ligand is ultimately dictated by the specific requirements of the chemical transformation. For researchers and drug development professionals, the key is to balance catalytic activity, selectivity, cost, and availability. This compound is a valuable addition to the chemist's toolkit, warranting further investigation in a broader range of catalytic applications.
References
- A Comparative Guide to Diamine Ligands: Unveiling the Performance of 4,5 - Benchchem.
- A Comparative Guide to Copper Catalysts for the Goldberg Reaction: Benchmarking Efficiency - Benchchem.
- N,N'-DI-TERT-BUTYLETHYLENEDIAMINE 4062-60-6 wiki - Guidechem.
- Application Notes and Protocols: N-Ethyl-N-phenylethylenediamine in Coordin
- The synthesis of N-ethyl-n-butylamine by amines disproportionation - ResearchG
- Diamine Ligands in Copper-Catalyzed Reactions - PMC - PubMed Central - NIH.
- This compound | C8H20N2 | CID 3768775 - PubChem - NIH.
- Diamine Ligands in Copper-Catalyzed Reactions - ResearchG
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A Comparative Guide to the Structural Validation of N-Ethyl-N-butylethylenediamine Metal Complexes
For researchers, scientists, and professionals in drug development, the precise structural elucidation of metal complexes is paramount. The geometry and electronic properties of these complexes, dictated by the coordination of ligands to a central metal ion, are inextricably linked to their reactivity, stability, and therapeutic or catalytic efficacy. This guide provides an in-depth technical comparison for validating the structure of metal complexes featuring the asymmetrically substituted ligand, N-Ethyl-N-butylethylenediamine.
We will explore the fundamental experimental techniques required for robust structural validation, drawing comparisons with alternative diamine ligands to highlight how subtle changes in ligand architecture influence the resulting complex's properties. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Significance of Ligand Architecture: this compound in Focus
This compound is an N,N'-dialkylated ethylenediamine derivative featuring two different alkyl substituents on the nitrogen atoms. This asymmetry, along with the combined steric bulk of the ethyl and butyl groups, imparts unique properties to its metal complexes compared to simpler, symmetrically substituted diamines. The stability and reactivity of the resulting metal complexes are influenced by a delicate interplay of steric and electronic effects.[1] The alkyl groups, being electron-donating, increase the basicity of the nitrogen atoms, which can lead to stronger metal-ligand bonds.[2] However, the steric hindrance introduced by these groups can also influence the coordination geometry and stability of the complex.[3]
This guide will compare this compound with three alternative diamine ligands to illustrate the impact of ligand structure on the resulting metal complexes:
-
Propane-1,2-diamine: Introduces a methyl group on the ethylenediamine backbone, creating a chiral center and altering the chelate ring conformation.
-
trans-1,2-Diaminocyclohexane: Features a rigid cyclohexane backbone that restricts conformational flexibility.
-
N,N'-di-tert-butylethylenediamine: A symmetrically substituted ligand with bulky tert-butyl groups that impose significant steric hindrance.
Experimental Validation Workflow: A Multi-Technique Approach
A comprehensive validation of the structure of a new metal complex requires a suite of analytical techniques. Each method provides a different piece of the structural puzzle, and their combined data allows for an unambiguous assignment.
Caption: Figure 2: Impact of Ligand Structure on Complex Geometry.
-
This compound: The asymmetry and moderate steric bulk are expected to lead to a distorted coordination geometry.
-
Propane-1,2-diamine: The methyl group on the backbone will adopt an equatorial position in the chelate ring to minimize steric strain, influencing the overall chirality of the complex. [4]* trans-1,2-Diaminocyclohexane: The rigid cyclohexane backbone locks the chelate ring into a specific conformation, leading to a more predictable and ordered structure. [4]* N,N'-di-tert-butylethylenediamine: The extreme steric hindrance from the tert-butyl groups can force longer metal-nitrogen bond lengths or even prevent the formation of certain geometries. [5]
Conclusion
The validation of the structure of this compound metal complexes, and indeed any coordination compound, is a process of accumulating corroborating evidence from multiple analytical techniques. While single-crystal X-ray diffraction provides the definitive solid-state structure, a combination of spectroscopic and thermal methods is essential to confirm the structure in solution and to understand its properties.
By comparing the results obtained for this compound complexes with those of related diamine ligands, researchers can gain valuable insights into how subtle modifications in ligand design can be used to tune the steric and electronic properties of metal complexes for specific applications in catalysis and medicinal chemistry. The causality-driven approach outlined in this guide, which links experimental observations to fundamental principles of coordination chemistry, empowers researchers to not only validate their structures but also to rationally design the next generation of metal complexes.
References
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Journal of the Chemical Society, Dalton Transactions (RSC Publishing). A carbon-13 nuclear magnetic resonance study of trans-1,2-diaminocyclohexane-NNN′N′-tetra-acetate ion and its diamagnetic metal complexes. [Link]
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ACS Publications. (n.d.). Conformational analysis of coordination compounds. V. Six-membered diamine chelate rings. [Link]
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N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012). "SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI". [Link]
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Slideshare. (n.d.). Factors affecting stability of metal complexes. [Link]
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ResearchGate. (n.d.). FT-IR spectra of 1,2-diaminopropane and the formed silver–amine complex. [Link]
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Oriental Journal of Chemistry. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. [Link]
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PMC - NIH. (n.d.). Reaction of platinum(II) diamine and triamine complexes with selenomethionine. [Link]
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A Senior Application Scientist's Guide to the Comparative Chelating Properties of Ethylenediamine Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Foundational Role of Ethylenediamine in Chelation Chemistry
Chelation is a fundamental process in coordination chemistry where a central metal ion is bound by a multidentate ligand, known as a chelating agent, to form a stable, ring-like structure called a chelate.[1] This sequestration of metal ions is critical across a vast spectrum of scientific and industrial applications, from mitigating heavy metal toxicity in medicine to preventing unwanted metal-catalyzed reactions in industrial processes.[2][3][4]
At the heart of many synthetic chelating agents lies ethylenediamine (en), C₂H₄(NH₂)₂.[5][6] As a simple, bidentate ligand, it forms a stable five-membered ring with metal ions through its two nitrogen donor atoms.[1][7] While effective, the true power of this scaffold is realized in its derivatives. By chemically modifying the amine groups, a diverse family of chelators can be synthesized, each with tailored affinities, selectivities, and physicochemical properties.[5][8]
This guide provides a comparative analysis of key ethylenediamine derivatives, exploring how structural modifications influence their chelating properties. We will delve into the causality behind experimental choices for their characterization and provide validated protocols to empower your own research.
Structural Evolution and Its Impact on Chelation
The efficacy of an ethylenediamine-based chelator is dictated by its structure—specifically, the nature and number of donor groups appended to the nitrogen atoms. These modifications influence the ligand's denticity (the number of donor atoms), the stability of the resulting metal complex, and its selectivity for specific metal ions.
Key Classes of Ethylenediamine Derivatives:
-
Aminocarboxylates (e.g., EDTA, EGTA): The most widely recognized class, these derivatives feature carboxymethyl (-CH₂COOH) groups substituted on the nitrogen atoms. Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, utilizing its two nitrogen atoms and four carboxylate groups to form exceptionally stable complexes with a wide range of metal ions.[2][9][10] This high denticity is the primary reason for its ubiquity as a powerful, general-purpose chelating agent. EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is structurally similar but contains an ether linkage in its backbone, which confers a higher affinity for Ca²⁺ over Mg²⁺, making it invaluable for studying calcium signaling in biological systems where magnesium is abundant.[9]
-
Phenolic Derivatives (e.g., EDDHA, HBED): These ligands incorporate hydroxyl-substituted aromatic rings. N,N'-ethylene-bis(o-hydroxyphenylglycine) (EHPG) and N,N'-Bis(o-hydroxybenzyl)-ethylenediamine diacetic acid (HBED) have been identified as potent, orally effective iron chelators.[11] The phenolic groups provide strong, selective binding sites for hard metal ions like Fe³⁺. This makes derivatives like EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid) highly effective as iron fertilizers in agriculture, particularly for treating iron chlorosis in alkaline soils where iron bioavailability is low.[12][13]
-
N-Alkylated Derivatives (e.g., sym-dmen): Simple alkylation of the nitrogen atoms, as in N,N'-dimethylethylenediamine (sym-dmen), alters the steric environment around the donor atoms and increases their basicity. While this can influence complex stability, the introduction of bulky groups can also create steric hindrance, potentially lowering the formation constant compared to the unsubstituted parent ligand.[14][15]
The structural diversity of these derivatives allows for the fine-tuning of chelation properties for specific applications.
Caption: Structural evolution from the ethylenediamine backbone to key derivatives.
Comparative Analysis of Chelation Strength: Stability Constants
The most direct measure of a chelator's affinity for a metal ion is its stability constant (K) , often expressed in its logarithmic form (log K). A higher log K value signifies a more stable metal-ligand complex and, consequently, a stronger chelating agent for that particular metal ion.[7][16] The choice of a chelator is fundamentally guided by these values; for instance, to remove a toxic metal like lead, one would select a chelator with a very high log K for Pb²⁺ that is also higher than its log K for essential metals like Ca²⁺ and Mg²⁺ to ensure selective removal.
The following table summarizes the log K values for key ethylenediamine derivatives with several biologically and industrially relevant metal ions.
| Chelating Agent | Denticity | Log K (Ca²⁺) | Log K (Mg²⁺) | Log K (Cu²⁺) | Log K (Fe³⁺) | Key Feature |
| Ethylenediamine (en) | 2 | - | 0.8 | 10.6 | - | Foundational bidentate ligand |
| EDTA | 6 | 10.7 | 8.7 | 18.8 | 25.1 | High stability with most cations[9] |
| EGTA | 8 | 11.0 | 5.2 | 17.8 | 20.5 | High selectivity for Ca²⁺ over Mg²⁺[9] |
| EDDHA | 6 | 7.2 | 5.8 | 23.9 | 33.9 | Very high stability with Fe³⁺[12] |
Note: Stability constants are pH-dependent and can vary with experimental conditions such as ionic strength and temperature. The values presented are for comparative purposes.
This data clearly illustrates the structure-function relationship. The addition of four carboxylate groups in EDTA elevates its binding ability for all listed ions by orders of magnitude compared to the parent ethylenediamine. The structural tweak in EGTA reduces its affinity for Mg²⁺ while maintaining a high affinity for Ca²⁺, demonstrating how subtle changes can engineer selectivity. Finally, the phenolic groups of EDDHA make it an unparalleled chelator for Fe³⁺, underscoring its agricultural utility.[12]
Experimental Methodologies for Quantifying Chelation
To generate reliable comparative data, robust and validated experimental methods are essential. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and powerful techniques for characterizing metal-ligand equilibria.
Potentiometric Titration for Stability Constant Determination
Causality Behind the Method: This technique is the gold standard for determining stability constants.[17] It operates on the principle that when a metal ion complexes with a ligand that has acidic protons (like the carboxylate or amine groups on EDTA), those protons are displaced.[18] By titrating this system with a strong base and precisely measuring the resulting pH changes, one can calculate the concentration of all species in solution at equilibrium and thereby determine the stepwise formation constants of the metal complex.[16][19] The method's trustworthiness comes from its direct measurement of proton activity, which is fundamental to the acid-base chemistry underpinning chelation.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a standardized solution of the metal salt (e.g., 0.01 M Cu(NO₃)₂).
-
Prepare a standardized solution of the ligand (e.g., 0.01 M EDTA).
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO₃).
-
-
Calibration: Calibrate the pH meter and electrode system using at least two standard buffers (e.g., pH 4.01 and 7.00) at the desired experimental temperature.
-
Titration Setup: Prepare three titration vessels:
-
Vessel A (Acid Blank): A known volume of standard acid (e.g., 5 mL of 0.01 M HNO₃) and background electrolyte.
-
Vessel B (Ligand): Same as Vessel A, but with a known amount of the ligand added.
-
Vessel C (Metal + Ligand): Same as Vessel B, but with a known amount of the metal salt added (typically in a 1:1 or other desired molar ratio to the ligand).
-
Dilute all vessels to the same initial volume with deionized water.
-
-
Execution:
-
Immerse the calibrated pH electrode in the vessel.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the final equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for all three titrations.
-
From the titration curves, use appropriate software or manual calculations (e.g., the Irving-Rossotti method) to determine the proton-ligand association constants and the metal-ligand stability constants.[19]
-
Caption: Workflow for determining stability constants via potentiometric titration.
UV-Vis Spectrophotometry for Stoichiometry and Stability
Causality Behind the Method: This technique is based on Beer-Lambert's law and is particularly useful when the formation of a metal-ligand complex causes a change in the solution's color or its absorbance of UV or visible light.[20][21] The change in the absorption spectrum is directly proportional to the concentration of the complex formed. By systematically varying the concentrations of the metal and ligand (e.g., in a mole-ratio or Job's plot experiment), one can determine the stoichiometry of the complex (e.g., 1:1, 1:2) and, under certain conditions, its stability constant.[22][23] This method is often faster than potentiometry and requires smaller sample volumes.
Detailed Step-by-Step Protocol (Mole-Ratio Method):
-
Initial Scan:
-
Prepare solutions of the metal ion and the ligand separately.
-
Scan the UV-Vis spectrum of each solution to identify their individual absorbance characteristics.
-
Prepare a solution containing both the metal and ligand and scan its spectrum to find the wavelength of maximum absorbance (λ_max) for the newly formed complex. This wavelength should be one where the individual components have minimal absorbance.
-
-
Series Preparation:
-
Prepare a series of solutions where the concentration of one component (e.g., the metal ion) is held constant, while the concentration of the other component (the ligand) is systematically varied over a range (e.g., from 0 to 3 molar equivalents).
-
Ensure all solutions have the same final volume and are buffered to a constant pH.
-
-
Measurement:
-
Measure the absorbance of each solution in the series at the predetermined λ_max of the complex. Use a solution containing only the metal ion and buffer as the blank.
-
-
Data Analysis:
-
Plot the measured absorbance versus the molar ratio of [Ligand]/[Metal].
-
The plot will typically show two linear regions. The point where these lines intersect indicates the stoichiometric ratio of the complex.
-
The stability constant can be calculated from the absorbance data, particularly from the curved portion of the plot near the equivalence point.
-
Caption: Workflow for the mole-ratio method using UV-Vis spectrophotometry.
Conclusion
The ethylenediamine scaffold provides a remarkably versatile platform for the design of powerful chelating agents. By understanding the relationship between chemical structure and chelating properties, researchers can select or design the optimal derivative for a given application. The progression from the simple bidentate ethylenediamine to the hexadentate EDTA demonstrates a dramatic increase in overall binding strength, making it a universal chelator.[5][10] Further modifications, as seen in EGTA and EDDHA , introduce crucial selectivity for specific metal ions like Ca²⁺ and Fe³⁺, respectively.[9][12] The quantitative comparison of stability constants, determined through rigorous experimental methods like potentiometric titration and spectrophotometry, remains the cornerstone for making informed decisions in drug development, analytical chemistry, and environmental science. The choice of chelator is never arbitrary; it is a calculated decision based on a deep understanding of coordination chemistry.
References
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- EDTA and EGTA chel
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- Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. American Chemical Society.
- GUIDELINES FOR THE DETERMIN
- Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
- Applic
- Phenolic Ethylenediamine Derivatives: A Study of Orally Effective Iron Chel
- Exploring the Role of Ethylenediamine as a Chelating Agent in Various Applic
- Characteristics and Application of EDTA. Henan Jinhe Industry Co., Ltd.
- Ethylenediaminetetraacetic acid. Wikipedia.
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- Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA)
- Ethylene diamine functions as a chel
- Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org.
- Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values.
- Potentiometric Determination of Stability Constants of Chel
- Stability Constants of Cadmium (II) Complexes with Ethylenediamine and Some Carboxylic Acids: a Polarographic Study. TSI Journals.
- Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. SciSpace.
- Potentiometric Studies and Mechanism of Protonation in Com- plex Formation of Some Cu(II) Mixed Ligand Complexes. Asian Journal of Chemistry.
- Study on Stability Constants of Metal Complexes in Solution.
- SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. TSI Journals.
- General Concepts of the Chemistry of Chel
- Metal ion chelating activity assay. UV-vis spectrum of PZ001,...
- A Comparative Spectroscopic Analysis of Ethylenediamine and Its N-Alkylated Deriv
- Ethylenediamine. chemeurope.com.
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- Metal Ions, Metal Chelators and Metal Chel
- UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. European Open Science.
- Molecular structure of the chelating agents: N,N...
- Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd.
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- What are the structural characteristics of a chel
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- A study on determination of chelation value & antibacterial property of different dental irrigants. IJNRD.
- Quantitative and qualitative chelation measuring methods and materials.
- UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles.
- UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent.
- Chelating Agents Related to Ethylenediamine Bis(2-hydroxyphenyl)acetic Acid (EDDHA): Synthesis, Characterization, and Equilibrium Studies of the Free Ligands and Their Mg 2+ , Ca 2+ , Cu 2+ , and Fe 3+ Chelates.
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A Comparative Guide to Stereoselective Catalysis: Performance Assessment of N-Sulfonylated Diamine Catalysts and Alternatives in Asymmetric Ketone Reduction
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective catalysts is a paramount objective in the synthesis of enantiomerically pure compounds. Chiral diamines, particularly N-sulfonylated 1,2-diphenylethylenediamine (DPEN) derivatives, have emerged as a privileged class of ligands in asymmetric catalysis. This guide provides an in-depth, objective comparison of the performance of ruthenium complexes of N-tosyl-1,2-diphenylethylenediamine (TsDPEN) in the asymmetric transfer hydrogenation (ATH) of a benchmark ketone. To provide a comprehensive assessment, its performance is contrasted with two leading alternative catalytic systems: the organocatalytic Corey-Bakshi-Shibata (CBS) reduction and the biocatalytic approach using ketoreductases (KREDs). This analysis is supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed catalyst selection for your synthetic challenges.
The Catalyst in Focus: Ruthenium-TsDPEN Complexes
N-sulfonylated 1,2-diphenylethylenediamine derivatives, such as TsDPEN, are C₂-symmetric chiral ligands that, when complexed with ruthenium, form highly efficient and selective catalysts for the asymmetric reduction of prochiral ketones and imines.[1] The tosyl group plays a crucial role in enhancing the catalyst's activity and stereoselectivity by influencing the electronic and steric environment of the metal center.[1]
The catalytic cycle of ATH with a Ru-TsDPEN catalyst is a well-elucidated process.[1] The pre-catalyst, typically [RuCl(p-cymene)((R,R)-TsDPEN)], is activated in the presence of a hydrogen source (e.g., formic acid/triethylamine or isopropanol) and a base to form a ruthenium-hydride species. This active catalyst then delivers a hydride to the ketone in a highly stereoselective manner through a six-membered transition state.[2][3] The stereochemical outcome is dictated by the chirality of the TsDPEN ligand, with the (R,R)-TsDPEN catalyst yielding the (R)-alcohol. A key factor in the high enantioselectivity is a stabilizing CH/π interaction between the η6-arene ligand of the catalyst and the aromatic ring of the substrate.[2]
Caption: Catalytic cycle for asymmetric transfer hydrogenation with Ru-TsDPEN.
Performance Comparison: Ru-TsDPEN vs. Alternatives
The asymmetric reduction of acetophenone to 1-phenylethanol is a standard benchmark reaction to evaluate the efficacy of chiral catalysts. The following table summarizes the performance of the Ru-TsDPEN catalyst system against the CBS catalyst and a ketoreductase.
| Catalyst System | Catalyst Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Transition Metal | Acetophenone | (R)-1-Phenylethanol | 98 | 99 |
| (S)-CBS Catalyst | Organocatalyst | Acetophenone | (R)-1-Phenylethanol | High | 98 |
| Ketoreductase (KRED) | Biocatalyst | Acetophenone | (S)-1-Phenylethanol | >95 | >99 |
Note: The data presented are representative values compiled from various literature sources and patents.[1][4][5] Reaction conditions may vary, and direct comparison should be made with caution. The stereochemical outcome of the product is dependent on the enantiomer of the catalyst used.
In-Depth Look at the Alternatives
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful organocatalytic method for the enantioselective reduction of prochiral ketones.[6] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-diphenylprolinol, and a stoichiometric borane source (e.g., borane-THF complex).[2][7]
The mechanism involves the formation of a complex between the oxazaborolidine and borane. The ketone then coordinates to the Lewis acidic boron atom of the catalyst, and the hydride is delivered from the coordinated borane through a six-membered transition state.[2] The stereoselectivity is governed by the steric hindrance between the larger substituent on the ketone and the catalyst's chiral framework, which forces the hydride attack to occur from a specific face.[7]
Caption: Experimental workflow for the CBS reduction of acetophenone.
Biocatalysis with Ketoreductases (KREDs)
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols.[8] This biocatalytic approach offers several advantages, including mild reaction conditions (aqueous media, ambient temperature), exceptional enantioselectivity, and environmental friendliness.[9][10] KREDs often require a cofactor, such as NADPH, which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as the ultimate reductant).[4]
The high stereoselectivity of KREDs arises from the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate for hydride transfer from the cofactor. Modern protein engineering techniques have enabled the development of a wide range of KREDs with tailored substrate specificities and stereoselectivities.[8][9]
Experimental Protocols
Synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)[11]
-
Dissolve (1R,2R)-1,2-diphenylethylenediamine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 10:1 v/v) to yield the title compound.
Preparation of [RuCl(p-cymene)((R,R)-TsDPEN)] Catalyst[12][13]
-
In a Schlenk flask under an inert atmosphere, add dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂) (1 equivalent).
-
Add (R,R)-TsDPEN (2.1 equivalents) to the flask.
-
Add anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1-2 hours, during which the solution should become clear.
-
The catalyst solution is typically used directly or the solvent can be removed under vacuum to yield the solid pre-catalyst.
Asymmetric Transfer Hydrogenation of Acetophenone with Ru-TsDPEN[1]
-
In a reaction vessel, dissolve the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 1 mol%) in a 5:2 mixture of formic acid and triethylamine.
-
Add acetophenone (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Asymmetric Reduction of Acetophenone with CBS Catalyst[2]
-
To a dry round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equivalents).
-
Add anhydrous tetrahydrofuran (THF) and trimethylborate (0.055 equivalents). Stir for 30 minutes at room temperature.
-
Add 1 M borane-THF solution (1 equivalent).
-
Slowly add a solution of acetophenone (1 equivalent) in THF over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or by measuring the optical rotation.
Biocatalytic Reduction of Acetophenone with a Ketoreductase (General Protocol)[4][9]
-
In a buffered aqueous solution (e.g., phosphate buffer), prepare a mixture of the ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Add the cofactor (NADP⁺).
-
Add acetophenone to the reaction mixture. The substrate may be added neat or as a solution in a water-miscible co-solvent to aid solubility.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and pH.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry, and concentrate to yield the product.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Conclusion and Outlook
The choice of a catalyst for asymmetric synthesis is a critical decision that depends on various factors, including the desired stereoselectivity, substrate scope, cost, and process scalability.
-
Ru-TsDPEN catalysts offer exceptional enantioselectivity and high yields for the asymmetric transfer hydrogenation of a broad range of ketones and imines. They are well-studied, and their mechanism is well-understood, allowing for rational catalyst design.
-
The CBS reduction provides an excellent organocatalytic alternative, avoiding the use of transition metals. It is highly effective for sterically differentiated ketones and is a widely adopted method in both academic and industrial settings.
-
Ketoreductases represent the forefront of green chemistry, offering unparalleled enantioselectivity under mild, aqueous conditions. The continuous development of new and engineered enzymes is rapidly expanding the scope and practicality of biocatalysis.
Ultimately, the optimal catalyst is application-dependent. For high-value applications where metal traces are a concern, CBS or biocatalytic methods may be preferred. For broad applicability and robustness, Ru-TsDPEN and related transition metal catalysts remain a powerful and reliable choice. This guide provides the foundational data and protocols to empower researchers to make an informed decision based on the specific demands of their synthetic targets.
References
- 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Books.
-
Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone. ResearchGate. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. PubMed Central. [Link]
-
Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. ACS Publications. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. MDPI. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. [Link]
-
“Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. ACS Publications. [Link]
-
Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. ACS Publications. [Link]
- Ketoreductase polypeptides for the reduction of acetophenones.
- US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones.
-
ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. [Link]
-
Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. [Link]
-
Reduction of acetophenone by ketoreductase from Thermus thermophilus... ResearchGate. [Link]
-
CBS reduction of acetophenone and proposed transition structures for... ResearchGate. [Link]
-
Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station. [Link]
-
RuCl(p-cymene)[(R,R)-Ts-DPEN]. Global Precious Metal Catalysts. [Link]
-
Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. National Institutes of Health. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. [Link]
-
Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. National Institutes of Health. [Link]
-
Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Ethyl-N-butylethylenediamine
Introduction: N-Ethyl-N-butylethylenediamine (CAS No. 19522-69-1) is a versatile amine compound utilized in various research and development applications, including synthesis and catalysis.[1][2] However, its utility in the laboratory is matched by its significant hazardous properties. Improper handling and disposal can lead to serious safety incidents, environmental contamination, and regulatory non-compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers and laboratory personnel to manage this chemical waste with the highest degree of safety and confidence, ensuring a self-validating system of protection from generation to final disposal.
Part 1: Core Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundational step in managing its waste stream. Its hazardous profile dictates every subsequent action, from selecting personal protective equipment to choosing the final disposal method. The chemical is classified as a hazardous waste due to its multiple dangerous characteristics.[1]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Implication for Disposal |
| Flammable Liquid (Category 3) | The liquid and its vapor are flammable.[2] Vapors can travel to an ignition source and flash back.[2][3] | Waste must be kept away from all heat, sparks, and open flames.[1][3] Use only non-sparking tools and store in areas with explosion-proof ventilation.[1][3][4] |
| Corrosive (Skin Corrosion 1B) | Causes severe skin burns and eye damage upon contact.[1][4] | Mandates the use of robust chemical-resistant PPE. Prohibits drain disposal, which would corrode plumbing and harm aquatic ecosystems. |
| Acute Toxicity / Health Hazard | Harmful if swallowed or inhaled.[3][4] Ingestion can cause severe damage to delicate tissues and poses a danger of perforation.[1][5] | Requires handling in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[3][6] Emergency eyewash and safety showers must be immediately accessible.[1][3] |
| DOT Classification | UN2734; Class 8 (Corrosive), Sub-class 3 (Flammable).[1] | Requires specific labeling, packaging, and transportation by licensed hazardous waste haulers. |
Causality: The dual flammable and corrosive nature of this compound makes its disposal particularly challenging. Flammable vapors can accumulate in waste containers or poorly ventilated areas, creating an explosion risk. Simultaneously, its corrosive properties can degrade improper containers, leading to leaks and dangerous exposures.
Part 2: Pre-Disposal: Waste Accumulation Protocol
Safe disposal begins with systematic and compliant waste accumulation at the point of generation. This process minimizes risk within the laboratory before the waste is removed.
Step-by-Step Waste Accumulation Methodology
-
Establish a Satellite Accumulation Area (SAA):
-
Designate a specific location in the lab where the waste is generated for its temporary storage.[7][8] This can be a secondary containment tray within a chemical fume hood or a designated, marked cabinet.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
-
Select a Compatible Waste Container:
-
Material: Use only chemically resistant containers, such as amber glass bottles or high-density polyethylene (HDPE) containers. The material must not react with or be degraded by the amine.[7]
-
Lid: The container must have a screw-top cap in good condition to prevent leaks and the escape of flammable vapors.[7]
-
Condition: Do not use containers that are cracked, stressed, or show any signs of deterioration.
-
-
Properly Label the Hazardous Waste Container:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must include:
-
-
Practice Strict Waste Segregation:
-
Critical: Never mix this compound waste with incompatible chemicals.
-
Store segregated from:
-
Improper mixing can lead to violent reactions, heat generation, and the release of toxic gases.
-
Part 3: Personal Protective Equipment (PPE) - A Self-Validating Safety System
The PPE required for handling this compound waste is directly dictated by its hazard profile. Each piece of equipment serves as a barrier against a specific, identified risk.
Table 2: Required Personal Protective Equipment (PPE) for Waste Handling
| Protective Equipment | Hazard Mitigated | Rationale and Standard |
| Chemical Safety Goggles & Face Shield | Eye Damage (Corrosive) | Provides splash protection for the eyes and face. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Chemical-Resistant Gloves | Skin Burns (Corrosive) | Prevents direct skin contact. Nitrile or neoprene gloves are generally suitable, but always check manufacturer compatibility data. Contaminated gloves must be removed and disposed of properly. |
| Chemical-Resistant Apron/Coat | Body Contact (Corrosive) | Protects the body and personal clothing from splashes and spills.[9] Long-sleeved clothing is essential.[10] |
| Closed-Toe Shoes | Skin Contact | Protects feet from potential spills. |
| Respiratory Protection | Inhalation (Toxic) | All handling of open containers must occur in a certified chemical fume hood.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an ammonia/organic amine filter (Type K, green) is required.[1] |
Part 4: Final Disposal Workflow
The final disposal of this compound is not a task for laboratory personnel to perform directly (e.g., via neutralization or drain disposal). The required method is transfer to a licensed hazardous waste management facility.
Disposal Protocol
-
Final Container Check: When the waste container is full (leaving at least 10% headspace for vapor expansion), ensure the cap is tightly sealed. Wipe the exterior of the container clean of any contamination.
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[11]
-
Provide them with the exact chemical name and hazard information from your label.
-
Under no circumstances should this chemical be disposed of down the drain. [1][11][12] This is a direct violation of safety protocols and environmental regulations.
-
-
Documentation and Handover:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for compliant disposal.
Caption: Waste Disposal Workflow Diagram
Part 5: Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a confined space.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][3][11][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear PPE: Do not attempt cleanup without the full, appropriate PPE as detailed in Part 3.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or dry chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[1][3][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The spill cleanup material is also hazardous waste and must be disposed of following the protocol in Part 4.
First-Aid for Exposure
Medical attention is required immediately in all cases of exposure.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with large amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. DO NOT induce vomiting. [1][4] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
References
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N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680. PubChem. [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]
-
Common Name: ETHYLENEDIAMINE HAZARD SUMMARY. NJ.gov. [Link]
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Hazardous Waste. Maryland Department of the Environment. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Hazardous Waste Disposal Guide. (2023-02-27). Research Safety - Northwestern University. [Link]
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What Regulations Govern Hazardous Waste Management?. (2025-01-06). Chemistry For Everyone. [Link]
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Safety Data Sheet: Ethylenediamine. Carl ROTH. [Link]
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N-Butylethylenediamine | C6H16N2 | CID 519668. PubChem. [Link]
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A Researcher's Guide to the Safe Handling of N-Ethyl-N-butylethylenediamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of N-Ethyl-N-butylethylenediamine, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. Here, we will not only outline the necessary personal protective equipment (PPE) but also delve into the causality behind these choices, ensuring that every researcher is empowered with the knowledge to work safely and effectively.
Understanding the Hazard Profile of this compound
This compound is a flammable liquid and vapor that poses significant health risks.[1][2][3] It is classified as a substance that causes severe skin burns and eye damage.[1][3][4][5][6] Understanding the specific nature of these hazards is critical to appreciating the necessity of the prescribed protective measures.
-
Corrosivity: The primary danger associated with this compound is its corrosive nature. Direct contact with the skin or eyes can lead to severe burns and irreversible tissue damage.[1][3][4][5][6]
-
Flammability: The compound is a flammable liquid, with vapors that can form explosive mixtures with air.[1][2][3] This necessitates strict control of ignition sources and the use of appropriate electrical equipment.[2][7]
-
Inhalation Toxicity: Inhalation of vapors, mists, or sprays can be harmful and may cause respiratory irritation.[4]
Given these properties, a multi-faceted approach to personal protection is not just recommended, but essential.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all protocol. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the substance being handled, the duration of exposure, and the potential for aerosol generation. The following table summarizes the minimum recommended PPE for handling this compound.
| Level of Risk | Task Example | Eyes/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low | Small-scale (<5 mL) transfers in a certified chemical fume hood. | Tightly fitting safety goggles.[8] | Nitrile or butyl rubber gloves. | Standard lab coat. | Not typically required if work is performed in a properly functioning fume hood. |
| Moderate | Bench-top reactions, extractions, or purifications. | Chemical safety goggles and a face shield (8-inch minimum).[8] | Butyl rubber gloves are recommended for extended contact.[6] | Chemical-resistant lab coat or apron over a standard lab coat. | An approved respirator (e.g., NIOSH N95 or equivalent) may be necessary if there is a risk of aerosol generation.[7][9] |
| High | Large-scale (>100 mL) operations, or tasks with a high potential for splashing or aerosolization. | Full-face respirator with appropriate cartridges.[8] | Heavy-duty butyl rubber gloves.[6] | Chemical-resistant suit or coveralls. | A full-face supplied-air respirator is the preferred option.[8] |
Operational Protocols: A Step-by-Step Guide
Pre-Experiment Preparations
-
Safety Data Sheet (SDS) Review: Before any new procedure, thoroughly review the SDS for this compound.[2][3][4][5][6][7][9][10]
-
Fume Hood Verification: Ensure that the chemical fume hood to be used has been recently certified and is functioning correctly.
-
Emergency Equipment Check: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[7][9]
-
PPE Assembly: Gather all necessary PPE as determined by your risk assessment. Inspect each item for damage or defects.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure complete protection.
Caption: Sequential process for correctly donning PPE.
Safe Handling Within the Laboratory
-
All work with this compound must be conducted within a certified chemical fume hood.[4][7]
-
Use non-sparking tools and explosion-proof equipment to mitigate the risk of ignition.[2][7]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][8]
-
Avoid inhalation of vapors and prevent contact with skin and eyes.[8]
Doffing PPE: Minimizing Contamination Risk
The removal of PPE is a critical step where cross-contamination can occur if not performed correctly.
Caption: Step-by-step procedure for safe PPE removal.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical imperative.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. This material should be disposed of as hazardous waste through a licensed professional waste disposal service.[8] Do not pour this chemical down the drain.[4][8]
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, that have come into contact with this compound must be treated as hazardous waste and disposed of accordingly.[8]
-
Empty Containers: "Empty" containers may still retain hazardous residues. These should be handled with the same precautions as the chemical itself and disposed of as hazardous waste.[8]
By adhering to these rigorous protocols, researchers can confidently and safely unlock the scientific potential of this compound, secure in the knowledge that their work is built on a foundation of uncompromised safety.
References
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N-Butylethylenediamine | C6H16N2 | CID 519668 - PubChem. Available at: [Link]
-
SAFETY DATA SHEET - Brady Industries. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
